Boc-D-Phe(3-CN)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427323 | |
| Record name | Boc-D-Phe(3-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-56-3 | |
| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Phe(3-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block in Peptide and Medicinal Chemistry
Foreword: The Strategic Incorporation of Non-canonical Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and biochemical research, the use of non-canonical amino acids (ncAAs) has transcended academic curiosity to become a cornerstone of innovative therapeutic design. These meticulously engineered building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides and peptidomimetics, addressing inherent limitations of their natural counterparts such as metabolic instability and constrained conformational diversity. Among these, Boc-D-Phe(3-CN)-OH , a protected derivative of D-3-cyanophenylalanine, has emerged as a molecule of significant interest.
This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its chemical and physical properties, synthesis, and its strategic application in peptide synthesis. Furthermore, we will explore its potential role in the design of novel therapeutics, particularly in the context of enzyme inhibition, providing a comprehensive resource for the scientific community.
Core Compound Analysis: this compound
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It is characterized by two key modifications:
-
A tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality. This acid-labile protecting group is fundamental in stepwise peptide synthesis, preventing unwanted polymerization and allowing for controlled chain elongation.[1][2]
-
A cyano (-CN) group at the meta-position (position 3) of the phenyl ring. This electron-withdrawing group imparts unique steric and electronic properties to the amino acid side chain, influencing molecular interactions and conformational preferences of the resulting peptide.
The D-configuration of the chiral center is another critical feature. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Name | (2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |
| Synonyms | Boc-D-3-Cyanophenylalanine, Boc-m-Cyano-D-Phe-OH | [4] |
| CAS Number | 205445-56-3 | [4][5] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [3][5] |
| Molecular Weight | 290.31 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble in organic solvents such as DMF and methanol | N/A |
| Storage | Store at 2-8°C | [6] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the synthesis of the core amino acid, D-3-cyanophenylalanine, followed by the protection of its α-amino group with the Boc moiety.
Synthesis of D-3-Cyanophenylalanine
The introduction of a cyano group onto the phenyl ring of phenylalanine can be achieved through several synthetic strategies. A common and effective approach involves the cyanation of a halogenated precursor, such as 3-bromo-D-phenylalanine.
Caption: Palladium-catalyzed cyanation of 3-bromo-D-phenylalanine.
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-D-phenylalanine
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-D-phenylalanine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a mixture of THF and water.
-
Addition of Reagents: Add a cyanide source, such as zinc cyanide (Zn(CN)₂) (0.6-1.0 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.25-0.5 eq).
-
Catalyst Introduction: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) and a phosphine ligand like triphenylphosphine (PPh₃) (0.04-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield D-3-cyanophenylalanine.
Boc Protection of D-3-Cyanophenylalanine
The protection of the α-amino group is a standard procedure in peptide chemistry. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted and efficient method.[2][7]
Caption: Boc protection of D-3-cyanophenylalanine.
Experimental Protocol: Boc Protection of D-3-Cyanophenylalanine
-
Dissolution: Dissolve D-3-cyanophenylalanine (1.0 eq) in a mixture of an organic solvent (e.g., dioxane, THF, or tert-butanol) and water.
-
Basification: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid solution).
-
Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl strategy is a well-established method for SPPS.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of this compound in Boc-SPPS
This protocol assumes a manual SPPS procedure and may be adapted for automated synthesizers.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) that has the first amino acid attached and its N-terminal Boc group removed.
-
Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by a neutralization wash with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v).
-
Coupling:
-
In a separate vessel, pre-activate this compound (2-4 eq. relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: The crude peptide is then precipitated, washed with cold diethyl ether, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Drug Discovery and Development: A Focus on DPP-IV Inhibition
The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents. The incorporation of a cyanophenylalanine moiety can influence the peptide's conformation and its interaction with biological targets.
A particularly promising area of application is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated target for the treatment of type 2 diabetes.[8][9]
Many known DPP-IV inhibitors feature a proline or a proline-mimetic structure, often with a cyano group that can form a reversible covalent bond with the catalytic serine residue of the enzyme. While direct evidence of this compound being used in a marketed DPP-IV inhibitor is not available, its structural motifs are highly relevant to the design of new inhibitors. The cyanophenylalanine moiety can serve as a P1 residue, with the cyano group acting as a "warhead" that interacts with the active site.
Caption: Hypothetical interaction of a 3-cyanophenylalanine-containing inhibitor with the DPP-IV active site.
The D-configuration of the amino acid can also contribute to a more favorable binding orientation within the enzyme's active site and enhance the metabolic stability of the inhibitor. Researchers can strategically incorporate this compound into peptide or small molecule scaffolds to explore novel chemical space for potent and selective DPP-IV inhibitors.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for peptide and medicinal chemistry. Its unique combination of a Boc-protected D-amino acid and a meta-substituted cyano group provides chemists with a powerful tool to create peptides and peptidomimetics with enhanced stability and tailored biological activity. The protocols and insights provided in this guide aim to facilitate its effective use in the laboratory.
The future application of this compound is promising, particularly in the realm of drug discovery. Further exploration of its role in the design of enzyme inhibitors, beyond DPP-IV, and as a conformational constraint in bioactive peptides will undoubtedly lead to the development of novel therapeutic candidates. As our understanding of structure-activity relationships continues to evolve, the strategic use of such non-canonical amino acids will remain at the forefront of innovation in the pharmaceutical sciences.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. waltersport.com [waltersport.com]
- 9. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-D-Phe(3-CN)-OH, or N-tert-butoxycarbonyl-3-cyano-D-phenylalanine, has emerged as a particularly valuable building block. Its unique structural features—a D-configured alpha-carbon, a bioisosteric cyano group on the phenyl ring, and the acid-labile Boc protecting group—offer a powerful combination for the rational design of sophisticated peptide and small molecule drug candidates.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a focus on its role as an inhibitor of key physiological enzymes.
Part 1: Core Molecular Profile
Chemical Structure and Nomenclature
This compound is a derivative of the natural amino acid phenylalanine. The "Boc" prefix indicates the presence of a tert-butoxycarbonyl protecting group on the alpha-amino group. The "D" designates the stereochemistry at the alpha-carbon, which is the opposite of the naturally occurring L-amino acids. The "(3-CN)" specifies a cyano (-C≡N) group at the meta-position of the phenyl ring.
-
IUPAC Name: (2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]
-
Molecular Weight: 290.31 g/mol [1]
-
Synonyms: Boc-D-3-Cyanophenylalanine, Boc-3-cyano-D-phenylalanine, (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Physical Form | Typically an off-white to white solid or powder. | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and dimethylformamide. | [3] |
| Purity | Commercially available with purity typically ≥98% (HPLC). | [4] |
| Computed XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Part 2: Synthesis and Purification
The synthesis of this compound follows the general principles of amino acid protection. The key step is the reaction of D-3-cyanophenylalanine with a Boc-donating reagent.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the Boc protection of an amino acid and can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve D-3-cyanophenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and an aqueous solution of a base (e.g., sodium hydroxide or triethylamine).[5][6]
-
Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) dropwise while stirring vigorously. Allow the reaction to proceed overnight at room temperature.[5]
-
Workup: Acidify the reaction mixture to a pH of 2-3 with an aqueous solution of potassium bisulfate or dilute hydrochloric acid. This step protonates the carboxylic acid and any unreacted amino groups.[5]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[5]
-
Purification:
-
Crystallization: Concentrate the dried organic phase under reduced pressure to obtain a crude product, which may be an oil or a solid. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield the pure product.[7][8]
-
Column Chromatography: If crystallization is not effective, the crude product can be purified by silica gel column chromatography using a gradient of methanol in chloroform or a similar solvent system.[6]
-
Part 3: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data (Expected)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the amino acid backbone, and the aromatic protons of the 3-cyanophenyl ring.[9][10] |
| ¹³C NMR | A characteristic signal for the nitrile carbon (~110-125 ppm), signals for the carbonyl and quaternary carbons of the Boc group, and signals for the carbons of the amino acid backbone and the aromatic ring. |
| FTIR | A sharp, intense absorption band for the C≡N stretch of the nitrile group (typically 2220-2240 cm⁻¹ for aromatic nitriles).[7][11][12] Characteristic absorptions for the N-H and C=O stretching of the Boc-carbamate and the C=O stretching of the carboxylic acid will also be present. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (290.31 g/mol ).[13] |
Part 4: Applications in Drug Discovery and Peptide Synthesis
The unique structural attributes of this compound make it a highly valuable tool in the development of novel therapeutics.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while the peptide remains anchored to the solid support.[14][15] The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptides.[16]
Caption: A simplified workflow for the incorporation of this compound in Boc-SPPS.
Biological Activity and Therapeutic Potential
The cyano group of this compound is a key pharmacophore that can interact with the active sites of various enzymes. This makes it a valuable component in the design of enzyme inhibitors.
Derivatives of 3-cyanophenylalanine have been identified as potent inhibitors of cysteine cathepsins, particularly Cathepsin K.[17] Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen.[14] Overactivity of Cathepsin K is implicated in osteoporosis.[14][18]
Mechanism of Action: The nitrile group of the cyanophenylalanine moiety can form a reversible covalent bond with the catalytic cysteine residue in the active site of the cathepsin, leading to inhibition of its proteolytic activity.[17]
Caption: Simplified signaling pathway of Cathepsin K in bone resorption and its inhibition.[5][8]
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[19] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.[19][20] The nitrile functionality present in this compound is a common feature in many potent DPP-4 inhibitors.
Caption: Simplified schematic of DPP-4's role in GLP-1 inactivation and its inhibition.[17][19][21]
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol provides a framework for assessing the inhibitory potential of compounds derived from this compound against Cathepsin K.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA).
-
Cathepsin K Enzyme: Dilute purified human Cathepsin K to the desired concentration in the assay buffer.
-
Substrate: Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC).
-
Test Compound: Prepare a stock solution of the inhibitor (derived from this compound) in DMSO and perform serial dilutions.[22][23]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer and the serially diluted test compound.
-
Add the diluted Cathepsin K enzyme to each well (except for the blank).
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).[24][25]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23]
-
Conclusion
This compound is a highly versatile and valuable building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a D-amino acid scaffold, a bioisosteric cyano group, and a convenient protecting group provides a powerful platform for the design and synthesis of novel peptides and small molecules with enhanced therapeutic properties. The demonstrated utility of the 3-cyanophenylalanine moiety in the inhibition of key enzymes such as Cathepsin K and DPP-4 underscores its potential for the development of new treatments for a range of diseases, including osteoporosis and type 2 diabetes. This guide serves as a comprehensive resource to facilitate the effective application of this compound in advancing the frontiers of medicinal chemistry.
References
- 1. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. buenmar.com [buenmar.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 18. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 20. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 21. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
A Comprehensive Technical Guide to the Synthesis of 3-Cyano-D-phenylalanine Derivatives
This guide provides an in-depth exploration of the synthetic routes to 3-cyano-D-phenylalanine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. As unnatural amino acids, they serve as valuable building blocks for creating peptides with enhanced stability, modified receptor binding affinities, and unique therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights into the synthesis, purification, and characterization of these important molecules.
The Strategic Importance of 3-Cyano-D-phenylalanine in Modern Drug Discovery
The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy to overcome the limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. The D-configuration of 3-cyano-D-phenylalanine inherently confers resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1] The introduction of a cyano group at the meta-position of the phenyl ring offers several advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence the overall electronic and steric profile of the peptide, potentially altering its conformation and binding affinity to target receptors or enzymes.[1]
-
A Versatile Chemical Handle: The cyano group can serve as a synthetic handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.
-
Spectroscopic Probe: The cyano group can act as an infrared (IR) spectroscopic probe to investigate peptide-membrane interactions and local microenvironments.
These unique characteristics make 3-cyano-D-phenylalanine and its derivatives highly valuable in the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.[2]
Key Synthetic Strategies for 3-Cyano-D-phenylalanine
The synthesis of optically pure 3-cyano-D-phenylalanine presents a significant challenge due to the need for precise control over both the introduction of the cyano group and the stereochemistry at the α-carbon. The primary approaches can be broadly categorized into chemical synthesis and enzymatic/chemoenzymatic methods.
Chemical Synthesis Approaches
Chemical synthesis offers versatility and scalability but often requires careful protection and deprotection strategies to avoid racemization. Two of the most prominent methods for introducing the cyano group are the Sandmeyer reaction and palladium-catalyzed cyanation.
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This approach would commence with a 3-amino-D-phenylalanine precursor.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis begins with a suitably protected 3-amino-D-phenylalanine derivative to prevent unwanted side reactions with the amino and carboxyl groups.
-
Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., HCl) to ensure the stability of the diazonium intermediate.
-
Cyanation: The displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) cyanide salt.[5] The use of a copper catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction synthesis of 3-cyano-D-phenylalanine.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance.[6] The cyanation of an aryl halide, such as 3-bromo-D-phenylalanine, is a powerful method for the synthesis of 3-cyano-D-phenylalanine.
Causality Behind Experimental Choices:
-
Precursor: A protected 3-bromo-D-phenylalanine derivative is the ideal starting material. The bromine atom serves as an excellent leaving group for the palladium-catalyzed coupling.
-
Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[7]
-
Cyanide Source: Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). The use of less toxic and more manageable cyanide sources is a key consideration in modern synthetic chemistry.[8]
Experimental Protocol: Palladium-Catalyzed Cyanation of N-Acetyl-3-bromo-D-phenylalanine Methyl Ester (Generalized)
-
Reaction Setup: To a flame-dried Schlenk flask, add N-acetyl-3-bromo-D-phenylalanine methyl ester (1.0 equiv), potassium cyanide (1.2 equiv), palladium(II) acetate (0.05 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or dioxane). Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Chemical Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer Reaction | 3-Amino-D-phenylalanine | NaNO₂, HCl, CuCN | Well-established, cost-effective | Use of potentially unstable diazonium salts, safety concerns with cyanide |
| Palladium-Catalyzed Cyanation | 3-Bromo-D-phenylalanine | Pd catalyst, ligand, cyanide source | High yields, broad functional group tolerance | Cost of palladium catalyst and ligands, potential for heavy metal contamination |
Enzymatic and Chemoenzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The use of enzymes can provide direct access to the desired enantiomer with high optical purity, often under mild reaction conditions.
Phenylalanine ammonia lyases (PALs) catalyze the reversible amination of cinnamic acids to form phenylalanine derivatives.[9] While wild-type PALs typically exhibit high selectivity for the L-enantiomer, protein engineering has enabled the development of PAL variants with switched enantioselectivity, capable of producing D-amino acids.[10]
Causality Behind Experimental Choices:
-
Starting Material: The synthesis would begin with 3-cyanocinnamic acid.
-
Enzyme: An engineered PAL variant with D-selectivity is crucial for this transformation.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability. High concentrations of ammonia are required to favor the amination reaction.
Experimental Workflow: Enzymatic Synthesis using Engineered PAL
Caption: Enzymatic synthesis of 3-cyano-D-phenylalanine using an engineered PAL.
A powerful chemoenzymatic strategy involves the coupling of a PAL-catalyzed amination with a deracemization process. This one-pot approach can achieve high yields and excellent optical purity of the D-phenylalanine derivative.[11]
The Core Principle:
-
A PAL enzyme (which may have low stereoselectivity) is used to convert a cinnamic acid derivative to a racemic or near-racemic mixture of the D- and L-amino acids.[9]
-
An L-amino acid deaminase (LAAD) selectively oxidizes the L-enantiomer to the corresponding imino acid.[11]
-
A non-selective chemical reducing agent, such as ammonia-borane, reduces the imino acid back to the racemic amino acid.[11]
This cyclic process continuously removes the L-enantiomer, leading to the accumulation of the desired D-enantiomer with high enantiomeric excess.
Data Summary: Enzymatic and Chemoenzymatic Approaches
| Method | Starting Material | Key Biocatalyst(s) | Advantages | Disadvantages |
| Engineered PAL | 3-Cyanocinnamic Acid | D-selective PAL variant | High enantioselectivity, mild reaction conditions, environmentally friendly | Availability of suitable engineered enzymes, potential for low reaction rates |
| Chemoenzymatic Deracemization | Cinnamic Acid Derivative | PAL, L-amino acid deaminase | High yield and optical purity, one-pot process | Requires multiple enzymes and a chemical reductant, process optimization can be complex |
Purification and Characterization
The purification of 3-cyano-D-phenylalanine and its derivatives is critical to ensure their suitability for downstream applications, particularly in peptide synthesis and biological assays.
Purification Techniques
-
Crystallization: This is a common method for purifying the final product, often by adjusting the pH of the solution to the isoelectric point of the amino acid.
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative purification of amino acids and their derivatives.[12] Ion-exchange chromatography can also be employed to separate the product from charged impurities.
Spectroscopic Characterization
The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations for 3-Cyano-D-phenylalanine |
| ¹H NMR | Aromatic protons in the meta-substituted pattern, signals for the α-proton and β-protons of the amino acid backbone. |
| ¹³C NMR | A signal for the cyano carbon (around 118-120 ppm), distinct signals for the aromatic carbons, and signals for the α-carbon, β-carbon, and carboxyl carbon. |
| FT-IR | A characteristic sharp absorption band for the C≡N stretch (around 2220-2240 cm⁻¹), as well as absorptions for the amino and carboxyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |
Conclusion and Future Perspectives
The synthesis of 3-cyano-D-phenylalanine and its derivatives is a dynamic field that leverages both classical and modern synthetic methodologies. While chemical synthesis offers versatility, enzymatic and chemoenzymatic approaches are gaining prominence due to their high selectivity and sustainability. The continued development of novel biocatalysts through protein engineering will undoubtedly expand the toolbox for the efficient and environmentally friendly production of these valuable building blocks. As our understanding of the role of unnatural amino acids in modulating peptide properties grows, so too will the demand for robust and scalable synthetic routes to compounds like 3-cyano-D-phenylalanine, paving the way for the next generation of peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Cyano Group in Unnatural Amino Acids: A Small Moiety with Expansive Roles in Chemical Biology and Drug Discovery
An In-Depth Technical Guide
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptides and proteins has revolutionized our ability to probe and manipulate biological systems. Among the diverse functionalities introduced, the cyano group (–C≡N) stands out for its unique combination of small size, potent electronic properties, and versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of cyano-containing UAAs. We will explore their synthesis, delve into the physicochemical properties conferred by the nitrile moiety, and detail their applications as precision spectroscopic probes, covalent enzyme inhibitors, and versatile building blocks in medicinal chemistry. This document synthesizes field-proven insights and detailed methodologies to serve as a practical resource for harnessing the power of the cyano group in modern biochemical research.
Introduction: The Unassuming Power of the Nitrile
Unnatural amino acids are powerful tools that expand the chemical repertoire of proteins beyond the canonical 20 amino acids, enabling the introduction of novel chemical handles, biophysical probes, and therapeutic warheads. The cyano group, a simple nitrile functionality, is a particularly compelling functional group in UAA design. Its small steric footprint minimizes perturbation of native protein structure, yet its strong electron-withdrawing nature and unique vibrational properties impart significant and useful characteristics.
This guide will navigate the journey of cyano-containing UAAs from their chemical synthesis to their sophisticated applications. We will cover:
-
Synthesis: Foundational and modern methods for creating these valuable molecules.
-
Spectroscopic Probes: How the nitrile's unique vibration serves as a sensitive reporter of local protein environments.
-
Enzyme Inhibition: The nitrile's role as an electrophilic "warhead" in the design of covalent inhibitors.
-
Protein Engineering: Methods for site-specifically incorporating these UAAs into proteins to unlock new functions.
Synthesis of Cyano-Containing Unnatural Amino Acids
The accessibility of cyano-containing UAAs is paramount to their widespread use. Several robust synthetic strategies have been developed, ranging from classical organic reactions to modern enzymatic methods.
The Strecker Synthesis: A Cornerstone of Amino Acid Preparation
First reported in 1850, the Strecker synthesis remains a fundamental and versatile method for preparing α-amino acids.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[3][4][5]
The choice of starting aldehyde (R-CHO) directly determines the side chain of the resulting amino acid. The classical approach gives a racemic mixture of α-amino acids, but modern variations have been developed that employ chiral auxiliaries or asymmetric catalysts to achieve enantioselectivity.[1]
Reaction Mechanism:
-
The aldehyde reacts with ammonia to form an imine.
-
A cyanide ion then performs a nucleophilic attack on the imine carbon, forming an α-aminonitrile.[6]
-
Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the final α-amino acid.[3][4]
Due to the high toxicity of hydrogen cyanide (HCN) gas, laboratory and industrial syntheses commonly use safer, solid reagents like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with ammonium chloride (NH₄Cl).[3]
This protocol describes a representative first stage of the Strecker synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde (1.0 eq) in methanol.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Execution: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions typically run for 24-48 hours.
-
Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude α-aminonitrile can be purified by flash column chromatography.
-
Hydrolysis (Step 2): The purified α-aminonitrile is then subjected to hydrolysis (e.g., by refluxing in 6M HCl) to yield the final amino acid.
Enzymatic Synthesis
Biocatalytic methods offer an environmentally friendly and highly selective alternative for synthesizing cyano-UAAs. Certain oxidases can catalyze the formation of an imine from a primary amine, which can then be trapped by a cyanide ion to form an α-aminonitrile.[7][8] This enzymatic cyanation can be coupled with a nitrilase in a cascade reaction to produce the final unnatural α-amino acid in an aqueous system.[7][8] This approach is particularly valuable for generating optically active products.
The Cyano Group as a Spectroscopic Reporter
Perhaps the most widespread application of cyano-containing UAAs is as site-specific infrared (IR) probes to study protein structure and dynamics.[9][10]
A Unique Window in the IR Spectrum
The C≡N triple bond stretching vibration absorbs in a spectral region (approximately 2200-2260 cm⁻¹) that is largely transparent for native proteins.[9][11] This provides a clean observational window, free from the overwhelming background of protein amide bands, allowing the signal from a single, site-specifically incorporated nitrile probe to be detected and analyzed.[9][10]
The Vibrational Stark Effect (VSE): A Molecular Electric Field Meter
The vibrational frequency of the nitrile group is exquisitely sensitive to its local environment.[9][12] Specifically, it is influenced by the local electric field projected onto the C≡N bond axis.[11][13] This phenomenon is known as the Vibrational Stark Effect (VSE).[13][14][15] By measuring the shift in the C≡N stretching frequency (ν_CN), one can quantitatively map the electric fields within a protein's active site or at a protein-protein interface.[13][14]
A key parameter is the Stark tuning rate (Δμ) , which calibrates the sensitivity of the probe's frequency to the electric field.[13][15] This value can be experimentally measured and allows for the conversion of a frequency shift into a direct measure of the local electric field.[13]
The ν_CN is also sensitive to hydrogen bonding and solvent polarity.[12][14][16] For instance, the frequency shifts to a higher wavenumber (a "blueshift") when moving from a hydrophobic environment (like a protein core) to a polar, aqueous environment.[12] This sensitivity allows researchers to track changes in solvation, such as those occurring during protein folding or ligand binding.[12]
| Probe Molecule | Environment | C≡N Frequency (cm⁻¹) | Stark Tuning Rate (cm⁻¹/(MV/cm)) |
| p-Cyanophenylalanine (PheCN) | Water (H₂O) | ~2241 | ~0.7 |
| p-Cyanophenylalanine (PheCN) | Tetrahydrofuran (THF) | ~2231 | ~0.7 |
| Cyanoalanine (AlaCN) | Water (H₂O) | ~2260 | Not specified |
| Cyanoalanine (AlaCN) | Tetrahydrofuran (THF) | ~2250 | Not specified |
| (Data synthesized from sources[12][15]) |
Incorporation and Analysis of Nitrile Probes
To be used as a probe, the cyano-UAA must be incorporated at a specific site within a target protein. This can be achieved through several methods:
-
Nonsense Suppression: This powerful genetic method utilizes an orthogonal tRNA-aminoacyl tRNA synthetase pair to read through a stop codon (e.g., the amber codon, TAG) and insert the desired UAA during protein translation in living cells.[17][18]
-
Post-Translational Modification: A nitrile probe can be chemically attached to a protein after it has been synthesized. A common strategy is the alkylation of a native cysteine residue with a nitrile-containing reagent.[19]
Caption: Workflow for IR analysis using a cyano-UAA probe.
The Cyano Group in Medicinal Chemistry
The unique electronic properties of the cyano group make it a valuable component in drug design, particularly in the development of enzyme inhibitors.
An Electrophilic Warhead for Covalent Inhibition
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site, most commonly the thiol group of cysteine.[20][21] This forms a covalent adduct, leading to potent inhibition of the enzyme.[20][21][22] Nitrile-containing compounds have thus emerged as an important class of "warheads" for covalent inhibitors.[20][21][23]
A key advantage of the nitrile warhead is that its reactivity can be tuned. Depending on the surrounding chemical structure, the resulting covalent bond can be either reversible or irreversible.[20]
-
Reversible Inhibition: The thioimidate adduct formed with cysteine can be hydrolyzed, restoring the active enzyme. This reversibility can be advantageous in reducing off-target effects and improving the safety profile of a drug.[20][22] Many inhibitors of cysteine proteases, such as cathepsins, utilize reversible nitrile warheads.[24]
-
Irreversible Inhibition: In other contexts, particularly when the nitrile is part of a Michael acceptor system (e.g., in cyano-acrylamides), it can promote the formation of a stable, irreversible covalent bond.[20][25]
Caption: Mechanism of reversible covalent inhibition by a nitrile warhead.
Bioisosterism and Pharmacokinetic Improvement
Beyond its role as a covalent warhead, the cyano group is frequently used in medicinal chemistry as a bioisostere for other functional groups. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic carbonyl groups or other polar functionalities.[20] Furthermore, the introduction of a nitrile can favorably modulate a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.[20]
Advanced Applications and Future Directions
The versatility of the cyano group and related functionalities continues to inspire novel applications.
Fluorescent Probes
While most cyano-UAAs are used as IR probes, some possess intrinsic fluorescence. For example, 4-cyanotryptophan is a blue fluorescent UAA with a high quantum yield and long fluorescence lifetime.[26][27] Its incorporation into proteins provides a minimally perturbing fluorescent reporter to study protein structure and dynamics, offering an alternative to larger fluorescent protein tags.[26]
Bioorthogonal Chemistry
The concept of "click chemistry" involves reactions that are rapid, high-yielding, and biocompatible.[28] While the nitrile group itself is not typically used in classic click reactions, the closely related isocyanide (or isonitrile) group is. Isocyanides undergo rapid [4+1] cycloaddition reactions with tetrazines in aqueous media, providing a powerful bioorthogonal ligation strategy for labeling biomolecules in living systems.[29][30][31] Additionally, light-triggered "photoclick" chemistry can generate highly reactive nitrile imine intermediates from tetrazole precursors, which then rapidly react with alkenes.[32]
Conclusion
The cyano group, though one of the smallest functional groups, imparts a remarkable array of capabilities to unnatural amino acids. From their straightforward synthesis via the Strecker reaction to their sophisticated use as molecular-level electric field reporters, cyano-UAAs have become indispensable tools for the modern researcher. Their role as tunable covalent warheads in enzyme inhibitors continues to drive innovation in drug discovery, offering pathways to more selective and effective therapeutics. As synthetic and genetic incorporation methods continue to advance, the applications for these powerful building blocks in chemical biology, protein engineering, and materials science will undoubtedly continue to expand, solidifying the cyano group's status as a small but mighty player in the world of biochemical innovation.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vibrational Stark effects calibrate the sensitivity of vibrational probes for electric fields in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. smoldyn.nfshost.com [smoldyn.nfshost.com]
- 16. Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 19. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 29. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 31. Exploring isonitrile-based click chemistry for ligation with biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Boc-D-Phe(3-CN)-OH in Medicinal Chemistry
An In-depth Technical Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Unnatural Amino Acids
In the landscape of modern drug discovery, the twenty canonical amino acids represent but the opening chapter of a much larger story. The strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides and small molecules.[1][] UAAs allow for the precise tailoring of pharmacological properties, enabling the development of therapeutics with enhanced stability, improved target selectivity, and novel mechanisms of action.[3][4] This guide focuses on a particularly potent UAA, Boc-D-Phe(3-CN)-OH (N-(tert-butoxycarbonyl)-3-cyano-D-phenylalanine), a building block whose unique structural attributes have made it a valuable asset in the synthesis of innovative therapeutic agents.[5][6] We will dissect its molecular advantages, explore its core applications, and provide a technical framework for its effective use in drug development programs.
A Molecular Rationale: The Intrinsic Advantages of this compound
The efficacy of this compound is not a matter of chance; it is a direct result of the synergistic interplay between its three key structural motifs. Each component is deliberately designed to address a specific challenge in medicinal chemistry.
-
The D-Amino Acid Core: The most fundamental challenge for peptide-based therapeutics is their rapid degradation by endogenous proteases, which are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-phenylalanine, confers exceptional resistance to proteolysis, significantly extending the biological half-life of the parent molecule.[7][8][9] This change in chirality is one of the most effective strategies for enhancing peptide stability.[10]
-
The 3-Cyano-Phenyl Side Chain: The cyano (-C≡N) group at the meta-position of the phenyl ring is the key to the molecule's unique functionality. This potent electron-withdrawing group modulates the electronic properties of the side chain, creating new opportunities for molecular interactions. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while the nitrile moiety itself can serve as a reactive "warhead" for forming covalent or pseudo-covalent bonds with enzyme targets, a critical feature for potent and durable inhibition.[11]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in peptide synthesis.[12] Its role is to prevent unwanted side reactions at the N-terminus during the coupling of the carboxylic acid, ensuring precise control over the peptide sequence assembly.[13] It is reliably removed under acidic conditions, which do not compromise the integrity of the growing peptide chain.
Caption: Key structural components of this compound and their corresponding advantages.
Core Application: Engineering Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A primary and highly successful application of the cyanophenylalanine motif is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4).[14][15] DPP-4 is a serine protease that inactivates incretin hormones (GLP-1 and GIP), which are essential for glucose-dependent insulin secretion.[16][] Inhibiting DPP-4 prolongs the action of these hormones, making it a validated therapeutic strategy for type 2 diabetes.[18][19]
Causality of Experimental Choice: Early DPP-4 inhibitors were peptidomimetic and required features that could both bind to the active site and disable the catalytic serine residue. The cyanopyrrolidine scaffold, a structural analog of the proline residue recognized by DPP-4, became a major focus of research.[11] The nitrile group in these inhibitors acts as an electrophilic warhead, which is attacked by the hydroxyl group of the catalytic serine (Ser630). This forms a stable, reversible covalent imidate adduct, leading to potent and long-lasting enzyme inhibition.[11] The incorporation of a D-amino acid scaffold, like that in this compound, provides the necessary proteolytic resistance for an orally administered drug.
Self-Validating System: The clinical success of DPP-4 inhibitors like Vildagliptin and Saxagliptin, which are built upon the cyanopyrrolidine core, validates this entire approach.[11] The mechanism of covalent modification of the catalytic serine by the cyano group has been confirmed through extensive biochemical and structural studies, providing a solid, evidence-based foundation for designing new inhibitors based on this principle.
Experimental Protocol: A Foundational Peptide Coupling Step
This protocol details the standard procedure for coupling this compound to a resin-bound amine, a fundamental step in the solid-phase peptide synthesis (SPPS) of a peptidomimetic inhibitor.
-
Resin Preparation & Deprotection:
-
Swell the amine-functionalized resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine and byproducts.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3.0 eq) in DMF.
-
Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq).[20]
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6.0 eq), to the solution.[13][21]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Wash:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines and the completion of the coupling reaction.
-
Once complete, filter the resin and wash thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Caption: Standard workflow for a solid-phase peptide synthesis coupling cycle.
Expanding the Scope: Structure-Activity Relationship (SAR) Insights
The principles that make this compound effective in DPP-4 inhibitors can be extrapolated to other targets. Its ability to confer stability and introduce unique interactions is broadly applicable. For instance, in designing antagonists for G-protein coupled receptors (GPCRs), replacing a native L-phenylalanine with D-Phe(3-CN) can simultaneously block enzymatic degradation and introduce new hydrogen bonding or dipole interactions within the receptor binding pocket, dramatically enhancing potency.
Table 1: Illustrative SAR Data for a Hypothetical Peptide Antagonist
| Compound ID | Key Residue Modification | Proteolytic Half-Life (t½, min) | Target Binding Affinity (Ki, nM) |
| Lead-01 | L-Phe (Native) | 15 | 450 |
| Analog-02 | D-Phe | >240 | 120 |
| Analog-03 | L-Phe(3-CN) | 18 | 310 |
| Analog-04 | D-Phe(3-CN) | >240 | 8 |
This hypothetical data illustrates a common observation in medicinal chemistry: the D-amino acid provides a significant stability enhancement, while the cyano group provides a substantial boost in binding affinity. The combination of both modifications in Analog-04 results in a vastly superior drug candidate.
Conclusion and Future Directions
This compound is a prime example of a rationally designed building block that provides medicinal chemists with precise tools to solve complex pharmacological challenges. Its utility is firmly established in the context of serine protease inhibition, and the underlying principles of enhanced stability and novel electronic interactions are broadly applicable across diverse target classes. As drug discovery moves towards more complex targets, such as protein-protein interactions and allosteric modulation, the demand for UAAs that offer this level of conformational and chemical control will only intensify. The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. biosynth.com [biosynth.com]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 205445-56-3: 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-… [cymitquimica.com]
- 7. lifetein.com [lifetein.com]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. bachem.com [bachem.com]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 18. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Leveraging Boc-D-Phe(3-CN)-OH for the Study of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of non-canonical amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug discovery. Among these, Boc-D-Phe(3-CN)-OH, a Boc-protected D-phenylalanine derivative bearing a nitrile group at the meta position, offers a unique and versatile tool for elucidating the intricacies of protein interactions. This guide provides a comprehensive technical overview of the core principles and practical methodologies for utilizing this compound. We will explore its dual utility: first, as a precursor to potent 3-amidinophenylalanine-based enzyme inhibitors, and second, as a subtle yet powerful spectroscopic probe. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively integrate this compound into their research, from peptide synthesis to quantitative interaction analysis.
Introduction: The Strategic Advantage of the Nitrile Moiety
The nitrile group (—C≡N) is a small, minimally perturbing functional group with a significant dipole moment and the ability to act as a hydrogen bond acceptor. In the context of protein-ligand interactions, these properties make it an invaluable functional group. It can serve as a bioisostere for carbonyl or hydroxyl groups and can form key interactions with backbone amides or specific side chains within a protein's binding pocket.
This compound provides a stable, protected building block for introducing 3-cyanophenylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid is particularly significant as it often imparts increased resistance to proteolytic degradation, a critical feature for developing therapeutic peptides.
The primary applications of incorporating 3-cyanophenylalanine, and therefore using this compound, fall into two main categories:
-
As a Precursor to Potent Inhibitors: The nitrile group can be chemically converted into a positively charged amidine group. Peptides containing 3-amidinophenylalanine have been shown to be highly potent and selective inhibitors of serine proteases, such as thrombin and matriptase, by mimicking the guanidinium group of arginine.
-
As a Spectroscopic Probe: The nitrile's stretching vibration is highly sensitive to its local electrostatic environment. This sensitivity allows it to be used as an infrared (IR) probe to report on changes in hydration, hydrogen bonding, and electric fields within a protein's active site upon ligand binding. Furthermore, the cyanophenylalanine moiety possesses fluorescent properties that can be modulated by its environment, offering another channel for observing binding events.
This guide will focus on the practical application of this compound as a tool to create peptide-based inhibitors for studying protein interactions, a pathway that has been successfully employed in drug development.
Rationale and Experimental Design
The decision to incorporate this compound into a peptide designed to study a specific protein interaction, particularly with a serine protease, is driven by a structure-based drug design rationale. Serine proteases typically have a deep S1 pocket that accommodates the side chain of the substrate, with a conserved aspartate residue at the bottom that forms a salt bridge with the positively charged side chains of arginine or lysine.
By synthesizing a peptide with 3-cyanophenylalanine and subsequently converting it to 3-amidinophenylalanine, a potent inhibitor can be created that leverages this key interaction.
A Senior Application Scientist's Guide to Investigating Enzyme Activity with Boc-D-Phe(3-CN)-OH
Introduction
In the landscape of modern drug discovery and chemical biology, the exploration of non-natural amino acids as probes and inhibitor scaffolds is a cornerstone of innovation. Among these, Boc-D-Phe(3-CN)-OH , a derivative of D-phenylalanine, stands out due to a key structural feature: a nitrile (cyanophenyl) moiety. This functional group is not merely a structural modification; it is an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic residues within an enzyme's active site.[1][2] This property makes this compound a compelling candidate for inhibiting specific classes of enzymes, particularly proteases.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to methodically investigate the enzyme inhibitory potential of this compound. Moving beyond rote protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to produce robust, reliable, and insightful data. We will focus on the logical progression from understanding the molecule's chemical nature to designing and executing rigorous kinetic and mechanistic studies.
Section 1: The Inhibitor: A Structural and Mechanistic Overview
A thorough understanding of the inhibitor's structure is paramount to forming a logical hypothesis for its biological targets and mechanism of action.
Chemical Profile of this compound
Before initiating any biological assay, it is critical to confirm the identity and properties of the compound.
| Property | Value | Source(s) |
| Full Chemical Name | (2R)-2-(tert-butoxycarbonylamino)-3-(3-cyanophenyl)propanoic acid | [3] |
| Synonyms | Boc-3-cyano-D-phenylalanine, Boc-D-3-Cyanophe | [3][4] |
| CAS Number | 205445-56-3 | [4][5] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [4][5] |
| Molecular Weight | 290.31 g/mol | [3][5] |
| Appearance | White to off-white solid | N/A |
Deconstructing the Pharmacophore
Each component of this compound has a distinct role that informs its potential as an enzyme inhibitor.
-
The Boc Group (tert-butyloxycarbonyl): This is a standard amine protecting group used in peptide synthesis. In the context of a small molecule inhibitor, it serves to cap the N-terminus, increasing hydrophobicity and potentially influencing interactions with the enzyme's binding pockets. Its bulk can also provide steric hindrance that may contribute to selectivity.
-
The D-Phenylalanine Scaffold: Nature predominantly utilizes L-amino acids. The inclusion of a D-enantiomer is a deliberate strategic choice. Peptides and molecules containing D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[6][7] This enhanced stability increases the molecule's potential in vivo half-life, a critical attribute for therapeutic candidates.[8] Furthermore, the phenyl ring provides a hydrophobic pharmacophore that is often recognized by the S1 or S2 pockets of many proteases.
-
The Nitrile "Warhead": The cyano group is the key to this molecule's reactive potential. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack.[1][2] This feature allows it to act as a covalent warhead, targeting nucleophilic amino acid residues like cysteine or serine, which are often the catalytic residues in protease active sites.[2][9][10]
Hypothesis-Driven Target Selection
Based on its structure, the most logical enzyme targets for this compound are proteases whose catalytic mechanism involves a key nucleophilic residue.
-
Cysteine Proteases: This is the most probable target class. These enzymes, which include cathepsins and caspases, utilize a catalytic dyad where a cysteine residue acts as the primary nucleophile.[10][11] The thiol group of cysteine is a potent nucleophile that can readily attack the electrophilic nitrile.[1][9] Cathepsin K, a cysteine protease crucial in bone resorption, is a well-documented target for nitrile-based inhibitors.[10][12]
-
Serine Proteases: This class, which includes enzymes like Dipeptidyl Peptidase-4 (DPP-IV), uses a serine residue as its catalytic nucleophile.[13] The hydroxyl group of serine can also attack the nitrile warhead, making serine proteases a viable secondary target class for investigation.[1][2]
Section 2: The Covalent Inhibition Mechanism
The inhibitory action of this compound is predicated on the formation of a covalent adduct with the target enzyme.
Interaction with Cysteine Proteases
Cysteine proteases operate via a catalytic dyad, typically composed of a cysteine and a histidine residue.[10] The inhibition by a nitrile-containing compound proceeds as follows:
-
Deprotonation: The active site histidine acts as a general base, abstracting a proton from the cysteine's thiol group to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The cysteine thiolate attacks the electrophilic carbon of the nitrile group on this compound.
-
Adduct Formation: This attack results in the formation of a covalent, yet often reversible, thioimidate adduct, which effectively inactivates the enzyme.[1][9] The stability of this adduct is key to the inhibitor's potency.
References
- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 11. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
The Strategic Incorporation of Boc-D-Phe(3-CN)-OH: A Technical Guide for the Development of Bioactive Peptides
Abstract
The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to the exploration of unnatural amino acids as integral components of peptide-based drug candidates. Among these, Boc-D-Phe(3-CN)-OH, a D-phenylalanine derivative featuring a cyano group at the meta position of the phenyl ring, has emerged as a critical building block. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive peptides. We will delve into the rationale behind its selection, detailed protocols for its incorporation, and its application in the generation of potent enzyme inhibitors, supported by mechanistic insights and comprehensive characterization methodologies.
Introduction: The Rationale for Unnatural Amino Acids in Peptide Drug Discovery
Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, native peptides are often hampered by poor metabolic stability and limited oral bioavailability. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1] UAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.
This compound is a particularly intriguing UAA for several reasons:
-
D-Configuration: The D-amino acid configuration provides inherent resistance to degradation by endogenous proteases, which typically recognize L-amino acids.
-
The Cyano Group: The electron-withdrawing nature of the cyano (-C≡N) group can modulate the electronic properties of the peptide backbone.[2] More significantly, the nitrile moiety can act as a "warhead" or a key binding element in the active sites of target enzymes, particularly proteases.[3]
-
Stereochemical and Conformational Influence: The specific placement of the cyano group at the meta position influences the conformational preferences of the amino acid side chain, which can be leveraged to optimize binding to a biological target.
This guide will focus on the practical application of this compound, providing the necessary technical details for its successful implementation in a research and development setting.
Core Applications: Targeting Proteases in Disease
The unique chemical features of 3-cyanophenylalanine make it an excellent candidate for designing inhibitors of proteases implicated in various diseases. Two prominent examples are Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin K.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[4][5] Inhibition of DPP-IV prolongs the action of incretins, making it a validated therapeutic strategy for type 2 diabetes. Peptides and peptidomimetics containing a nitrile group can interact with the active site of DPP-IV, leading to potent inhibition.[2][6] The cyano group can form crucial interactions within the enzyme's catalytic domain.
Cathepsin K Inhibition for Osteoporosis
Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[1][3] Its inhibition is a promising approach for treating osteoporosis and other bone resorption disorders.[7][8] The nitrile group in inhibitors can act as a covalent or pseudo-covalent warhead, reacting with the active site cysteine (Cys25) of Cathepsin K to form a reversible thioimidate adduct, thus potently inhibiting its enzymatic activity.[3][9]
Synthesis and Incorporation: A Step-by-Step Protocol
The incorporation of this compound into a peptide sequence is readily achievable using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol provides a detailed workflow.
Materials and Reagents
-
This compound
-
Resin (e.g., Merrifield, PAM, or MBHA resin)[4]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc-based synthesis if applicable, though this guide focuses on Boc)
-
Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water)
-
Diethyl ether
Experimental Protocol: Boc-SPPS Cycle
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Preparation:
-
Start with a suitable resin pre-loaded with the C-terminal amino acid of your target peptide.
-
Swell the resin in DMF for 30 minutes in a reaction vessel.[10]
-
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DMF (3x) to remove excess DIEA.[3]
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the activation to proceed for 2-5 minutes.
-
Expertise & Experience Insight: The use of HBTU/HOBt is highly recommended for coupling unnatural or sterically hindered amino acids. HOBt acts as a nucleophilic catalyst and an effective racemization suppressor, while HBTU is a highly efficient coupling agent that rapidly forms the active ester.[11][12][13] This combination ensures a high coupling yield with minimal side reactions.
-
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF or a TFA/TIS/H₂O mixture) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide.
-
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using:
-
Mass Spectrometry (LC-MS): To verify the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence.
-
NMR Spectroscopy: For structural elucidation of the final peptide.[15]
-
Experimental Workflow Diagram
Caption: Boc-SPPS workflow for peptide synthesis.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The introduction of the 3-cyano group is a deliberate design choice to enhance bioactivity.
Mechanism of Enzyme Inhibition
As mentioned, the nitrile can act as a covalent "warhead." In the active site of a cysteine protease like Cathepsin K, the catalytic cysteine residue (Cys25) performs a nucleophilic attack on the carbon of the nitrile group. This forms a reversible covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity.
Caption: Covalent inhibition of Cathepsin K.
Structure-Activity Relationship (SAR) Considerations
-
Position of the Cyano Group: The meta-position is often crucial. Studies on related inhibitors have shown that moving the electron-withdrawing group to the ortho- or para- positions can significantly alter potency, likely by changing the electronic character of the nitrile and the orientation of the side chain in the binding pocket.[5]
-
D- vs. L-Configuration: The D-configuration not only imparts proteolytic stability but also presents the cyanophenyl side chain in a different vector compared to its L-counterpart. This can lead to drastically different binding affinities and selectivities for the target enzyme.
-
Neighboring Residues: The amino acids flanking the D-Phe(3-CN) residue play a critical role in positioning the warhead correctly within the active site and making additional beneficial contacts, thereby influencing overall potency.
Data Presentation and Characterization
Thorough characterization is essential to validate the successful synthesis and purity of the target peptide.
Quantitative Analysis of Bioactivity
The inhibitory potency of the synthesized peptides should be determined using enzymatic assays. The results are typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
Table 1: Hypothetical Bioactivity Data for Cathepsin K Inhibitors
| Peptide Sequence | Modification | Cathepsin K IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Selectivity (L/K) |
| Ac-Leu-Arg-D-Phe(3-CN) -NH₂ | Meta-cyano | 15 | 1500 | 100 |
| Ac-Leu-Arg-D-Phe(4-CN) -NH₂ | Para-cyano | 120 | 1800 | 15 |
| Ac-Leu-Arg-L-Phe(3-CN) -NH₂ | L-isomer | >10,000 | >10,000 | - |
| Ac-Leu-Arg-D-Phe -NH₂ | Unmodified | >10,000 | >10,000 | - |
This data is illustrative and serves to highlight potential SAR trends.
Physicochemical Characterization
Table 2: Characterization Data for a Representative Peptide
| Analysis Method | Expected Result | Rationale |
| RP-HPLC | Single major peak (>95% purity) | Confirms purity and provides retention time for identification. |
| LC-MS | Observed mass matches theoretical mass | Confirms the correct molecular weight of the peptide. |
| MS/MS | Fragmentation pattern confirms sequence | Provides definitive evidence of the amino acid sequence, including the incorporation of D-Phe(3-CN). The fragmentation of peptides containing phenylalanine can show characteristic losses of the benzyl group.[16][17] |
| NMR | Characteristic shifts for aromatic protons and nitrile carbon | Provides detailed structural information and confirms the presence and location of the cyano group.[18] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced bioactive peptides. Its strategic incorporation allows for the development of potent and selective enzyme inhibitors with enhanced metabolic stability. By understanding the rationale for its use, following robust synthetic protocols, and performing thorough characterization, researchers can effectively leverage this unique amino acid to accelerate their drug discovery and development efforts. This guide provides a foundational framework to empower scientists in this exciting and rapidly evolving field.
References
- 1. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. oatext.com [oatext.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acid Incorporation
Foreword: Beyond the Canonical 20
For decades, our understanding and engineering of biological systems have been predicated on a fundamental set of twenty canonical amino acids, the building blocks of proteins. This canonical set, while remarkably versatile, represents only a fraction of the chemical diversity available. The ability to move beyond this limitation and incorporate non-canonical amino acids (ncAAs) with novel chemical functionalities into proteins, at specific sites, has ushered in a new era of protein engineering and synthetic biology. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of ncAA incorporation, intended for researchers, scientists, and drug development professionals seeking to harness this transformative technology. We will delve into the core mechanics, provide field-proven insights into experimental design, and explore the cutting-edge applications that are reshaping our ability to probe and manipulate biological systems.
The Central Dogma, Expanded: The Core Principles of ncAA Incorporation
The site-specific incorporation of ncAAs into a growing polypeptide chain requires the co-opting of the cell's translational machinery. This is achieved by introducing an orthogonal translation system (OTS) that operates in parallel with, but independently of, the host's endogenous protein synthesis apparatus.[1][2] An OTS consists of two key components: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][3]
The core principle of orthogonality is paramount: the engineered aaRS must exclusively aminoacylate its cognate tRNA with the desired ncAA, and not with any of the 20 canonical amino acids. Conversely, the engineered tRNA must not be recognized by any of the host's endogenous aaRSs.[1][2] This mutual orthogonality ensures the fidelity of ncAA incorporation at the intended position within the protein.
Repurposing Codons: The Role of Nonsense Suppression
To direct the incorporation of the ncAA to a specific site in the protein sequence, a codon must be repurposed. The most common strategy is amber suppression , which utilizes the UAG (amber) stop codon.[4][5] In a standard cellular context, the UAG codon is recognized by release factor 1 (RF1), which terminates translation.[5] In a system engineered for ncAA incorporation, a suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon is introduced. When this suppressor tRNA is charged with an ncAA by the orthogonal aaRS, it outcompetes RF1 for binding to the ribosome at the UAG codon, leading to the incorporation of the ncAA and the continuation of translation.[4][5]
The competition between the suppressor tRNA and RF1 is a critical factor influencing the efficiency of ncAA incorporation.[5] To enhance efficiency, strains of E. coli have been engineered where the gene for RF1 has been deleted, effectively removing the competition and dedicating the UAG codon for ncAA incorporation.[6][7]
The Molecular Machinery: Engineering Orthogonal Systems
The success of any ncAA incorporation experiment hinges on the efficiency and specificity of the orthogonal aaRS/tRNA pair. The development of these pairs is a significant undertaking, often requiring extensive protein engineering and directed evolution.[3][8]
Aminoacyl-tRNA Synthetases: The Gatekeepers of Specificity
The aaRS is responsible for recognizing both the ncAA and its cognate tRNA, catalyzing the ATP-dependent attachment of the amino acid to the tRNA's 3' end. To engineer an aaRS for a specific ncAA, researchers typically start with an existing aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in E. coli) to ensure initial orthogonality.[2] The amino acid binding pocket of the aaRS is then subjected to mutagenesis to alter its specificity towards the desired ncAA.[9]
Directed evolution is a powerful technique used to generate and select for aaRS variants with desired properties.[3][8][10] This involves creating large libraries of aaRS mutants and subjecting them to iterative rounds of positive and negative selection.[11]
-
Positive Selection: Cells are engineered to survive only if the aaRS can incorporate the ncAA into a reporter protein (e.g., an antibiotic resistance gene with an in-frame amber codon).[5]
-
Negative Selection: Cells are selected against if the aaRS can incorporate any of the 20 canonical amino acids, often by expressing a toxic gene that is activated by such mis-incorporation.
More advanced techniques like Phage-Assisted Continuous Evolution (PACE) have been developed to accelerate the evolution of highly active and selective aaRSs over hundreds of generations.[11]
Transfer RNA: The Adaptor Molecule
The orthogonal tRNA must be a substrate for the engineered aaRS but not for any of the host's endogenous synthetases. Mutations in the tRNA, particularly in the acceptor stem and anticodon loop, can be introduced to enhance its orthogonality and improve its recognition by the host's translational machinery.[2]
Beyond Amber: Expanding the Genetic Code
While amber suppression is the most widely used method, the reliance on a single repurposed stop codon limits the incorporation of multiple, distinct ncAAs into a single protein.[12] To overcome this, researchers have developed strategies to further expand the genetic code:
-
Orthogonal Ribosomes: Ribosomes have been engineered to recognize specific mRNA sequences (orthogonal ribosome binding sites) and preferentially translate mRNAs containing quadruplet codons, leaving the endogenous ribosomes to translate the rest of the cellular mRNAs.[13][14] This allows for the simultaneous incorporation of multiple ncAAs without interfering with normal protein synthesis.
-
Quadruplet Codons: The use of four-base codons (quadruplet codons) provides a larger set of unused codons that can be assigned to different ncAAs.[13][15] This requires engineered tRNAs with an expanded anticodon loop that can recognize the quadruplet codon. The development of orthogonal ribosomes has significantly enhanced the efficiency of quadruplet codon decoding.[13]
In Practice: Methodologies and Workflows
The successful incorporation of ncAAs requires careful planning and execution of experimental protocols. Below are generalized workflows for two common approaches: in vivo incorporation in E. coli and cell-free protein synthesis.
Workflow for In Vivo ncAA Incorporation in E. coli
This workflow outlines the key steps for site-specifically incorporating an ncAA into a target protein expressed in E. coli.
Caption: A generalized workflow for in vivo ncAA incorporation in E. coli.
Detailed Protocol: In Vivo ncAA Incorporation
-
Plasmid Construction:
-
Introduce an amber (UAG) codon at the desired site in your gene of interest using site-directed mutagenesis.
-
Clone the gene encoding the orthogonal aaRS and the gene for the orthogonal tRNA onto a separate plasmid with a compatible origin of replication and a different antibiotic resistance marker. The expression of the aaRS and tRNA is typically driven by a constitutive or inducible promoter.
-
-
Host Strain Selection:
-
Choose an appropriate E. coli expression strain. For higher incorporation efficiency, consider using a strain with a deletion of release factor 1 (RF1), such as C321.ΔA.[7]
-
-
Transformation:
-
Co-transform the two plasmids (one containing your target gene and the other containing the aaRS/tRNA pair) into the chosen E. coli strain.
-
Select for colonies on agar plates containing the appropriate antibiotics.
-
-
Cell Culture and ncAA Supplementation:
-
Inoculate a single colony into a starter culture in a rich medium (e.g., LB) with antibiotics.
-
Grow overnight, then dilute into a larger volume of expression medium (e.g., Terrific Broth or minimal medium).
-
Supplement the medium with the ncAA. The optimal concentration will vary depending on the ncAA and may need to be determined empirically (typically in the range of 1-10 mM).
-
-
Induction of Protein Expression:
-
Grow the culture to a mid-log phase (OD600 of 0.6-0.8).
-
Induce the expression of your target protein by adding the appropriate inducer (e.g., IPTG for a lac-based promoter).
-
Continue to grow the culture for a specified period (e.g., 4-16 hours) at an optimized temperature.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of the ncAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass with the ncAA incorporated.
-
Further characterization can be performed using techniques like tandem mass spectrometry (MS/MS) to pinpoint the exact location of the ncAA.
-
Workflow for Cell-Free Protein Synthesis (CFPS) with ncAAs
CFPS offers several advantages for ncAA incorporation, including the ability to use toxic ncAAs and to precisely control the reaction components.[6][16][17]
Caption: A generalized workflow for cell-free protein synthesis with ncAAs.
Detailed Protocol: Cell-Free ncAA Incorporation
-
DNA Template Preparation:
-
Prepare a linear or plasmid DNA template containing the gene of interest with an in-frame amber codon. The template should be under the control of a strong promoter recognized by the RNA polymerase in the cell-free system (e.g., T7).[18]
-
-
Orthogonal System Preparation:
-
Purify the orthogonal aaRS.
-
Prepare the orthogonal tRNA, either by in vitro transcription or by purification from an overexpression host.
-
-
Cell Extract Preparation:
-
Prepare a cell-free extract (e.g., S30 extract) from an E. coli strain, preferably one lacking RF1.[6] Commercially available cell-free expression systems are also an option.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the cell-free extract, an energy source (e.g., ATP, GTP), a mixture of the 20 canonical amino acids, the DNA template, the purified orthogonal aaRS, the orthogonal tRNA, and the ncAA.
-
The optimal concentrations of each component may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the cell-free system (typically 30-37°C) for a period of 2-8 hours.
-
-
Analysis of Protein Product:
-
Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize the full-length protein.
-
Confirm ncAA incorporation by mass spectrometry.
-
Applications in Research and Drug Development
The ability to incorporate ncAAs with diverse functionalities has opened up new avenues in basic research and therapeutic development.[19][20]
| Application Area | Specific Use of ncAAs | Impact |
| Protein Structure & Function | Photo-crosslinkers (e.g., p-azido-L-phenylalanine) | Mapping protein-protein interactions and identifying binding partners.[21] |
| Spectroscopic probes (e.g., fluorescent amino acids) | Studying protein dynamics and conformational changes in real-time.[12] | |
| Drug Discovery & Development | Site-specific conjugation of drugs to antibodies (ADCs) | Creating more homogeneous and potent antibody-drug conjugates with improved therapeutic indices.[20] |
| Enhancing peptide stability and bioavailability | Incorporating ncAAs to resist proteolytic degradation and improve pharmacokinetic properties.[22][23] | |
| Probing enzyme mechanisms | Introducing ncAAs that mimic transition states or intermediates to elucidate catalytic mechanisms.[24] | |
| Materials Science | Creating novel biomaterials | Incorporating ncAAs that can be cross-linked to form hydrogels or other materials with unique properties.[24] |
| Bio-orthogonal Chemistry | Introducing bio-orthogonal handles (e.g., azides, alkynes) | Enabling the specific labeling of proteins in living cells for imaging and tracking.[25][26] |
Challenges and Future Directions
Despite the significant progress in the field of ncAA incorporation, several challenges remain.
-
Efficiency and Yield: The efficiency of ncAA incorporation can be variable and often lower than that of canonical amino acids, leading to lower protein yields.[27] This is particularly true for incorporation in eukaryotic cells and for the use of multiple, distinct ncAAs.[28]
-
Orthogonality: Ensuring the strict orthogonality of the aaRS/tRNA pair is crucial to prevent mis-incorporation and maintain the fidelity of protein synthesis.[2] Polyspecificity of engineered aaRSs can also be a challenge, where a single synthetase recognizes multiple ncAAs.[21]
-
ncAA Availability: The synthesis and cellular uptake of some ncAAs can be challenging and costly.[27] The development of autonomous systems where the cell can biosynthesize the ncAA is a promising approach to overcome this limitation.[27]
-
Toxicity: Some ncAAs or the components of the orthogonal system can be toxic to the host cells.[22]
The future of ncAA incorporation lies in addressing these challenges and expanding the scope of this technology. This includes the development of more efficient and robust orthogonal systems, the expansion of the repertoire of ncAAs with novel functionalities, and the application of this technology to a wider range of organisms, including multicellular organisms.[29] The continued development of orthogonal ribosomes and the exploration of novel codon reassignment strategies will be key to realizing the full potential of an expanded genetic code.[15]
Conclusion
The site-specific incorporation of non-canonical amino acids has transitioned from a niche technique to a powerful and widely applicable tool in the life sciences. By providing the ability to introduce novel chemical functionalities into proteins with precision, this technology is enabling researchers to ask and answer questions that were previously intractable. From elucidating fundamental biological processes to designing next-generation therapeutics and biomaterials, the expansion of the genetic code is poised to continue driving innovation across a broad spectrum of scientific disciplines.
References
- 1. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. A 68-codon genetic code to incorporate four distinct non-canonical amino acids enabled by automated orthogonal mRNA design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 18. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 20. alfachemic.com [alfachemic.com]
- 21. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 27. twistbioscience.com [twistbioscience.com]
- 28. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of Peptides Incorporating N-α-Boc-3-cyano-D-phenylalanine
Foreword: The Strategic Imperative of Non-Natural Amino Acids in Peptide Drug Discovery
In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules have propelled them to the forefront of drug development. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-natural amino acids is a cornerstone of next-generation peptide design, offering a powerful toolkit to overcome these limitations. This guide focuses on a particularly intriguing building block: Boc-D-Phe(3-CN)-OH , or N-α-tert-butyloxycarbonyl-3-cyano-D-phenylalanine. The introduction of the D-configuration and the cyano-substituted phenyl ring imparts unique conformational constraints and electronic properties, opening new avenues for modulating the biological activity of peptides. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols for exploring the therapeutic potential of peptides containing this versatile amino acid.
The Building Block: Understanding this compound
The unique characteristics of this compound are central to its utility in peptide synthesis and its influence on the final biological activity of the peptide.
Structural and Physicochemical Properties
This compound is a derivative of the natural amino acid phenylalanine.[1][2] Key modifications distinguish it and provide its unique properties:
-
Boc Protecting Group: The N-terminal tert-butyloxycarbonyl (Boc) group is a standard protecting group in solid-phase peptide synthesis (SPPS), ensuring controlled, sequential addition of amino acids to the growing peptide chain.[3]
-
D-Configuration: The D-isomeric form, in contrast to the naturally occurring L-amino acids, provides steric hindrance that can significantly increase resistance to enzymatic degradation by proteases within the body.[4] This is a critical feature for enhancing the in vivo half-life of peptide drug candidates.
-
3-Cyano Group: The cyano (-CN) moiety on the phenyl ring is a potent electron-withdrawing group. This modification alters the electronic distribution of the aromatic side chain, influencing non-covalent interactions such as π-π stacking and hydrogen bonding, which are critical for receptor binding and molecular recognition.[4][5] Furthermore, the cyano group can serve as a useful infrared or fluorescent probe for biophysical studies.[6][7]
| Property | Value | Source |
| Molecular Formula | C15H18N2O4 | [1][2] |
| Molecular Weight | 290.31 g/mol | [1] |
| CAS Number | 205445-56-3 | [1][2] |
Synthesis and Incorporation into Peptides
The incorporation of this compound into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for coupling with the next amino acid in the sequence.
Caption: Workflow for incorporating this compound via SPPS.
Potential Biological Activities and Therapeutic Targets
The incorporation of this compound can be leveraged to develop peptides with a range of biological activities. While specific activities are sequence-dependent, the properties of this non-natural amino acid suggest several promising therapeutic areas.
Antimicrobial Peptides (AMPs)
The development of novel antimicrobial agents is a global health priority. Modified peptides are a promising class of therapeutics to combat antibiotic resistance.
-
Mechanism of Action: Many antimicrobial peptides act by disrupting the bacterial cell membrane. The hydrophobic and aromatic nature of the phenylalanine side chain can facilitate insertion into the lipid bilayer. The cyano group may enhance these interactions through altered electronic properties. The D-amino acid also provides stability against bacterial proteases.
-
Structure-Activity Relationship: The position of this compound within the peptide sequence is critical. In amphipathic helical peptides, it can be placed on the hydrophobic face to optimize membrane interaction.
Anticancer Peptides
Certain peptides can selectively target and kill cancer cells. The introduction of non-natural amino acids can enhance this selectivity and potency.
-
Targeting and Selectivity: Peptides containing this compound can be designed to interact with specific receptors overexpressed on cancer cells. The rigid conformation imposed by the D-amino acid can improve binding affinity and specificity.
-
Signaling Pathway Modulation: These peptides may exert their anticancer effects by modulating intracellular signaling pathways critical for cell survival and proliferation, such as the Akt pathway.[8]
Experimental Protocols for Biological Evaluation
Rigorous and reproducible experimental protocols are essential for validating the biological activity of novel peptides.
Peptide Synthesis, Purification, and Characterization
This protocol outlines the standard procedure for obtaining a high-purity peptide for biological assays.
Protocol 1: Peptide Synthesis and Purification
-
Synthesis: Synthesize the peptide on a solid-phase synthesizer using a suitable resin (e.g., Merrifield or Wang resin) and Boc-protected amino acids.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., HF or a TFA-based cocktail).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[9]
In Vitro Antimicrobial Activity Assessment
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[9][10]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli or S. aureus) into a suitable broth medium and incubate overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[9]
-
Peptide Dilutions: Prepare serial dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the plate. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[9]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[9]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
In Vitro Anticancer Activity Assessment
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a specific density and allow them to adhere overnight.[9]
-
Peptide Treatment: Replace the cell culture medium with fresh medium containing various concentrations of the peptide. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Concluding Remarks and Future Directions
The incorporation of this compound into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and potentially unique biological activities. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of these modified peptides in areas such as antimicrobial and anticancer drug discovery. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize peptide sequences for potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead candidates. The versatility of this non-natural amino acid, combined with the power of modern peptide synthesis and screening, ensures that peptides containing this compound will remain an exciting area of investigation for years to come.
References
- 1. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploring Structure-Activity Relationships of Cyano-Substituted Peptides
Introduction: The Strategic Incorporation of the Cyano Group in Peptide Drug Design
The introduction of a cyano (-C≡N) group into a peptide backbone is a strategic decision in medicinal chemistry, offering a unique confluence of steric and electronic properties that can profoundly influence biological activity. This versatile functional group, characterized by its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor, provides a powerful tool for optimizing peptide-based therapeutics.[1][2][3] The nitrile moiety can serve as a bioisostere for carbonyl, hydroxyl, and even halogen groups, allowing for fine-tuning of a peptide's interaction with its biological target.[2] Furthermore, the electron-withdrawing nature of the cyano group can alter the electronic density of adjacent aromatic rings, potentially enhancing π-π stacking interactions with protein residues like phenylalanine, tyrosine, and tryptophan.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of cyano-substituted peptides, offering insights for researchers, scientists, and drug development professionals.
I. The Multifaceted Roles of the Nitrile Moiety in Peptide-Protein Interactions
The seemingly simple cyano group can engage in a variety of interactions with a target protein, each contributing to the overall binding affinity and specificity of the peptide. Understanding these interactions is fundamental to rational peptide design.
A. Hydrogen Bonding and Polar Interactions
The nitrogen atom of the nitrile group, with its lone pair of electrons, is a potent hydrogen bond acceptor.[1][2] It can form hydrogen bonds with backbone amides or the side chains of amino acids such as arginine, lysine, serine, and threonine within a protein's binding pocket.[3] The strong dipole of the C≡N bond also facilitates favorable polar interactions, allowing the nitrile to act as a surrogate for hydroxyl or carboxyl groups.[1] In some cases, a water molecule can bridge the interaction between the nitrile and the protein, forming a critical part of the binding network.[2]
B. Covalent Interactions: A Reversible or Irreversible Approach
The electrophilic character of the nitrile carbon atom enables it to act as a "warhead," reacting with nucleophilic residues like cysteine or serine in the active site of an enzyme to form a covalent bond.[4] This interaction can be either reversible or irreversible, depending on the surrounding chemical environment.[4] For instance, peptide nitriles are known to be reversible inhibitors of cysteine proteases, forming a stable thioimidate adduct.[5] This covalent yet reversible binding can lead to potent and prolonged inhibition.
C. Hydrophobic and π-System Interactions
Despite its polarity, the compact and linear nature of the cyano group allows it to participate in hydrophobic interactions within a protein's binding site.[3][6] When attached to an aromatic ring, the nitrile's electron-withdrawing properties can modulate the ring's electronics, influencing π-π stacking and other non-covalent interactions with aromatic amino acid residues.[2]
II. Synthetic Strategies for Incorporating the Cyano Group into Peptides
The synthesis of cyano-substituted peptides requires careful consideration to maintain stereochemical integrity and achieve good yields. Several methods have been developed, each with its own advantages and limitations.
A. Dehydration of Peptide Amides
The most common method for preparing peptide nitriles is the dehydration of a C-terminal peptide amide.[5] This is typically achieved using a variety of dehydrating agents. While effective, reaction conditions must be carefully controlled to prevent racemization.[5]
Protocol: Dehydration of a Boc-Protected Dipeptide Amide
-
Dissolve the Boc-protected dipeptide amide (e.g., Boc-Phe-Met-NH₂) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a dehydrating agent, such as cyanuric chloride, portion-wise while maintaining the temperature at 0°C.[7]
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding ice-cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude peptide nitrile.
-
Purify the product using column chromatography.
B. Coupling with α-Amino Cyanides
Another approach involves the coupling of an N-terminally protected amino acid or peptide with an α-amino cyanide.[5] The α-amino cyanides themselves are typically synthesized via a modification of the Strecker reaction.[5]
C. Nucleophilic Substitution
For the synthesis of nitriles at positions other than the C-terminus, nucleophilic substitution reactions using metal cyanides on a suitable electrophile (e.g., a halogenated amino acid derivative) can be employed.[8][9]
III. Characterization of Cyano-Substituted Peptides: Ensuring Purity and Structural Integrity
Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of synthesized cyano-substituted peptides. A combination of chromatographic and spectroscopic techniques is typically employed.[10][11][12]
| Analytical Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities.[10][11][13] | Retention time, peak area (purity), presence of related substances. |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification.[10][11][14] | Intact mass, fragmentation pattern (for sequencing). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation.[10][11] | Confirmation of nitrile group presence (¹³C NMR), 3D structure, and dynamics. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification.[10][14] | Characteristic C≡N stretching vibration. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis.[10][11][14] | α-helix, β-sheet content; conformational changes upon modification. |
IV. Structure-Activity Relationship (SAR) Studies: A Case Study on Protease Inhibitors
Cyanopeptides, naturally occurring peptides often produced by cyanobacteria, have demonstrated a broad spectrum of biological activities, including the inhibition of various proteases.[15][16] These natural products provide a rich source of inspiration for the design of synthetic cyano-substituted peptide inhibitors.[][18][19][20]
A. Targeting Cysteine and Serine Proteases
Peptide nitriles are particularly effective as inhibitors of cysteine and serine proteases.[5] The nitrile group can act as a key pharmacophore, interacting with the active site of these enzymes.
Workflow for SAR Studies of Cyano-Peptide Protease Inhibitors
Caption: Iterative workflow for SAR studies of cyano-peptide inhibitors.
B. Impact of Amino Acid Composition and Configuration
The amino acid sequence flanking the cyano-substituted residue plays a critical role in determining the inhibitory potency and selectivity.[21] Studies on micropeptins, a class of cyanopeptides, have shown that alterations in amino acid composition and stereochemistry can significantly impact their inhibitory activity against proteases like chymotrypsin and human neutrophil elastase.[21][22] For instance, the presence of specific residues can create steric effects that improve binding to the enzyme's active site.[21]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Prepare a stock solution of the target enzyme (e.g., chymotrypsin) in a suitable buffer.
-
Prepare serial dilutions of the cyano-substituted peptide inhibitors.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the peptide inhibitor dilutions to the respective wells and incubate for a predetermined time at a specific temperature.
-
Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.[18]
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) for each peptide.[21][23]
V. Future Perspectives and Conclusion
The incorporation of cyano groups into peptides continues to be a promising strategy in drug discovery. The unique properties of the nitrile moiety offer a versatile tool for modulating the biological activity of peptides. Future research will likely focus on the development of novel synthetic methodologies for site-specific incorporation of the cyano group, as well as the exploration of cyano-substituted peptides for a wider range of therapeutic targets. A thorough understanding of the structure-activity relationships, guided by systematic synthesis, robust analytical characterization, and comprehensive biological evaluation, will be paramount to unlocking the full therapeutic potential of these modified peptides.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Nitrile [en.highfine.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.co.jp [peptide.co.jp]
- 19. chimia.ch [chimia.ch]
- 20. Synthesis and enzyme inhibitory activities of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-D-Phe(3-CN)-OH
Introduction: Navigating the Challenges of Incorporating Boc-D-Phe(3-CN)-OH
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a gateway to peptides with enhanced proteolytic stability, refined receptor-binding profiles, and novel structural constraints. Among these, this compound, or Boc-D-3-cyanophenylalanine, presents a unique set of synthetic challenges and opportunities. Its structure combines two key features that demand careful consideration during Solid-Phase Peptide Synthesis (SPPS): significant steric hindrance and the electron-withdrawing nature of the 3-cyano group.
The bulky tert-butyloxycarbonyl (Boc) protecting group, coupled with the phenyl ring, creates a sterically demanding environment around the carboxyl group. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete couplings.[1][2] Furthermore, the potent electron-withdrawing cyano group on the phenyl ring can influence the reactivity of the carboxyl group, although the cyano moiety itself is generally stable under standard SPPS conditions.[3][4]
This comprehensive guide provides a detailed analysis of the chemical properties of this compound and offers field-proven protocols for its successful incorporation into peptide sequences using the Boc/Bzl protection strategy. We will delve into the rationale behind reagent selection, optimization of reaction conditions, and troubleshooting common issues to empower researchers to confidently utilize this valuable building block.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective coupling strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₄ | PubChem CID: 7021063 |
| Molecular Weight | 290.31 g/mol | PubChem CID: 7021063 |
| Appearance | Solid | --- |
| Key Structural Features | Nα-Boc protecting group, D-configuration, 3-cyano substituted phenyl ring | --- |
The Boc group dictates the use of a graduated acid lability scheme for SPPS, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups and the resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the final step.[5][6][7]
Core Synthetic Workflow: A Step-by-Step Overview
The incorporation of this compound follows the cyclical nature of Boc-SPPS. The diagram below illustrates the key stages of a single coupling cycle.
Optimized Coupling Protocols for this compound
Due to the steric hindrance of this compound, standard carbodiimide coupling protocols (e.g., DCC/HOBt) may result in low coupling efficiencies.[1] Therefore, the use of more potent onium salt-based coupling reagents is highly recommended. Below are two detailed protocols employing HATU and DIC/OxymaPure, respectively.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids as it forms a highly reactive OAt-ester intermediate.[1][8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for synthesis
-
Isopropanol (IPA)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the preceding amino acid has been removed and the resulting TFA salt has been neutralized. The peptide-resin should be washed and well-solvated in DMF.
-
-
Activation Mixture Preparation (In a separate vessel):
-
Dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the mixture.
-
Briefly agitate the solution for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the prepared peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Troubleshooting:
-
Positive Kaiser Test: If the Kaiser test is positive after the initial coupling, a "double couple" is recommended.[11] Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a freshly prepared activation mixture.
Protocol 2: Carbodiimide-Mediated Coupling with DIC/OxymaPure
The combination of Diisopropylcarbodiimide (DIC) with OxymaPure (Ethyl cyanohydroxyiminoacetate) offers a potent, low-racemization alternative to traditional carbodiimide/HOBt methods and can outperform even some onium salts.[12][13]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for synthesis
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
As in Protocol 1, ensure the peptide-resin has a free, neutralized N-terminus and is solvated in DMF.
-
-
Coupling Reaction (In-situ activation):
-
To the vessel containing the peptide-resin, add this compound (3.0 eq.) and OxymaPure (3.0 eq.).
-
Add enough DMF to ensure proper mixing.
-
Add DIC (3.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Follow steps 4 and 5 from Protocol 1 to monitor the reaction completeness and wash the resin.
-
Rationale for Reagent Selection:
The choice of coupling reagents is paramount for success. The diagram below illustrates the general mechanism of activation by onium salts (like HATU) and carbodiimides, highlighting the formation of the reactive ester intermediate.
Standard Boc-SPPS Cycle Protocols
For a complete synthesis, the coupling of this compound must be integrated into the standard Boc-SPPS workflow.
Protocol 3: Nα-Boc Deprotection
This step removes the temporary Boc protecting group to reveal the N-terminal amine for the next coupling reaction.[6][7]
-
Resin Wash: Wash the Boc-protected peptide-resin with DCM (3x).
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[6]
-
Deprotection: Drain the pre-wash solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by IPA (1x) to shrink the resin and help remove residual acid, and finally with DMF (3x) to prepare for the next step.[6]
Protocol 4: Neutralization
After deprotection, the N-terminal amine is present as a TFA salt, which must be neutralized to the free amine before coupling.[14][15]
-
First Neutralization: To the washed peptide-resin, add a solution of 10% DIPEA in DMF and agitate for 2 minutes.
-
Second Neutralization: Drain the solution and repeat the neutralization step.
-
Washing: Drain the neutralization solution and wash the resin thoroughly with DMF (3x) to remove excess base. The resin is now ready for the coupling step (Protocol 1 or 2).
Note on "In Situ" Neutralization: For difficult sequences, an "in situ" neutralization protocol can be employed where neutralization occurs simultaneously with coupling.[16][17][18] This involves adding the base (DIPEA) directly to the coupling mixture containing the pre-activated amino acid and the peptide-resin TFA salt. This can improve coupling efficiency for aggregation-prone sequences.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. In Boc/Bzl SPPS, this is typically achieved with a strong acid like anhydrous HF or TFMSA.[5][7]
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training. TFMSA is a strong, non-volatile acid and offers a viable alternative.
Protocol 5: TFMSA Cleavage
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole/m-cresol. The exact composition may vary depending on the amino acids present in the sequence. For a peptide containing the 3-CN-Phe residue, a standard scavenger cocktail should be sufficient.
-
Cleavage Reaction: Cool the cleavage cocktail and the flask containing the dried resin to 0°C in an ice bath. Add the cold cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Stir the mixture at 0°C for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a flask containing a large volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual acid.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and the selection of appropriate, high-potency coupling reagents. The steric hindrance presented by this amino acid derivative necessitates a move away from standard carbodiimide protocols towards more robust onium salt-based reagents like HATU or optimized systems such as DIC/OxymaPure. By following the detailed protocols outlined in this guide for coupling, deprotection, neutralization, and cleavage, researchers can effectively overcome the synthetic hurdles and harness the unique properties of 3-cyanophenylalanine to advance their peptide-based research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oxymapure.com [oxymapure.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. | Semantic Scholar [semanticscholar.org]
- 18. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-D-Phe(3-CN)-OH into Peptide Sequences
Introduction: Expanding the Peptide Chemistries Toolkit with Boc-D-Phe(3-CN)-OH
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2][3] These unique building blocks allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stabilization, leading to peptides with enhanced therapeutic properties.[4][5] Among the diverse array of ncAAs, this compound, or N-tert-butyloxycarbonyl-3-cyano-D-phenylalanine, offers a unique combination of a D-amino acid configuration for enzymatic stability and a cyano-functionalized aromatic side chain.
The 3-cyano group is a particularly interesting moiety. It is a strong dipole and can participate in unique non-covalent interactions, potentially influencing peptide conformation and binding affinity to biological targets. Furthermore, the cyano group can serve as a versatile chemical handle for post-synthetic modifications or as an intrinsic spectroscopic probe. For instance, the fluorescence of cyanophenylalanine derivatives is sensitive to the local environment, making it a useful tool for studying peptide folding and binding events.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is fundamental to successful synthesis.
| Property | Value | Source(s) |
| Chemical Name | N-tert-butyloxycarbonyl-3-cyano-D-phenylalanine | [7] |
| Synonyms | This compound, Boc-m-cyano-D-Phe-OH | [7] |
| CAS Number | 205445-56-3 | [7] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [7][8] |
| Molecular Weight | 290.31 g/mol | [8][9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 123 - 125 °C | [7] |
| Purity | ≥98% (HPLC) | [7] |
Strategic Considerations for SPPS using this compound
The successful incorporation of this compound relies on a well-defined Boc-SPPS strategy. The general workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Figure 1. General workflow for Boc-SPPS.
Causality Behind Experimental Choices
-
Choice of D-Amino Acid: The D-configuration of this amino acid is intentionally chosen to confer resistance to proteolysis, a common challenge in the development of peptide-based therapeutics.
-
Boc vs. Fmoc Chemistry: While Fmoc chemistry is prevalent, Boc-based SPPS offers advantages for certain "difficult sequences" and can lead to higher yields in some cases. The strong acid used for final cleavage in Boc chemistry can also help disrupt secondary structures that may hinder synthesis.[3]
-
Steric Hindrance: As a derivative of phenylalanine, this compound presents moderate steric hindrance. This necessitates the use of more potent coupling reagents and potentially longer reaction times compared to smaller amino acids like glycine or alanine to ensure complete and efficient amide bond formation.
-
Stability of the Cyano Group: The benzonitrile moiety is chemically robust and is expected to be stable to the standard conditions of Boc-SPPS, including repeated treatments with TFA for Boc deprotection and the final strong acid cleavage.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Isopropanol (IPA)
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% (v/v) DIEA in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in an appropriate SPPS reaction vessel.
-
N-α-Boc Deprotection:
-
Drain the swelling solvent.
-
Add the 50% TFA/DCM deprotection solution to the resin and agitate for 2-3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[11]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly to remove residual acid. A typical washing sequence is:
-
DCM (3 times)
-
IPA (2 times)
-
DCM (3 times)
-
-
Neutralization:
-
Add the 10% DIEA in DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading), HATU or HBTU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF or NMP. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.
-
Figure 2. Coupling process of this compound.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials and Reagents:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Anisole, p-cresol, or a scavenger cocktail appropriate for the peptide sequence
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure (using HF):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger(s) (e.g., anisole, 1 mL per gram of resin).
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of inert gas (e.g., nitrogen) or under vacuum.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide mixture with cold diethyl ether.
-
Filter the resin and collect the ether filtrate containing the cleaved peptide.
-
The peptide will precipitate out of the ether.
-
-
Isolation and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Optimization Strategies for Difficult Couplings
If incomplete coupling of this compound is observed, consider the following optimization strategies:
| Strategy | Rationale |
| Use a more potent coupling reagent | Reagents like HATU form highly reactive OAt-esters that can overcome steric hindrance more effectively than HBTU or carbodiimides.[4] |
| Extend coupling time | Increasing the reaction time (e.g., to 4 hours or overnight) can allow the reaction to proceed to completion.[1] |
| Perform a double coupling | Repeating the coupling step with fresh reagents can drive the reaction to completion.[1] |
| Use a more effective solvent | NMP has superior solvating properties compared to DMF and can help to disrupt on-resin peptide aggregation.[1] |
| Microwave-assisted SPPS | Microwave energy can significantly accelerate the coupling reaction, driving difficult couplings to completion in a much shorter time.[1] |
Analytical Characterization
After cleavage and drying, the crude peptide should be analyzed to confirm its identity and purity before proceeding with purification.
High-Performance Liquid Chromatography (HPLC)
-
Technique: Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing and purifying synthetic peptides.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent is employed.
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Detection: UV absorbance is monitored at 214 nm and 280 nm. The benzonitrile group of 3-cyanophenylalanine will contribute to the absorbance at shorter UV wavelengths.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Expected Result: The observed mass should correspond to the calculated theoretical mass of the desired peptide containing the 3-cyanophenylalanine residue.
Conclusion
The incorporation of this compound into peptide sequences offers exciting opportunities for the design of novel peptide-based therapeutics and research tools. While its steric bulk requires careful consideration of coupling conditions, the use of potent activating reagents such as HATU, in conjunction with optimized reaction times and solvents, can ensure its efficient incorporation. The chemical stability of the 3-cyano group throughout the Boc-SPPS workflow makes it a reliable and versatile functional handle. The protocols and strategies outlined in this application note provide a robust framework for the successful synthesis and characterization of peptides containing this unique non-canonical amino acid, thereby empowering researchers to further explore the vast potential of modified peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. pentelutelabmit.com [pentelutelabmit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Peptide Inhibitors Using Boc-D-Phe(3-CN)-OH
Introduction: The Strategic Incorporation of 3-Cyanophenylalanine in Peptide Drug Discovery
The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, target specificity, and therapeutic efficacy. A key strategy in modern peptide drug discovery is the site-specific incorporation of unnatural amino acids.[1][2] These novel building blocks introduce unique steric and electronic properties not found in the canonical 20 proteinogenic amino acids, allowing for the fine-tuning of a peptide's pharmacological profile.[3]
One such powerful building block is Boc-D-Phe(3-CN)-OH , an N-terminally protected, D-enantiomer of 3-cyanophenylalanine. The introduction of a cyano (-C≡N) group onto the phenyl ring of phenylalanine offers several strategic advantages. The electron-withdrawing nature of the nitrile can modulate the pKa of the aromatic ring and influence peptide backbone conformation.[4] More significantly, the cyano group can act as a key pharmacophore, forming specific, non-covalent interactions with biological targets, such as the active site of enzymes. It is particularly valuable in the design of enzyme inhibitors, where it can function as a hydrogen bond acceptor or a weak covalent "warhead".[4][5] The use of the D-amino acid configuration inherently provides resistance to proteolytic degradation by endogenous proteases, thereby increasing the peptide's in vivo half-life.[6]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide inhibitors using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | [7] |
| Synonyms | Boc-D-3-Cyanophenylalanine, Boc-m-cyano-D-Phe-OH | [7] |
| CAS Number | 205445-56-3 | [7] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [7] |
| Molecular Weight | 290.31 g/mol | [7] |
| Appearance | White to off-white powder | [8] |
| Purity | ≥98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C, desiccated | [5][8] |
Solid-Phase Synthesis of a Model Peptide Inhibitor
This section details a step-by-step protocol for the manual synthesis of a model tripeptide, Ac-Ala-D-Phe(3-CN)-Pro-NH₂, using Boc-based solid-phase peptide synthesis (SPPS). This methodology is broadly applicable to the synthesis of other peptide sequences incorporating this unnatural amino acid.
The Boc/Bzl SPPS Strategy: A Foundational Approach
The Boc/Bzl (tert-Butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS. It relies on the principle of graduated acid lability: the temporary Nα-Boc group is removed by a moderate acid (trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved simultaneously at the end of the synthesis using a strong acid, typically anhydrous hydrogen fluoride (HF).[9][10]
Detailed Protocol: Synthesis of Ac-Ala-D-Phe(3-CN)-Pro-NH₂
Materials & Reagents:
-
Resin: MBHA (methylbenzhydrylamine) resin. This resin is chosen because cleavage with HF yields a C-terminal amide, which is common in bioactive peptides.[4]
-
Amino Acids: Boc-Pro-OH, this compound, Boc-Ala-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
N,N-Diisopropylethylamine (DIEA).
-
-
Capping Reagent: Acetic anhydride.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF). WARNING: HF is extremely toxic and corrosive. This step must be performed by trained personnel in a specialized, HF-resistant apparatus.[2]
-
Scavengers: Anisole or p-cresol.
-
Precipitation Solvent: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN) and water with 0.1% TFA.
Step-by-Step Procedure:
-
Resin Preparation (Loading of First Amino Acid):
-
The first amino acid, Boc-Pro-OH, is typically pre-loaded onto the MBHA resin. If starting with the base resin, the first coupling is performed as described in step 4. For this protocol, we assume a pre-loaded Boc-Pro-MBHA resin.
-
Place the resin (e.g., 0.5 mmol scale) in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes with gentle agitation. Drain the solvent.
-
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Drain the TFA solution. Wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (3x) to remove residual acid and prepare for the next step.
-
-
Neutralization:
-
Add 10% DIEA in DCM to the resin to neutralize the protonated N-terminal amine (trifluoroacetate salt).[9]
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Rationale for Reagent Choice: HBTU is a highly efficient aminium-based coupling reagent that rapidly forms an active ester with the carboxylic acid of the incoming amino acid, minimizing the risk of racemization, which is a critical concern for all amino acids.[11]
-
In a separate vessel, pre-activate the amino acid by dissolving this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution. The solution may change color, indicating activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/no color change) indicates the coupling is complete. If the test is positive (blue/purple), the coupling should be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for the next amino acid in the sequence, Boc-Ala-OH.
-
-
N-Terminal Acetylation (Capping):
-
After the final coupling cycle, perform a final Boc deprotection (Step 2) and neutralization (Step 3).
-
To cap the N-terminus with an acetyl group, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin.
-
Agitate for 30 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dry the final peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Final Cleavage and Deprotection:
-
Safety First: This procedure must be performed in a dedicated HF cleavage apparatus.[2]
-
Transfer the dried peptide-resin to an HF-resistant reaction vessel. Add a scavenger, such as anisole (1 mL per gram of resin), to trap reactive carbocations generated during cleavage, preventing side reactions.[2]
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense anhydrous HF into the vessel.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
After the reaction, the HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated by adding cold diethyl ether. The solid is collected by filtration or centrifugation and washed several times with cold ether to remove scavengers and cleaved protecting groups.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with a small amount of acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions containing the pure peptide, confirm their identity by mass spectrometry, pool them, and lyophilize to obtain the final product as a white, fluffy powder.
-
Stability & Potential Side Reactions of the 3-Cyano Group
The aromatic nitrile group is robust and generally stable to the standard conditions of Boc-SPPS.
-
TFA Stability: The 3-cyano group is stable to the repeated treatments with 50% TFA in DCM used for Boc deprotection. Acid-catalyzed hydrolysis of benzonitriles typically requires much harsher conditions, such as prolonged heating in concentrated aqueous acid, which are not encountered during this step.[1][12]
-
HF Stability: Similarly, the cyano group is stable to the anhydrous HF used for final cleavage.
-
Potential for Post-Synthetic Modification: While inert during synthesis, the cyano group offers a handle for post-synthetic modification if desired. For example, it can be catalytically hydrogenated to a primary amine (aminomethyl group), providing a site for further conjugation or derivatization.[7][12] However, this requires specific reagents and conditions not used in the standard SPPS protocol.
Characterization of the Final Peptide
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.
| Technique | Expected Result for Ac-Ala-D-Phe(3-CN)-Pro-NH₂ |
| Analytical RP-HPLC | A single major peak, indicating high purity (typically >95%). The retention time will depend on the specific column and gradient but will reflect the overall hydrophobicity of the peptide. |
| Mass Spectrometry | The observed mass should match the calculated theoretical mass. For Ac-Ala-D-Phe(3-CN)-Pro-NH₂ (C₂₀H₂₄N₆O₃), the calculated monoisotopic mass is 412.1859 g/mol . The ESI-MS spectrum should show a prominent ion at m/z 413.1932 [M+H]⁺. |
Application Focus: 3-Cyanophenylalanine in Enzyme Inhibitor Design
Peptides incorporating 3-cyanophenylalanine are particularly promising as inhibitors of serine proteases, such as Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[13][14] The nitrile group can act as a "warhead," forming a reversible covalent bond or a strong hydrogen bond with the catalytic serine residue in the enzyme's active site.
The design of the model peptide Ac-Ala-D-Phe(3-CN) -Pro-NH₂ reflects common motifs in protease inhibitors. The proline residue at the P1 position and the D-amino acid at P2 often confer specificity and stability. The cyano group on the D-Phe side chain is positioned to interact directly with the catalytic machinery of the target enzyme.
References
- 1. scribd.com [scribd.com]
- 2. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 3. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc-3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
Application Notes & Protocols: Leveraging Boc-D-Phe(3-CN)-OH for the Development of Targeted Covalent Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic development. Boc-D-Phe(3-CN)-OH, a D-phenylalanine derivative featuring a nitrile moiety, represents a powerful building block for designing targeted covalent inhibitors (TCIs). The nitrile group serves as a moderately reactive electrophilic "warhead" capable of forming a reversible covalent bond with nucleophilic residues, most notably the catalytic cysteine of proteases.[1][2][3] The D-configuration of the amino acid backbone provides inherent resistance to proteolytic degradation, enhancing the pharmacokinetic profile of the resulting peptide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It covers the underlying mechanism of covalent inhibition, detailed protocols for solid-phase peptide synthesis (SPPS), subsequent bioconjugation, and essential biochemical and cell-based assays for inhibitor characterization.
Introduction: The Strategic Advantage of this compound in Targeted Therapy
Targeted covalent inhibitors (TCIs) have experienced a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable".[4][5][6] A TCI's architecture typically consists of a guidance system that confers target selectivity and a reactive "warhead" that forms a covalent bond.[5]
This compound is an exemplary reagent for constructing peptide-based TCIs, providing three critical features in a single building block:
-
The Nitrile Warhead: The cyano (-C≡N) group is an effective electrophile for targeting cysteine proteases.[2][7] Its milder reactivity compared to other warheads (e.g., acrylamides) can reduce the potential for off-target reactions, leading to safer drug candidates.[1] The reaction with a cysteine thiol forms a reversible covalent thioimidate adduct, providing sustained target engagement.[1][3]
-
The D-Amino Acid Scaffold: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as D-phenylalanine, renders the peptide backbone unrecognizable to most proteases, significantly increasing its circulatory half-life.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile Nα-protecting group used in solid-phase peptide synthesis (SPPS), allowing for straightforward incorporation into a growing peptide chain.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [8] |
| Molecular Weight | 290.31 g/mol | [8] |
| CAS Number | 205445-56-3 | [8][9] |
| Appearance | Solid | |
| Synonyms | Boc-D-3-Cyanophenylalanine | [8][9] |
Mechanism of Action: Covalent Targeting of Cysteine Proteases
The primary application of this compound is in the design of inhibitors for enzymes that utilize a nucleophilic cysteine in their active site, such as the cathepsin family of proteases. Cathepsins are implicated in a range of pathologies, including cancer, autoimmune disorders, and osteoporosis, making them attractive therapeutic targets.[10][11][12]
The inhibitory mechanism proceeds via a nucleophilic attack from the deprotonated thiol group of the active site cysteine onto the electrophilic carbon of the nitrile. This forms a stable, yet potentially reversible, covalent thioimidate adduct, effectively inactivating the enzyme.
Application in Peptide-Based Inhibitor Synthesis
Peptides offer exquisite specificity for their targets, which can be programmed by altering their amino acid sequence. Incorporating this compound into a peptide sequence designed to bind a specific protease creates a highly targeted covalent inhibitor. The following protocol details its use in standard Boc-chemistry solid-phase peptide synthesis (SPPS).
Workflow for SPPS Incorporation of this compound
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines a manual synthesis on a 0.1 mmol scale.
Materials:
-
Boc-amino acid-preloaded resin (e.g., PAM resin)
-
Boc-protected amino acids, including this compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Solvents: DCM, DMF (peptide synthesis grade)
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol scavenger (NOTE: HF is extremely hazardous and requires a specialized apparatus and training) or Trifluoromethanesulfonic acid (TFMSA).
-
Cold diethyl ether
Methodology:
-
Resin Preparation: a. Place the resin (0.1 mmol) in a reaction vessel. b. Swell the resin in DCM for 30 minutes, then drain.
-
Boc Deprotection: a. Add the Deprotection Solution (50% TFA in DCM) to the resin and agitate for 2 minutes. Drain. b. Repeat with fresh Deprotection Solution for 20-30 minutes. c. Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: a. Add the Neutralization Solution (10% DIEA in DMF) and agitate for 2 minutes. Repeat. b. Wash the resin with DMF (3x).
-
Amino Acid Coupling (Incorporating this compound): a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Causality Note: Sterically hindered or unusual amino acids like this compound may couple slower than standard amino acids. A potent coupling reagent like HBTU is used to drive the reaction to completion.[13] f. Perform a ninhydrin (Kaiser) test to confirm reaction completion. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[14]
-
Wash: a. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Global Deprotection: a. (HIGHLY HAZARDOUS - EXPERT USE ONLY) . After synthesis is complete and the final Boc group is removed, dry the resin under vacuum. b. Add the cleavage cocktail (e.g., HF with 10% p-cresol) at 0°C for 1-2 hours in a specialized HF cleavage apparatus. c. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to remove scavengers. b. Precipitate the cleaved peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[14] c. Collect the crude peptide pellet by centrifugation. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity by mass spectrometry (MS).
Bioconjugation for Advanced Applications
The synthesized peptide inhibitor can be conjugated to other molecules to create advanced tools for research and therapy, such as fluorescent probes for imaging, or antibody-drug conjugates (ADCs) for targeted delivery.[15][16] A common strategy is to include a unique reactive handle, like a terminal cysteine, in the peptide sequence.
Protocol 2: Maleimide-Thiol Bioconjugation
This protocol describes the conjugation of a cysteine-containing peptide to a maleimide-activated molecule (e.g., a fluorophore).
Materials:
-
Purified peptide containing a single cysteine residue and the this compound warhead.
-
Maleimide-activated payload (e.g., Maleimide-PEG-Fluorophore).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1 mM EDTA, degassed.
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine).
Methodology:
-
Peptide and Payload Preparation: a. Dissolve the lyophilized peptide in the Conjugation Buffer. b. Add a 2-3 fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol is in its reduced, reactive state. Incubate for 30 minutes. c. Dissolve the maleimide-activated payload in a compatible solvent (e.g., DMSO) at a high concentration.
-
Conjugation Reaction: a. Add the payload solution to the reduced peptide solution. A 1.5 to 5-fold molar excess of the payload is typically used. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. c. Causality Note: The maleimide group reacts specifically with the thiol of the cysteine residue to form a stable thioether bond.[17] Maintaining a pH below 8.0 minimizes side reactions with amine groups.
-
Purification: a. Purify the resulting peptide conjugate from unreacted payload and peptide using RP-HPLC or size-exclusion chromatography (SEC). b. Characterize the final conjugate by MS to confirm successful conjugation.
In Vitro and Cellular Characterization
Once synthesized, the peptide inhibitor must be rigorously tested to determine its potency, selectivity, and cellular activity.
Protocol 3: Enzymatic Assay for IC₅₀ Determination
This protocol uses a fluorogenic substrate to measure the activity of a target cysteine protease (e.g., Cathepsin S).
Materials:
-
Recombinant human Cathepsin S (or other target protease).
-
Assay Buffer: e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Fluorogenic Substrate: e.g., Z-VVR-AMC.
-
Synthesized peptide inhibitor.
-
96-well black microplate.
-
Fluorescence plate reader.
Methodology:
-
Enzyme Activation: Pre-activate the enzyme in Assay Buffer containing DTT for 15 minutes at 37°C.
-
Inhibitor Incubation: a. Prepare serial dilutions of the peptide inhibitor in Assay Buffer. b. In the microplate, add the inhibitor dilutions to the wells. c. Add the pre-activated enzyme to the wells. Include controls with no inhibitor. d. Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C. e. Causality Note: This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent bond to form between the inhibitor and the enzyme.
-
Reaction Initiation: a. Add the fluorogenic substrate to all wells to initiate the reaction.
-
Data Acquisition: a. Immediately measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
Data Analysis: a. Determine the reaction rate (slope of fluorescence vs. time). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 4: Cell-Based Target Engagement Assay
This assay determines if the inhibitor can engage its target in a complex cellular environment using a competitive activity-based probe (ABP) approach.[18][19]
Methodology:
-
Cell Treatment: a. Culture target cells (e.g., a cancer cell line overexpressing Cathepsin S) in a multi-well plate. b. Treat the cells with various concentrations of the peptide inhibitor for 2-4 hours to allow for cell penetration and target binding.
-
Cell Lysis: a. Wash the cells with cold PBS to remove excess inhibitor. b. Lyse the cells in a suitable lysis buffer on ice.
-
ABP Labeling: a. Add a fluorescently-tagged, cysteine-reactive ABP (e.g., a Bodipy-tagged probe) to the cell lysates. b. Incubate for 30 minutes to allow the probe to label any active (uninhibited) target enzymes. c. Causality Note: The inhibitor, if bound to the target's active site, will prevent the ABP from binding, leading to a reduction in the fluorescent signal associated with that protein.
-
Analysis: a. Separate the labeled proteins using SDS-PAGE. b. Visualize the labeled proteins using an in-gel fluorescence scanner. c. The intensity of the fluorescent band corresponding to the target enzyme will decrease in a dose-dependent manner with increasing inhibitor concentration, demonstrating target engagement in a cellular context.
References
- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 8. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of cathepsin inhibitors and structure-based design of cathepsin B-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: A Strategic Approach to the HPLC Purification of Synthetic Peptides Incorporating 3-Cyano-D-Phenylalanine
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, imparting enhanced stability, novel bioactivity, and tailored pharmacokinetic profiles.[1] 3-Cyano-D-phenylalanine, a derivative of phenylalanine, is particularly valuable for its ability to fine-tune molecular interactions and improve resistance to enzymatic degradation.[1] However, the unique physicochemical properties conferred by its cyano-functionalized aromatic side chain present distinct challenges for purification. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic development of robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the high-purity isolation of peptides containing 3-cyano-D-phenylalanine. We will detail a complete workflow, from initial analytical method development and optimization to successful preparative scale-up, fraction analysis, and final product isolation.
Introduction: The Chromatographic Challenge of the Cyano Group
Synthetic peptides are critical components in a vast array of biological research and have become increasingly important as therapeutics.[2] The process of solid-phase peptide synthesis (SPPS), while efficient, invariably yields a crude product containing deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.[2] Consequently, robust purification is a critical and often rate-limiting step. RP-HPLC is the dominant technique for this purpose, separating peptides based primarily on their hydrophobicity.[3]
The introduction of 3-cyano-D-phenylalanine modifies a peptide's properties in a nuanced way. The cyano group (–C≡N) is strongly electron-withdrawing and possesses a significant dipole moment. This can:
-
Alter Hydrophobicity: The cyano group can increase the lipophilicity and hydrophobic character of the side chain, potentially leading to longer retention times on C18 columns compared to peptides with standard phenylalanine.[4] This effect, however, can be context-dependent based on the surrounding amino acid sequence.[5]
-
Introduce Alternative Interactions: Beyond simple hydrophobic interactions, the nitrogen atom in the cyano group can act as a hydrogen bond acceptor. Furthermore, the aromatic ring's electron distribution is altered, which can change its interaction with different stationary phases, such as those with phenyl-based chemistries.
-
Impact Solubility: The overall polarity change can affect the peptide's solubility in standard HPLC mobile phases, requiring careful sample preparation.
Therefore, a generic, one-size-fits-all purification protocol is often insufficient. A systematic, multi-parameter approach to method development is essential for achieving the high purity (>95%) required for downstream applications.[6]
A Systematic Purification Workflow
Our recommended strategy is a multi-stage process that begins with small-scale analytical chromatography to define the separation parameters, followed by a seamless scale-up to preparative chromatography for bulk purification.
Figure 1: Overall workflow for the purification of 3-cyano-D-phenylalanine peptides.
Experimental Protocols
Phase 1: Sample Preparation
The goal of this step is to ensure the crude peptide is fully dissolved and free of particulates before injection, preventing column clogging and ensuring reproducible chromatography.
Protocol:
-
Weigh approximately 1-2 mg of the crude lyophilized peptide powder for analytical method development.
-
Attempt to dissolve the peptide in Mobile Phase A (see section 3.2). Start with 1.0 mL.
-
If solubility is poor, add the minimum amount of a stronger organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) dropwise until the peptide dissolves completely. Causality: Peptides containing hydrophobic unnatural amino acids may aggregate in highly aqueous solutions. A small amount of organic solvent disrupts these aggregates.
-
Ensure the final concentration is approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) into a clean HPLC vial.
Phase 2: Analytical Method Development
This phase is performed on a standard analytical HPLC system to efficiently determine the optimal separation conditions without consuming large amounts of crude peptide or solvent.[7]
Step A: Initial Scouting Run The objective is to run a broad gradient to quickly determine the approximate retention time and overall complexity of the crude sample.[2]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 3-5 µm, ≥100Å, 4.6 x 150 mm | C18 is the standard for peptide separations due to its broad applicability and hydrophobic selectivity.[8] 100Å or 300Å pore sizes are suitable for most synthetic peptides.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and protonating peptide carboxyl groups to improve peak shape.[2][7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the most common organic solvent for peptide RP-HPLC due to its low viscosity and UV transparency.[7] |
| Gradient | 5% to 95% B over 30 minutes | A wide gradient ensures that all components, from polar impurities to the potentially hydrophobic target peptide, will elute.[2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | 220 nm | This wavelength detects the peptide backbone's amide bonds, providing a universal signal for all peptide fragments.[10] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency. |
Step B: Method Optimization with a Focused Gradient Using the retention time (t_R) from the scouting run, design a shallower, focused gradient to improve the resolution between the target peptide and closely eluting impurities.[11] For example, if the peptide eluted at 45% B on the scouting run, a focused gradient might run from 35% to 55% B over 20-30 minutes.
This is also the stage to optimize selectivity. If co-elution is an issue, a logical approach to modifying parameters is key.
Figure 2: Decision logic for HPLC method optimization.
-
Rationale for Column Choice: While C18 is the workhorse, the aromatic ring of 3-cyano-D-phenylalanine makes it an excellent candidate for a stationary phase that offers π-π interactions. A Phenyl-Hexyl or Biphenyl column can provide alternative selectivity compared to the purely hydrophobic interactions of a C18 phase.[6]
-
Rationale for pH Adjustment: Peptides are amphoteric molecules.[12] Changing the mobile phase pH alters the protonation state of acidic (Asp, Glu) and basic (Lys, Arg, His) residues, as well as the N- and C-termini. This change in net charge can dramatically alter retention time and selectivity, often resolving peaks that co-elute at low pH.[6][12]
Phase 3: Preparative Scale-Up and Product Isolation
Once an optimized analytical method provides good resolution, the method can be scaled to a preparative column to purify larger quantities of the peptide.
Protocol:
-
Select a Preparative Column: Choose a column with the same stationary phase chemistry and particle size as the optimized analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Adjust the Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the column. Use the following formula:
-
Flow Rate (Prep) = Flow Rate (Analyt) x [ID (Prep)² / ID (Analyt)²]
-
-
Calculate Sample Load: The loading capacity of a preparative column is typically in the range of 1-2 mg of crude peptide per mL of packed column volume.[13] Do not overload the column, as this will lead to band broadening and poor separation.
-
Prepare the Sample: Dissolve the desired amount of crude peptide in the minimum volume of a solvent mixture, as determined in Phase 1. The injection volume should ideally be less than 2-5% of the column volume.
-
Run the Preparative Gradient: Use the same focused gradient profile as the optimized analytical method.
-
Fraction Collection: Collect fractions (e.g., 2-10 mL, depending on peak volume) across the eluting peak of interest.
-
Purity Analysis: Inject a small aliquot of each collected fraction onto the analytical HPLC system using the optimized method to determine its purity.
-
Pooling and Lyophilization: Combine all fractions that meet the required purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to remove the mobile phase solvents and obtain the final, pure peptide as a dry powder.[7]
| Parameter | Analytical Example | Preparative Scale-Up Example |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 40-60% B in 20 min | 40-60% B in 20 min |
| Sample Load | ~10-50 µg | ~50-100 mg |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary ionic interactions with the stationary phase; column overload; poor sample solubility. | Ensure TFA (0.1%) is in both mobile phases.[2] Try a different pH.[12] Reduce sample load. Ensure sample is fully dissolved before injection. |
| Low Recovery | Peptide is irreversibly adsorbed to the column; peptide is insoluble under elution conditions. | Try a different column chemistry (e.g., C8 or C4 for very hydrophobic peptides).[6] Add a small amount of isopropanol to Mobile Phase B to increase solvent strength.[8] |
| Poor Resolution | Gradient is too steep; incorrect stationary phase; suboptimal pH. | Decrease the gradient slope (e.g., 0.5% B per minute).[6] Screen alternative column chemistries (e.g., Phenyl-Hexyl).[6] Systematically evaluate different mobile phase pH values.[12] |
| Split Peaks | Peptide exists in multiple conformational states on the column; sample solvent is too strong. | Slightly increase column temperature (e.g., to 50 °C). Dissolve the sample in a solvent weaker than the initial mobile phase conditions. |
Conclusion
The successful purification of peptides containing 3-cyano-D-phenylalanine is readily achievable through a systematic and logical approach to RP-HPLC method development. The unique properties of the cyanophenyl group necessitate a departure from generic protocols, requiring careful consideration of column chemistry, mobile phase modifiers, and pH to achieve optimal selectivity. By beginning with an analytical scouting run, progressing to a focused gradient, and then methodically scaling up to a preparative scale, researchers can reliably obtain highly pure modified peptides. This structured workflow minimizes the consumption of valuable crude material and solvent while maximizing the purity, yield, and efficiency of the entire purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. agilent.com [agilent.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. peptide.com [peptide.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. pharmtech.com [pharmtech.com]
Application Note: Mass Spectrometry Analysis of Peptides Containing Boc-D-Phe(3-CN)-OH
Introduction: The Significance of Cyano-Modified Phenylalanine in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, stability, and selectivity. Among these, 3-cyanophenylalanine (Phe(3-CN)) has emerged as a particularly valuable residue. The cyano group, a potent electron-withdrawing moiety, can modulate the electronic properties of the aromatic ring, influence peptide conformation, and serve as a bioisostere for other functional groups. Furthermore, its unique spectroscopic properties can be exploited in various biochemical assays. The D-enantiomer, D-Phe(3-CN), is often introduced to enhance proteolytic resistance, a critical attribute for peptide-based therapeutics.
During solid-phase peptide synthesis (SPPS), the N-terminus is temporarily protected, commonly with the acid-labile tert-butyloxycarbonyl (Boc) group.[1] Consequently, the characterization of synthetic intermediates and the final product, often containing these modifications, is a critical step in the drug development pipeline.[2]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the premier analytical technique for the characterization of synthetic peptides, providing precise mass measurement and sequence information through fragmentation analysis.[3][4] However, the presence of the Boc group and the cyano-modified side chain in peptides like those containing Boc-D-Phe(3-CN)-OH introduces specific challenges and nuances in MS analysis that require careful consideration for accurate characterization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides incorporating this compound. We will delve into the underlying principles of their ionization and fragmentation behavior, offer detailed protocols for sample preparation and LC-MS/MS analysis, and provide insights into data interpretation and troubleshooting.
The Chemistry Behind the Analysis: Ionization and Fragmentation Behavior
A thorough understanding of the gas-phase chemistry of this compound containing peptides is paramount for successful MS analysis. Electrospray ionization (ESI) is the most common ionization technique for peptides, generating multiply charged ions that are amenable to fragmentation.[5]
The Influence of the Boc Group
The Boc protecting group is notoriously labile under certain MS conditions, particularly in the gas phase during collision-induced dissociation (CID).[6][7][8] The primary fragmentation pathway for the Boc group is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).[8] This facile fragmentation can sometimes suppress the fragmentation of the peptide backbone, complicating sequence analysis. However, it can also serve as a diagnostic marker for the presence of the Boc group. The lability of the Boc group is also a consideration during sample preparation and LC, as acidic conditions can cause premature deprotection.[9]
The Role of the 3-Cyano Phenylalanine Side Chain
The 3-cyano-phenylalanine residue introduces unique fragmentation patterns. The aromatic side chain itself can influence fragmentation, with CID often leading to characteristic losses.[10] The cyano group, being electron-withdrawing, can affect the proton mobility on the peptide backbone, potentially altering the relative abundance of b- and y-type fragment ions. Additionally, fragmentation involving the cyano group itself, such as the loss of HCN (27 Da), or side-chain cleavages, can occur, providing valuable diagnostic information.[11]
Experimental Workflow
A systematic approach is crucial for the reliable analysis of peptides containing this compound. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: Figure 1. Experimental workflow for the MS analysis of this compound peptides.
Detailed Protocols
Protocol 1: Sample Preparation
High-quality data begins with meticulous sample preparation. The goal is to ensure the peptide is soluble and free of contaminants that can interfere with ionization, such as salts and detergents.[12][13]
Materials:
-
This compound containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
C18 desalting tips (e.g., ZipTip)
-
Microcentrifuge tubes
Procedure:
-
Solubilization:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a solution of 50% ACN in water with 0.1% FA to a final concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Desalting (if necessary):
-
If the peptide synthesis or prior purification steps involved non-volatile salts (e.g., phosphate buffers), desalting is mandatory.[12]
-
Equilibrate a C18 desalting tip by aspirating and dispensing 50% ACN with 0.1% FA three times.
-
Aspirate and dispense 0.1% FA in water three times to wash the tip.
-
Slowly aspirate the peptide solution into the tip, binding the peptide to the C18 resin.
-
Wash the bound peptide by aspirating and dispensing 0.1% FA in water five times.
-
Elute the desalted peptide by aspirating and dispensing a small volume (e.g., 10 µL) of 70% ACN with 0.1% FA into a clean microcentrifuge tube. Repeat the elution to maximize recovery.
-
-
Final Dilution:
-
Dilute the desalted peptide solution with 0.1% FA in water to a final concentration suitable for your mass spectrometer (typically in the range of 1-10 µM).
-
Protocol 2: LC-MS/MS Method
The choice of mobile phase is critical. While trifluoroacetic acid (TFA) provides excellent chromatography, it is a strong ion-pairing agent that can suppress the MS signal.[4][14] Formic acid is the preferred mobile phase modifier for LC-MS applications.[15]
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acidic modifier for good protonation and peak shape.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase peptide elution. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID column) | Typical flow rate for analytical scale peptide separations. |
| Column Temperature | 40-60 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient | 5-50% B over 20 minutes | A starting point; gradient should be optimized for the specific peptide. |
Mass Spectrometer Settings:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Peptides readily form positive ions in acidic mobile phases. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for stable spray and maximum ion current. |
| Source Temperature | 120 - 150 °C | Instrument-dependent; balances desolvation with thermal degradation. |
| MS1 Scan Range | 300 - 2000 m/z | Should encompass the expected charge states of the precursor ion. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions for fragmentation. |
| Collision Energy | Stepped or ramped (e.g., 20-40 eV) | A range of energies ensures fragmentation of both labile bonds and the peptide backbone. |
Data Analysis and Interpretation
Accurate interpretation of the mass spectra is essential to confirm the identity and purity of the peptide.
MS1 Spectrum Analysis:
-
Identify the Precursor Ion: Look for a characteristic isotopic cluster corresponding to the calculated mass of the this compound containing peptide.
-
Charge State Determination: The spacing between the isotopic peaks will reveal the charge state of the ion. For an ion with charge z, the spacing will be approximately 1/z.
-
Accurate Mass Confirmation: The deconvoluted (neutral) mass should match the theoretical mass of the peptide within a few parts-per-million (ppm) for high-resolution instruments.
MS/MS Spectrum Interpretation:
The MS/MS spectrum will contain a series of fragment ions that can be used to confirm the peptide sequence.
-
b- and y-ions: These are the most common fragment ions resulting from cleavage of the peptide amide bonds. A continuous series of b- or y-ions is strong evidence for the peptide sequence.
-
Diagnostic Fragment Ions:
-
Boc Group Losses: Expect to see significant neutral losses of 56 Da (isobutylene) and/or 74 Da (tert-butanol) from the precursor ion and larger fragment ions.[8]
-
Side-Chain Fragmentation: Look for a specific fragment ion corresponding to the immonium ion of Phe(3-CN) at m/z 145.06. Also, be aware of potential neutral losses from the side chain, such as HCN (27 Da).[11]
-
Aromatic Side Chain Cleavage: Fragmentation of the aromatic ring of phenylalanine can also occur.[10]
-
Caption: Figure 2. Predicted fragmentation of this compound peptides.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Low Signal | Poor solubility, sample degradation, ion suppression. | Re-dissolve sample in a stronger organic solvent (e.g., with DMSO). Desalt the sample.[12] Check for premature Boc deprotection. |
| Premature Boc Deprotection | Acidic conditions in sample prep or LC. | Minimize exposure to strong acids. Use formic acid instead of TFA.[9] |
| Dominant Boc-Loss Fragment | High collision energy, inherent lability of the Boc group. | Lower the collision energy to favor backbone fragmentation.[6][7] |
| Complex MS/MS Spectra | Co-eluting impurities, in-source fragmentation. | Improve chromatographic separation. Lower the source fragmentation energy (cone voltage). |
| Ambiguous Sequence | Incomplete b- or y-ion series. | Optimize collision energy. Consider alternative fragmentation methods (e.g., ETD) if available. |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a powerful tool for their characterization, but it requires a nuanced approach. By understanding the specific fragmentation behaviors of the Boc group and the cyano-modified side chain, and by implementing optimized sample preparation and LC-MS/MS protocols, researchers can obtain high-quality, unambiguous data. The methods outlined in this application note provide a robust framework for the successful analysis of these and other similarly modified synthetic peptides, thereby supporting the advancement of peptide-based drug discovery and development.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. agilent.com [agilent.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Recommended Coupling Reagents for Boc-D-Phe(3-CN)-OH
An In-Depth Guide to Amide Bond Formation with a Modified Phenylalanine Analogue
Abstract
This technical guide provides a comprehensive analysis of recommended coupling reagents for the N-terminally protected, non-canonical amino acid, Boc-D-Phe(3-CN)-OH. The presence of an electron-withdrawing cyano group on the phenyl ring introduces unique electronic considerations for peptide bond formation. This document offers a comparative analysis of common coupling reagents, detailed, field-proven protocols for the most effective methods, and mechanistic insights to empower researchers in drug discovery and peptide synthesis to make informed decisions, optimize reaction outcomes, and troubleshoot potential challenges.
Introduction: The Unique Chemistry of this compound
This compound, or N-tert-butoxycarbonyl-3-cyano-D-phenylalanine, is a valuable building block in medicinal chemistry.[1] The incorporation of a cyano moiety serves multiple purposes, including acting as a spectroscopic probe, modulating biological activity through altered electronic properties, or serving as a chemical handle for further modification.[2]
The primary challenge in its use lies in the efficient formation of a peptide bond. The 3-cyano group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. While this may seem to facilitate activation, it can also destabilize certain activated intermediates, potentially increasing the risk of side reactions or racemization if suboptimal coupling conditions are employed. Therefore, the choice of coupling reagent is not trivial and must be carefully considered to ensure high yield and stereochemical fidelity.
This guide will focus on three classes of highly effective coupling reagents:
-
Aminium/Uronium Salts (e.g., HATU)
-
Phosphonium Salts (e.g., PyBOP)
-
Carbodiimides with Additives (e.g., EDC with HOBt or OxymaPure)
Comparative Analysis of Recommended Coupling Reagents
The selection of a coupling reagent is a critical parameter for success.[3] The ideal reagent for this compound should offer rapid activation, high coupling efficiency, and minimal racemization. Below is a comparative summary of the most suitable options.
| Reagent (Abbreviation) | Class | Mechanism of Action | Advantages | Considerations & Potential Downsides |
| HATU | Aminium/Uronium Salt | Forms highly reactive OAt-active ester via a guanidinium intermediate.[4][5] | Extremely high reactivity, ideal for sterically hindered or electronically challenging couplings.[6][7][8] Low racemization due to the HOAt leaving group.[9] | Higher cost. Potential for guanidinylation of the free N-terminus if used in significant excess.[9][10] |
| PyBOP | Phosphonium Salt | Forms a reactive OBt-active ester via an acyloxyphosphonium intermediate.[11] | High efficiency, avoids the carcinogenic byproduct HMPA associated with BOP.[11][12] Byproducts are generally soluble and easily removed.[3] | Less reactive than HATU. Can be slightly slower for very difficult couplings. Requires a tertiary base for activation. |
| EDC / HOBt | Carbodiimide / Additive | Forms an O-acylisourea intermediate, which is converted to an OBt-active ester by HOBt.[3] | Cost-effective and widely available. Water-soluble urea byproduct (from EDC) is easily removed during aqueous workup.[3] | Slower reaction rates compared to onium salts. Higher risk of racemization without an additive.[6] HOBt has explosive properties in its anhydrous form.[3] |
| EDC / OxymaPure | Carbodiimide / Additive | Similar to EDC/HOBt, but forms a more reactive and less racemization-prone Oxyma-active ester.[13] | All the benefits of EDC with a safer, non-explosive additive.[14] OxymaPure can lead to higher yields and lower epimerization than HOBt.[13] | Slightly higher cost than HOBt, but the safety and performance benefits often outweigh this. |
Mechanistic Pathways of Key Coupling Reagents
Understanding the mechanism of action is crucial for troubleshooting and optimization. The following diagrams illustrate the activation and coupling cascades for the recommended reagents.
Diagram 1: HATU-Mediated Coupling
References
- 1. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. merckmillipore.com [merckmillipore.com]
The Strategic Incorporation of Boc-D-Phe(3-CN)-OH in the Synthesis of Novel Neurotransmitter Analogs: Application Notes and Protocols
Introduction: The Rationale for Unnatural Amino Acids in Neuropeptide Drug Design
In the quest for novel therapeutics targeting the central nervous system, medicinal chemists and peptide scientists are increasingly turning to the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Boc-D-Phe(3-CN)-OH, a non-proteinogenic D-enantiomer of phenylalanine bearing a cyano group at the meta-position of the phenyl ring, represents a key building block in this endeavor.[2] The D-configuration confers resistance to enzymatic degradation, while the electron-withdrawing nature of the cyano group can modulate the electronic and conformational properties of the peptide backbone, potentially enhancing receptor affinity and selectivity.[1] This guide provides a comprehensive overview of the application of this compound in the solid-phase peptide synthesis (SPPS) of neurotransmitter analogs, with a particular focus on the development of a hypothetical Neuropeptide Y (NPY) Y1 receptor antagonist.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Source |
| CAS Number | 205445-56-3 | [2] |
| Molecular Formula | C15H18N2O4 | [2] |
| Molecular Weight | 290.3 g/mole | [2] |
| Synonyms | Boc-3-cyano-D-phenylalanine, this compound, Boc-m-Cyano-D-Phe-OH, (R)-Boc-2-amino-(3-cyanophenyl)propanoic acid | [2] |
Application Focus: Design of a Neuropeptide Y (NPY) Y1 Receptor Antagonist Analog
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter implicated in a wide range of physiological processes, including feeding behavior, anxiety, and blood pressure regulation, primarily through the Y1 receptor subtype.[3][4] The development of potent and selective NPY Y1 receptor antagonists is a promising therapeutic strategy for various disorders. Structure-activity relationship studies have revealed that modifications to the C-terminal region of NPY can convert it from an agonist to an antagonist.[3][4]
This guide will detail the synthesis of a hypothetical NPY Y1 antagonist analog, wherein a key phenylalanine residue is replaced with 3-cyano-D-phenylalanine. The rationale for this substitution is to enhance metabolic stability (D-amino acid) and potentially improve receptor binding affinity through altered electronic interactions (cyano group).
Illustrative Peptide Sequence:
A truncated analog of an NPY antagonist will be synthesized: Ac-Arg-Gln-Arg-Tyr(tBu)-[D-Phe(3-CN)]-Asn(Trt)-NH2
This sequence is based on known C-terminal fragments of NPY antagonists and incorporates our target unnatural amino acid.[3][4]
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis will be performed using a standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a rink amide resin to yield a C-terminally amidated peptide.
Caption: General workflow for Boc-strategy solid-phase peptide synthesis.
Detailed Protocols
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place 1 g of Rink Amide resin (0.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. Drain the DCM.
-
Fmoc Deprotection: Add a solution of 20% piperidine in N,N-dimethylformamide (DMF, 10 mL) to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and isopropanol (IPA, 3 x 10 mL).
-
First Amino Acid Coupling (Boc-Asn(Trt)-OH):
-
Dissolve Boc-Asn(Trt)-OH (3 equivalents, 1.5 mmol) and HBTU (2.9 equivalents, 1.45 mmol) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents, 3.0 mmol) to the activated amino acid solution.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DCM (1:2:7 v/v/v) for 20 minutes.
-
Washing: Wash the resin as in step 3.
Protocol 2: Iterative Coupling Cycle for Subsequent Amino Acids
This cycle is repeated for each subsequent amino acid, including this compound.
-
Boc Deprotection:
-
Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 minutes.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
-
Washing: Wash the resin with DCM (3 x 10 mL) and IPA (3 x 10 mL).
-
Neutralization: Wash the resin with 10% DIEA in DCM (3 x 10 mL) for 2 minutes each.
-
Washing: Wash the resin with DCM (3 x 10 mL).
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours. For hindered couplings, such as with this compound, extending the coupling time or performing a double coupling may be necessary.[5]
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 3: N-terminal Acetylation
-
After the final Boc deprotection and neutralization of the N-terminal Arginine, add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and IPA (3 x 10 mL).
-
Dry the peptide-resin under vacuum.
Protocol 4: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/thioanisole/ethanedithiol/anisole (90:5:3:2 v/v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 5: Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the target peptide analog.
Causality in Experimental Choices
-
Boc/Bzl Strategy: This classic approach is robust and well-suited for the synthesis of peptides containing a variety of functional groups. The use of strong acid (TFA) for deprotection ensures efficient removal of the Boc group.
-
Rink Amide Resin: This resin is chosen to generate a C-terminal amide, which is common in many neuropeptides and can enhance biological activity and stability.
-
HBTU/DIEA Coupling: This combination is a highly efficient activation method that minimizes racemization, which is particularly important when incorporating unnatural amino acids.[6]
-
Cleavage Cocktail: The scavengers (thioanisole, ethanedithiol, anisole) are crucial to prevent side reactions caused by reactive cations generated during the cleavage of side-chain protecting groups.
Self-Validating System: In-Process Controls
To ensure the fidelity of the synthesis, in-process controls are essential. The Kaiser test, performed after each coupling step, provides a qualitative assessment of the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies an incomplete reaction, necessitating a recoupling step. This iterative validation ensures the correct peptide sequence is assembled.
Conclusion
This compound is a valuable tool for the synthesis of novel neurotransmitter analogs. Its incorporation can lead to peptides with enhanced stability and potentially modulated receptor interactions. The protocols detailed in this guide provide a framework for the successful solid-phase synthesis of such analogs, emphasizing the importance of careful planning, robust chemistry, and in-process validation. The strategic use of unnatural amino acids like this compound will undoubtedly continue to be a cornerstone of modern neuropeptide-based drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: A Guide to Liquid-Phase Peptide Synthesis (LPPS) Utilizing Boc-D-Phe(3-CN)-OH
Abstract
This technical guide provides a comprehensive framework for the successful incorporation of the non-canonical amino acid Boc-D-Phe(3-CN)-OH into a peptide sequence using liquid-phase peptide synthesis (LPPS). We delve into the scientific rationale behind LPPS, the unique advantages conferred by the 3-cyanophenylalanine moiety, and the mechanistic underpinnings of Boc/Bzl protection strategy, carbodiimide-mediated coupling, and acidolytic deprotection. This document is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, expert insights, and troubleshooting advice to ensure reproducible and high-purity synthesis of novel peptides.
Introduction: The Strategic Value of LPPS and 3-Cyanophenylalanine
Peptide synthesis is a foundational technology in biochemistry and pharmaceutical development. While solid-phase peptide synthesis (SPPS) is renowned for its ease of automation, classical liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, retains significant advantages, particularly for the large-scale production of shorter peptides and when rigorous purification of intermediates is paramount.[1] LPPS allows for the isolation, purification, and characterization of the peptide at each elongation step, providing absolute quality control and facilitating the early detection of side reactions.[1]
The incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides. This compound is a D-phenylalanine derivative distinguished by a cyano (-CN) group at the meta-position of the phenyl ring.[2][3] This modification is not merely structural; the potent electron-withdrawing nature of the cyano group can significantly alter the electronic properties of the peptide backbone.[4] This may lead to peptides with altered conformational preferences, enhanced binding affinities to biological targets, and improved resistance to in-vivo enzymatic degradation, thereby extending their therapeutic half-life.[4][5] Consequently, 3-cyanophenylalanine is a valuable building block for developing novel enzyme inhibitors and other peptide-based therapeutics.[4][6]
This guide provides a robust, field-proven protocol for the synthesis of a model dipeptide using this compound, illustrating the principles and practices of modern LPPS.
Core Principles & Scientific Rationale
A successful synthesis is built on a strong understanding of the underlying chemical principles. The strategy outlined here employs an acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and a stable methyl ester for C-terminal protection.
The Mechanism of Carbodiimide-Mediated Coupling
The formation of the peptide bond is an energetically unfavorable condensation reaction that requires the activation of the carboxylic acid component. Dicyclohexylcarbodiimide (DCC) is a powerful and widely used activating agent.[7] However, its use alone can lead to significant racemization of the activated amino acid and the formation of a stable N-acylurea byproduct.
To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential. The mechanism proceeds in two stages:
-
Activation: DCC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.
-
In-situ Esterification: This intermediate is immediately intercepted by HOBt to form a less reactive, but still highly acylating, HOBt-active ester. This active ester readily reacts with the nucleophilic amino group of the second amino acid.
This two-step activation strategy, mediated by HOBt, effectively suppresses racemization and minimizes side reactions, ensuring a higher yield and purity of the desired peptide.[7][8]
The Mechanism of Nα-Boc Deprotection
The Boc group is designed for stability under basic and nucleophilic conditions while being readily cleaved by acid.[9] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[10] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates its collapse into a highly stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.[9] The reaction is typically rapid and clean, occurring at room temperature.
Detailed Experimental Protocol: Synthesis of Boc-D-Phe(3-CN)-Gly-OMe
This protocol details the synthesis of a model dipeptide. All operations should be performed in a fume hood with appropriate personal protective equipment. Anhydrous solvents are recommended for the coupling step to prevent hydrolysis of activated intermediates.
Materials & Reagents
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Sample Amount (for 1g this compound) |
| This compound | 1.0 | 290.32 | 1.00 g |
| H-Gly-OMe·HCl | 1.1 | 125.55 | 0.48 g |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 | 0.78 g |
| 1-Hydroxybenzotriazole (HOBt) | 1.1 | 135.12 | 0.52 g |
| Diisopropylethylamine (DIPEA) | 1.1 | 129.24 | 0.60 mL |
| Dichloromethane (DCM) | - | 84.93 | ~100 mL |
| Trifluoroacetic Acid (TFA) | - | 114.02 | ~10 mL |
| Ethyl Acetate (EtOAc) | - | 88.11 | For extraction & chromatography |
| Hexanes | - | - | For chromatography |
| 1 M HCl (aq) | - | - | For work-up |
| Saturated NaHCO₃ (aq) | - | - | For work-up |
| Brine (Saturated NaCl) | - | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Synthesis Workflow
-
Rationale: The starting C-terminal amino acid is typically supplied as a hydrochloride salt to improve stability. The salt must be neutralized to provide the free nucleophilic amine required for the coupling reaction. DIPEA is a non-nucleophilic base that will not compete in the coupling reaction.[11]
-
Suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM (~20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. The resulting solution, which may contain some precipitated DIPEA·HCl, is used directly in the next step.
-
Rationale: The reaction is initiated at 0 °C to control the rate of activation and minimize potential side reactions. The formation of a white precipitate (DCU) is a visual indicator that the coupling reaction is proceeding.[11]
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (~30 mL).
-
Cool this solution to 0 °C in an ice bath with magnetic stirring.
-
Add a solution of DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM (~10 mL) dropwise to the cooled mixture.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Gly-OMe solution from Step 1 to the activation mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-amino acid is consumed.
-
Rationale: A series of aqueous washes removes unreacted reagents, HOBt, and any water-soluble byproducts. The acid wash removes residual base (DIPEA), and the bicarbonate wash removes residual acidic components, including unreacted HOBt and the starting carboxylic acid.[12]
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL)
-
Saturated NaHCO₃ solution (2 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure, protected dipeptide, Boc-D-Phe(3-CN)-Gly-OMe.
-
Rationale: A 50% solution of TFA in DCM provides a sufficiently acidic environment for rapid and complete cleavage of the Boc group without damaging the peptide backbone or C-terminal ester.[10]
-
Dissolve the purified Boc-D-Phe(3-CN)-Gly-OMe in DCM (~5 mL).
-
Add an equal volume of TFA (to create a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
The resulting product, H-D-Phe(3-CN)-Gly-OMe·TFA, is a salt that can be used directly in a subsequent coupling step after neutralization.
Visualization of the Overall Workflow
Troubleshooting & Field Insights
| Problem | Potential Cause(s) | Senior Scientist Recommendation |
| Low Coupling Yield | 1. Wet reagents/solvents.2. Inactive coupling reagents.3. Incomplete neutralization of amine salt. | 1. Ensure all solvents are anhydrous. Dry starting materials if necessary.2. Use freshly opened or properly stored DCC and HOBt.3. Check the pH of the amine solution after adding DIPEA to ensure it is basic. |
| Incomplete Reaction | 1. Steric hindrance.2. Insufficient reaction time. | 1. For sterically hindered couplings, consider switching to a more potent coupling reagent system like HATU/DIPEA.2. Allow the reaction to proceed for a full 24 hours before work-up. |
| Presence of N-acylurea | Inefficient trapping of the O-acylisourea intermediate. | Ensure at least 1.1 equivalents of HOBt are used and that it is added along with the Boc-amino acid before the addition of DCC. |
| Incomplete Boc Deprotection | 1. Insufficient TFA or reaction time.2. Presence of residual base. | 1. Use fresh TFA and extend the reaction time to 60-90 minutes.2. Ensure the protected peptide is thoroughly purified from any base (e.g., DIPEA) before the deprotection step. |
Conclusion
This application note provides a validated protocol for the liquid-phase synthesis of peptides containing the valuable non-canonical amino acid this compound. By combining a clear understanding of reaction mechanisms with meticulous execution of the described steps, researchers can reliably synthesize high-purity peptide intermediates. The ability to purify and characterize products at each stage makes LPPS a powerful and scalable method. The incorporation of 3-cyanophenylalanine opens new avenues for the rational design of peptide therapeutics with enhanced stability and bioactivity, contributing to advancements in drug discovery and development.
References
- 1. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 2. Boc-3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Phe(3-CN)-OH Coupling
Welcome to the technical support center for Boc-D-Phe(3-CN)-OH. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide synthesis workflows. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful.
Introduction: The Challenge of 3-Cyano-D-phenylalanine
This compound is a valuable non-canonical amino acid used to introduce a nitrile group as a spectroscopic probe, a warhead for covalent inhibitors, or a unique structural element. However, its successful incorporation into a growing peptide chain is often challenging. The core issue stems from the electronic properties of the cyano (-CN) group. As a potent electron-withdrawing group, it deactivates the carboxylate of the amino acid, making it a poorer nucleophile and thus slowing down the rate of acylation during the coupling step. This guide will help you navigate and overcome this inherent reactivity challenge.
Part 1: Troubleshooting Guide for Poor Coupling Efficiency
This section is structured to help you diagnose and resolve poor coupling outcomes when using this compound.
Question 1: My Kaiser test is positive (blue beads) after a standard coupling cycle with this compound. What is my first step?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction. Do not proceed with deprotection. The immediate goal is to force the reaction to completion.
Answer: Your first step is to perform a recoupling of the same amino acid. The initial coupling may have simply been too slow to reach completion within the standard timeframe due to the deactivated carboxyl group.
Recommended Recoupling Protocol:
-
Wash: Thoroughly wash the resin with Dimethylformamide (DMF) (3 x 1 min) to remove any byproducts from the initial coupling attempt.
-
Prepare Fresh Reagents: Prepare a fresh solution of this compound and your coupling reagents. Do not reuse the previous mixture.
-
Recouple: Add the fresh coupling cocktail to the resin and allow it to react for an extended period (e.g., 2-4 hours or even overnight).
-
Monitor: After the recoupling, perform another Kaiser test. If it is negative (yellow/colorless beads), you can proceed to the next deprotection step. If it remains positive, proceed to the troubleshooting steps in Question 2.
Question 2: I've already tried a standard recoupling, but the Kaiser test is still positive. What advanced strategies can I employ?
Answer: If a simple recoupling fails, you need to enhance the reactivity of the coupling system. This involves optimizing your choice of coupling reagents, additives, and reaction conditions. The deactivating effect of the 3-cyano group requires a more potent activation strategy than standard reagents like HBTU alone might provide.
The use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is highly recommended for difficult couplings. HATU is a uronium-based coupling reagent that forms a highly reactive O-acylisourea intermediate, which is more effective at acylating the resin-bound amine.
Table 1: Recommended Coupling Reagent Cocktails for this compound
| Reagent Combination | Molar Equivalents (vs. Resin Substitution) | Rationale |
| High-Potency Standard | This compound (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) | HATU provides superior activation. HOAt minimizes racemization and accelerates the reaction. |
| Alternative High-Potency | This compound (3 eq), HCTU (2.9 eq), DIPEA (6 eq) | HCTU is another highly efficient uronium salt, often used for hindered amino acids. |
| Carbodiimide-Based | This compound (3 eq), DIC (3 eq), OxymaPure® (3 eq) | A modern alternative to HOBt, OxymaPure® enhances coupling efficiency and suppresses racemization. |
Performing the coupling at a moderately elevated temperature can significantly increase the reaction rate.
-
Protocol: After adding the coupling cocktail, heat the reaction vessel to 35-40°C for 1-2 hours.
-
Causality: The increased thermal energy provides the necessary activation energy to overcome the higher energy barrier of this specific coupling reaction. Be cautious not to exceed 50°C, as this can risk side reactions or racemization.
Here is a visual guide to the decision-making process when a coupling fails.
Caption: Troubleshooting workflow for this compound coupling.
Question 3: I had a successful coupling (negative Kaiser test), but my final product shows a deletion of D-Phe(3-CN). What happened?
Answer: This indicates a "false negative" from the Kaiser test. This can happen under specific circumstances. The bulky nature of the this compound residue, once coupled, might sterically hinder the ninhydrin reagents from reaching a small population of remaining unreacted amines on the resin. These unreacted sites are then capped during the subsequent deprotection and coupling cycles, leading to a truncated sequence.
Preventative Measures:
-
Use a More Sensitive Test: For critical couplings, supplement the Kaiser test with a test that is less susceptible to steric hindrance, such as the Chloranil test .
-
Implement a Capping Step: If this amino acid is at a critical position, it is good practice to perform a capping step with acetic anhydride after the coupling, even if the Kaiser test is negative. This will acetylate any trace unreacted amines, preventing them from reacting further and simplifying purification by ensuring the major byproduct is a simple N-terminally acetylated truncation.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound so much harder to couple than standard Boc-D-Phe-OH?
The key difference is the cyano (-CN) group at the 3-position of the phenyl ring. This group is strongly electron-withdrawing. This property pulls electron density away from the phenyl ring and, through induction, from the carboxyl group. This electronic "deactivation" makes the carboxylate oxygen a less effective nucleophile for attacking the coupling reagent (e.g., HBTU, DIC), thus slowing down the formation of the activated ester intermediate required for amide bond formation.
The diagram below illustrates the activation step, which is the rate-limiting part of the coupling for this amino acid.
Caption: Activation of this compound with HATU.
FAQ 2: Can I use a solvent other than DMF?
DMF is the standard and recommended solvent due to its excellent resin-swelling properties and ability to dissolve most reagents. N-Methyl-2-pyrrolidone (NMP) is a common alternative with similar properties and can sometimes offer a slight advantage in solubilizing difficult sequences. For this specific amino acid, switching from DMF to NMP is a reasonable troubleshooting step if you suspect reagent solubility or aggregation issues are contributing to poor coupling.
FAQ 3: Does the Boc protecting group cause any issues?
The Boc group itself is not the primary source of difficulty. However, the combination of the bulky Boc group and the challenging nature of the side chain can contribute to steric hindrance, especially when coupling to a sterically demanding N-terminal amino acid on the resin. If you continue to face issues, and your synthesis plan allows, switching to a smaller Fmoc protecting group for this specific residue might be considered, though this would require a significant change in your overall synthesis strategy.
Part 3: Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This qualitative test detects free primary amines on the resin.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80 g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN (aqueous) diluted in 100 mL Pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads with DMF and then Ethanol to remove residual solvent.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Heat the test tube in a heating block at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple Beads: Positive result. Free primary amines are present. Coupling is incomplete.
-
Yellow/Colorless Beads: Negative result. No primary amines detected. Coupling is complete.
Caption: Workflow for the Kaiser Test.
Technical Support Center: Optimizing Coupling Time for Hindered Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and critical challenge in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.
The Challenge of Steric Hindrance in Peptide Synthesis
The formation of a peptide bond is a nucleophilic acyl substitution reaction between the activated carboxylic acid of one amino acid and the N-terminal amine of the growing peptide chain. When dealing with sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib), N-methylated, or β-branched (e.g., Val, Ile) residues, this fundamental reaction is impeded. The bulky side chains or backbone modifications physically obstruct the approach of the reacting molecules, leading to slow reaction kinetics, incomplete couplings, and ultimately, the generation of deletion sequences and impure products.[1] Furthermore, as the peptide chain elongates, it can aggregate on the solid support, further blocking reactive sites and exacerbating coupling difficulties.[1][2]
This guide will provide a structured approach to diagnosing and solving these issues, ensuring the successful incorporation of these challenging building blocks into your peptide sequences.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the most common problems encountered in the field.
Observation 1: Incomplete coupling after a standard reaction time, as indicated by a positive Kaiser test.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Standard carbodiimide reagents like DIC are often not potent enough for sterically demanding couplings.[1][3] Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3][4][5][6] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3] |
| Insufficient Reaction Time | Steric hindrance dramatically slows down the reaction rate. A standard coupling time may be insufficient.[3][4] Solution: Increase the coupling reaction time. For particularly difficult couplings, extending the reaction from the typical 1-2 hours to overnight can be beneficial.[3][4] |
| Peptide Aggregation on Resin | The growing peptide chain, especially if it contains hydrophobic residues, may be aggregating on the solid support, preventing access of reagents.[1][4] Solution: 1. Change Solvents: Switch from the standard DMF to NMP, which has superior solvating properties.[3][4][7] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial. 2. Introduce Pseudoproline Dipeptides: If the difficult coupling occurs at a Ser, Thr, or Cys residue, re-synthesize the peptide incorporating a pseudoproline dipeptide at that position. These dipeptides introduce a "kink" in the peptide backbone, disrupting the intermolecular hydrogen bonding that leads to aggregation.[2][8][9][10][11] |
Observation 2: Low yield of the desired peptide after cleavage, with evidence of deletion sequences.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Cumulative Incomplete Couplings | Even small inefficiencies at each coupling step of a hindered residue can lead to a significant loss of the target peptide. Solution: Implement a double coupling strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[4][12][13][14] This is a common and effective method to minimize deletion sequences.[3][12] |
| Suboptimal Reaction Conditions | Room temperature may not provide enough energy to overcome the activation barrier for hindered couplings.[3] Solution: 1. Apply Heat: Gentle heating can increase the reaction rate, but must be done with caution to minimize racemization.[3][15] 2. Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently.[3][16][17][18][19][20] Microwave energy efficiently heats the reaction, overcoming both steric hindrance and aggregation-related energy barriers.[4][16][17][19] |
Observation 3: Significant racemization of the coupled amino acid.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Prolonged pre-activation times can lead to the formation of undesirable side products that promote racemization. Solution: Reduce the pre-activation time before adding the amine component. |
| Inappropriate Base | Strong bases can increase the rate of racemization. Solution: Use a weaker, less-hindered base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Prolonged Reaction at Elevated Temperature | While heat can improve coupling efficiency, it can also increase the risk of racemization.[1][3] Solution: If using heat, optimize for the shortest time necessary to achieve a good yield.[1] |
| Choice of Coupling Reagent/Additive | Some reagents are more prone to causing racemization than others. Solution: 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels compared to some uronium salts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with hindered amino acids?
A1: The primary reasons are a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups physically obstructs the reaction.[1]
-
Reduced Nucleophilicity: The amine of the growing peptide chain can have reduced nucleophilicity due to adjacent bulky groups.[1]
-
Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard reagents like DCC and DIC often result in low yields for these challenging couplings.[1][4]
Q2: Which coupling reagents are recommended for hindered amino acids?
A2: For sterically hindered amino acids, more potent coupling reagents are required. Onium-salt-based reagents are the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][4] HATU is often considered superior for many difficult couplings.[1][5] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU but with a better safety profile.[1][5][21]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][4]
Q3: Should I double couple all hindered amino acids as a standard procedure?
A3: Given the inherent difficulty, starting with a double coupling protocol for hindered residues is a prudent strategy to ensure the highest possible yield and prevent deletion sequences, especially for valuable or complex peptides.[4]
Q4: How can microwave synthesis improve the coupling of hindered amino acids?
A4: Microwave-assisted peptide synthesis (MA-SPPS) is highly beneficial for coupling hindered amino acids. The application of microwave energy can help to overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to significantly faster and more efficient couplings.[4][16][17][18][19]
Q5: What is the recommended solvent for coupling hindered amino acids?
A5: While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings. NMP has better solvating properties for aggregated peptides.[3][4][7]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
This protocol is a robust starting point for incorporating a hindered amino acid.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. Agitate the reaction vessel during this time.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).
-
-
Monitoring:
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol leverages microwave energy to accelerate difficult couplings. Note: This protocol is a general guideline and may require optimization for specific sequences and microwave synthesizers.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1]
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave peptide synthesizer for 5-20 minutes at a controlled temperature (e.g., 75°C).[20]
-
-
Washing and Confirmation:
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second microwave-assisted coupling may be necessary.[1]
-
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency with hindered amino acids.
Factors Affecting Coupling Time
Caption: The interplay of key factors that influence the time required for a successful coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. kohan.com.tw [kohan.com.tw]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. pubs.acs.org [pubs.acs.org]
Side reactions of Boc-D-Phe(3-CN)-OH in peptide synthesis
Introduction
Welcome to the technical support guide for Boc-D-Phe(3-CN)-OH (Boc-D-3-cyanophenylalanine). This non-canonical amino acid is a valuable building block in modern peptide synthesis, prized for its ability to introduce unique structural and electronic properties into peptides.[1][2] The cyano group can act as an infrared probe, a fluorescent marker, or a precursor for other functionalities, enhancing the development of novel therapeutics and research tools.[3][4]
However, the unique reactivity of the cyano moiety, combined with the general challenges of solid-phase peptide synthesis (SPPS), can lead to specific side reactions.[5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to anticipate and mitigate potential issues, ensuring the successful synthesis of high-purity peptides incorporating this versatile amino acid.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Problem 1: My final peptide has an unexpected mass increase of +17 Da (or +18 Da for the protonated molecule).
Q: During mass spectrometry analysis of my purified peptide, I observed a significant peak at [M+H+18]⁺. What is the likely cause and how can I prevent it?
A: This mass shift is the hallmark of the hydrolysis of the nitrile (cyano, -CN) group on the phenylalanine side chain into a primary carboxamide (-CONH₂). The addition of a water molecule (H₂O, 18 Da) and the loss of a proton results in a net mass increase of 17 Da for the neutral peptide.
Root Cause Analysis: The cyano group is susceptible to hydrolysis under strongly acidic conditions, which are common during the final cleavage and deprotection step in Boc-SPPS.[6][7] While generally stable to the repetitive treatments with moderate concentrations of trifluoroacetic acid (TFA) for Boc group removal, the prolonged exposure to strong acids like neat TFA or hydrogen fluoride (HF) in the final cleavage cocktail can catalyze this transformation.[8][9]
Mitigation Strategies:
-
Modify Cleavage Conditions: Avoid excessively long cleavage times. For most standard peptides, a 2-4 hour cleavage at room temperature is sufficient.[10] If the peptide is known to be stable, consider reducing the time to 1.5-2 hours and assessing the cleavage efficiency.
-
Optimize Scavenger Use: The presence of water in the cleavage cocktail is necessary for the hydrolysis to occur. While standard cocktails like Reagent B (TFA/Phenol/Water/TIS) intentionally include water to act as a scavenger, minimizing its concentration can help.[10] However, do not eliminate it entirely, as it is crucial for scavenging tert-butyl cations.[11]
-
Lower Cleavage Temperature: Performing the cleavage reaction at a lower temperature (e.g., 4-10 °C) can significantly reduce the rate of the hydrolysis side reaction while still allowing for efficient cleavage of most protecting groups and the resin linker.
Problem 2: My peptide shows a mass increase of +35 Da (or +36 Da for the protonated molecule).
Q: My mass spectrum shows a major impurity with a mass corresponding to [M+H+36]⁺. Is this related to the cyano group?
A: Yes, this mass increase is indicative of a two-step hydrolysis, where the cyano group is first converted to a carboxamide and then further hydrolyzed to a carboxylic acid (-COOH). This involves the addition of two water molecules and the loss of an ammonia molecule, resulting in a net mass increase of 35 Da for the neutral peptide.
Root Cause Analysis: This side reaction is an extension of the primary hydrolysis described above and is favored by even more aggressive acidic conditions or extended reaction times.[9][12] The intermediate carboxamide is more readily hydrolyzed than the starting nitrile under strong acid catalysis. This is a significant concern when using legacy cleavage methods like high-concentration HF for extended periods.
Mitigation Strategies:
-
Strictly Control Cleavage Time and Temperature: This is the most critical factor. Adhere to optimized cleavage protocols and avoid "just in case" extensions of the reaction time.
-
Use a Milder Cleavage Reagent: If possible for your protecting group scheme, consider alternatives to HF, such as trifluoromethanesulfonic acid (TFMSA) based methods, which can sometimes be used under less harsh conditions.[8]
-
Post-Cleavage Handling: Promptly precipitate the peptide in cold ether and thoroughly wash it to remove residual acid immediately after the cleavage reaction is complete. Leaving the cleaved peptide in the acidic solution will promote further hydrolysis.
Diagram 1: Cyano Group Hydrolysis Pathway This diagram illustrates the two-stage hydrolysis of the 3-cyano-phenylalanine side chain under acidic cleavage conditions.
Side reaction pathway for the cyano group.
Problem 3: My HPLC analysis shows a doublet or shoulder peak for my peptide, suggesting a diastereomeric impurity.
Q: My peptide, which contains a single D-amino acid (this compound), shows two closely eluting peaks on RP-HPLC. Mass spectrometry confirms they both have the correct mass. What could be the cause?
A: This is a classic sign of epimerization, where the D-amino acid has partially converted to its L-isomer during the synthesis, resulting in a diastereomeric peptide.
Root Cause Analysis: Epimerization (a form of racemization for a single chiral center in a larger molecule) occurs during the carboxyl group activation step required for peptide bond formation.[13] The activation process can lead to the formation of a planar oxazolone intermediate, which can be re-protonated from either side, scrambling the stereochemistry.[14] The electron-withdrawing nature of the cyano group on the phenyl ring can slightly increase the acidity of the α-hydrogen, making this compound moderately more susceptible to this side reaction compared to standard phenylalanine.[2] The choice of coupling reagent and base are the most critical factors.[15]
Mitigation Strategies:
-
Optimize Coupling Reagents:
-
Recommended: Use uronium/aminium salt-based reagents like HBTU, HATU, or HCTU in combination with an additive like HOBt or Oxyma. These reagents promote rapid amide bond formation, minimizing the lifetime of the reactive intermediate susceptible to racemization.[16][17]
-
Use with Caution: Carbodiimides like DCC or DIC, when used without additives, have a higher propensity to cause racemization.[13] If they must be used, the addition of HOBt or Oxyma is mandatory.
-
-
Select the Right Base: Use sterically hindered, non-nucleophilic bases. Diisopropylethylamine (DIPEA) is generally preferred over N-methylmorpholine (NMM) as it has been shown to cause less racemization in many contexts.[15]
-
Control Temperature: Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used to drive difficult couplings, will accelerate the rate of epimerization.
-
Pre-activation: Avoid long pre-activation times. A short pre-activation of the amino acid (1-5 minutes) before adding it to the resin-bound amine is usually sufficient and minimizes the time the activated species exists in solution where it can racemize.
Diagram 2: Mechanism of Epimerization via Oxazolone Formation This diagram shows how carboxyl activation can lead to a loss of stereochemical integrity at the alpha-carbon.
Epimerization pathway during amino acid activation.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended coupling conditions for incorporating this compound?
A1: For optimal results with minimal side reactions, we recommend the conditions outlined in the table below. These conditions are designed to achieve high coupling efficiency while suppressing epimerization.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HBTU or HATU | Provides rapid and efficient activation, minimizing the lifetime of racemization-prone intermediates.[17] |
| Additive | HOBt or Oxyma | Acts as a racemization suppressant.[15] Note: HBTU/HATU formulations already contain a HOBt/HOAt moiety. |
| Base | DIPEA (N,N-Diisopropylethylamine) | A sterically hindered base that is less likely to cause epimerization than less hindered bases like NMM.[13] |
| Stoichiometry | 3-4 eq. Amino Acid, 3-4 eq. Reagent, 6-8 eq. Base | Using an excess of reagents drives the reaction to completion, which is standard practice in SPPS.[11] |
| Solvent | DMF (N,N-Dimethylformamide) | Excellent swelling solvent for polystyrene resins and effectively solubilizes reactants. |
| Reaction Time | 1-2 hours | Typically sufficient for complete coupling. Monitor with a Kaiser test to confirm.[10] |
Q2: How stable is the cyano group to the standard repetitive TFA deprotection steps in Boc-SPPS?
A2: The cyano group on the aromatic ring is generally stable to the conditions used for repetitive Nα-Boc deprotection (typically 25-50% TFA in DCM for 20-30 minutes per cycle).[8][10] The conditions are not harsh enough to cause significant hydrolysis. The primary risk of hydrolysis is during the final, extended cleavage from the resin with high concentrations of strong acid.
Q3: What is the ideal "cyano-safe" cleavage cocktail?
A3: The ideal cocktail balances efficient removal of all side-chain protecting groups (like Arg(Tos), Cys(Bzl), etc.) and the resin linker with the preservation of the cyano group. For peptides without particularly sensitive residues like Met or Trp, a standard "low HF" or TFMSA cleavage is often sufficient and less harsh than "high HF".
| Cleavage Cocktail | Conditions | Impact on Cyano Group |
| TFA / TIS / H₂O / EDT | 92.5 / 2.5 / 2.5 / 2.5; 2-3 hrs, RT | Low Risk. Generally safe. The standard choice for many peptides. |
| HF / Anisole | 90 / 10; 1 hr, 0 °C | Moderate Risk. Increased risk of hydrolysis compared to TFA. Time and temperature control are critical.[8] |
| TFMSA / TFA / Thioanisole | 10% / 80% / 10%; 2-3 hrs, RT | Moderate Risk. An alternative to HF, but still a very strong acid that requires careful handling and control.[8] |
Q4: Can the cyano group react with common scavengers like thiols (e.g., EDT, DTT) or triisopropylsilane (TIS)?
A4: Under standard cleavage conditions (strong acid), the primary reaction pathway for scavengers is the quenching of carbocations (e.g., from cleaved Boc or tBu groups).[11] While nitriles can react with strong nucleophiles, the acidic environment protonates the nitrile nitrogen, making the carbon more electrophilic but also rendering thiol scavengers less nucleophilic. Direct reaction between the cyano group and common scavengers is not a widely reported side reaction in standard Boc-SPPS cleavage and is considered a very low risk compared to acid-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction has proceeded for the desired time (e.g., 1 hour), remove a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then DCM (3x) to remove any unreacted protected amino acids and reagents. Dry the beads briefly.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100 °C for 3-5 minutes.
-
Observation:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling). Recouple the amino acid.
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling). Proceed to the deprotection step.[10]
-
Diagram 3: Troubleshooting Workflow A logical flow for diagnosing issues when using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chempep.com [chempep.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. drivehq.com [drivehq.com]
- 12. youtube.com [youtube.com]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. people.uniurb.it [people.uniurb.it]
Technical Support Center: Improving Yield in Peptide Synthesis with Cyano-Phenylalanine
Welcome to the technical support center for peptide synthesis incorporating cyano-phenylalanine (Phe(CN)). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this non-canonical amino acid. The incorporation of cyano-phenylalanine can significantly enhance peptide stability and modulate bioactivity, making it a valuable tool in modern drug discovery.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis protocols and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating cyano-phenylalanine into my peptide sequence?
A1: Incorporating cyano-phenylalanine can offer several advantages:
-
Enhanced Proteolytic Stability: The cyano group can sterically hinder protease recognition and cleavage, prolonging the in-vivo half-life of peptide therapeutics.[1][2]
-
Modulated Pharmacokinetic Profiles: The electron-withdrawing nature of the cyano group can alter the electronic properties of the peptide backbone, potentially influencing conformational preferences and improving resistance to enzymatic degradation.[2]
-
Novel Bioactivity: The unique structural and electronic properties of cyano-phenylalanine can lead to enhanced binding affinities and novel interactions with biological targets.[1][2][3]
-
Fluorescence Probe: p-Cyanophenylalanine can serve as a useful fluorescence probe to study protein structure, folding, and interactions.[4][5]
Q2: Is the cyano-phenylalanine side chain stable under standard Fmoc-SPPS conditions?
A2: Yes, the cyano group is generally stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions, including repeated treatments with piperidine for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA)-based cocktails.[6] However, as with any modified amino acid, it is crucial to monitor for potential side reactions, especially during prolonged exposure to harsh reagents.
Q3: Which isomer of cyano-phenylalanine (2-CN, 3-CN, or 4-CN) should I use?
A3: The choice of isomer depends on your specific research goals:
-
4-Cyanophenylalanine (p-CN-Phe): This is the most commonly used isomer. Its para-substitution provides a clear electronic and structural perturbation with well-documented effects on peptide properties.[3][4][5]
-
2-Cyanophenylalanine (o-CN-Phe): The ortho-positioning of the cyano group can induce more significant conformational constraints due to steric hindrance, which could be beneficial for creating specific secondary structures.[1]
-
3-Cyanophenylalanine (m-CN-Phe): The meta-isomer offers an alternative electronic perturbation compared to the para-isomer, which can be useful for fine-tuning the electronic properties of the peptide.[2]
Q4: Do I need to use special coupling reagents for cyano-phenylalanine?
A4: While standard coupling reagents can be effective, the electron-withdrawing nature of the cyano group can slightly deactivate the carboxyl group, potentially slowing down the coupling reaction. For difficult couplings involving cyano-phenylalanine, especially when it is the N-terminal residue of the incoming amino acid, using a more potent coupling reagent is advisable.
| Coupling Reagent Class | Examples | Suitability for Phe(CN) |
| Carbodiimides | DCC, DIC | Effective, often used with additives like HOBt or Oxyma Pure to minimize racemization.[7][8][9] |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, HCTU | Highly efficient and fast-acting, recommended for challenging couplings.[7][8][10] HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen.[10] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Very reactive and suitable for sterically hindered amino acids.[7][8][10] |
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of peptides containing cyano-phenylalanine.
Problem 1: Low Coupling Efficiency and Deletion Sequences
Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the desired peptide minus one or more amino acids (deletion sequences), particularly at or after the cyano-phenylalanine incorporation site.
Potential Causes:
-
Incomplete Coupling: The electron-withdrawing cyano group can reduce the nucleophilicity of the amino group of the preceding residue, making the subsequent coupling reaction more challenging. Peptide aggregation on the solid support can also hinder reagent access.[11][12]
-
Steric Hindrance: The bulky phenyl ring of cyano-phenylalanine, especially the 2-cyano isomer, can sterically hinder the incoming activated amino acid.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols:
Protocol 1: Double Coupling with HATU
-
After the standard coupling time for the amino acid following cyano-phenylalanine, drain the reaction vessel.
-
Wash the resin three times with N,N-dimethylformamide (DMF).
-
Prepare a fresh solution of the activated amino acid using HATU as the coupling reagent.
-
Add the fresh coupling solution to the resin and allow it to react for an additional 1-2 hours.
-
Proceed with the synthesis as usual.
Problem 2: Unwanted Side Reactions
Symptom: HPLC and mass spectrometry analysis reveal unexpected peaks with masses that do not correspond to simple deletion sequences.
Potential Causes:
-
Aspartimide Formation: If an Asp residue is present in the sequence, the electron-withdrawing effect of a nearby cyano-phenylalanine could potentially influence the rate of aspartimide formation during Fmoc deprotection with piperidine.
-
Racemization: While the cyano group itself is not directly involved in racemization, any factor that prolongs coupling times or requires harsher conditions can increase the risk of epimerization, especially for sensitive residues like Cysteine and Histidine.[14]
-
Modification of the Cyano Group: Although generally stable, the cyano group could potentially undergo hydrolysis to an amide or carboxylic acid under very harsh or prolonged acidic or basic conditions, though this is unlikely under standard SPPS protocols.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted side reactions.
Experimental Protocols:
Protocol 2: Mild Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF to the resin.
-
Agitate the resin suspension at room temperature for 5-10 minutes.
-
Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.
Problem 3: Poor Solubility of the Final Peptide
Symptom: The crude or purified peptide containing cyano-phenylalanine is difficult to dissolve in aqueous buffers.
Potential Causes:
-
Increased Hydrophobicity: The phenyl ring of cyano-phenylalanine contributes to the overall hydrophobicity of the peptide.
-
Peptide Aggregation: The incorporation of cyano-phenylalanine can promote the formation of β-sheet structures, leading to aggregation.[12]
Troubleshooting Strategies:
-
Solvent Screening: Attempt to dissolve the peptide in a small amount of an organic solvent like acetonitrile, DMSO, or DMF before adding the aqueous buffer.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Try adjusting the pH of the buffer to a value away from the peptide's isoelectric point.
-
Sequence Modification: If possible, consider incorporating charged or polar amino acids into the sequence to improve solubility.[15]
Orthogonal Protection Strategies
When synthesizing modified peptides, such as those with branches or cyclizations involving the cyano-phenylalanine residue, an orthogonal protecting group strategy is essential.[16][17][18][19] This allows for the selective deprotection of a specific functional group without affecting others.
Scenario: You want to attach a fluorescent label to the N-terminus of a peptide containing an internal cyano-phenylalanine and a lysine residue that will be used for cyclization.
Recommended Strategy:
-
α-Amino Group (N-terminus): Fmoc (base-labile)
-
Lysine Side Chain: Dde or ivDde (hydrazine-labile)
-
Other Reactive Side Chains (e.g., Asp, Glu, Ser): Acid-labile groups (e.g., tBu, Trt)
Workflow:
-
Synthesize the linear peptide using standard Fmoc-SPPS.
-
On the solid support, selectively remove the Dde/ivDde group from the lysine side chain using 2% hydrazine in DMF.[20]
-
Perform the on-resin cyclization reaction.
-
Remove the N-terminal Fmoc group with piperidine.
-
Couple the fluorescent label to the free N-terminus.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups with a TFA cocktail.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 14. chemrxiv.org [chemrxiv.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. biosynth.com [biosynth.com]
- 18. jocpr.com [jocpr.com]
- 19. fiveable.me [fiveable.me]
- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Ninhydrin Test for Incomplete Coupling of Boc-D-Phe(3-CN)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address a critical in-process control: the use of the ninhydrin (Kaiser) test to detect incomplete coupling, with a specific focus on the sterically hindered and electronically modified amino acid, Boc-D-Phe(3-CN)-OH.
Our approach is rooted in practical, field-proven experience to help you navigate the nuances of this essential qualitative test, ensuring the fidelity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ninhydrin test and why is it crucial in Solid-Phase Peptide Synthesis (SPPS)?
The ninhydrin test, also known as the Kaiser test, is a highly sensitive colorimetric method used to detect the presence of free primary amines.[1] In SPPS, its primary role is to monitor the completion of two key steps: the deprotection of the N-terminal protecting group (like Boc) and the subsequent coupling of the next amino acid. After a successful deprotection step, the resin should give a strong positive (blue/purple) ninhydrin test, indicating the presence of a free amine ready for coupling. Conversely, after a successful coupling step, the test should be negative (colorless or yellow), signifying that all available amino groups have reacted.[1][2]
Q2: How does the ninhydrin test work?
The test is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with a primary amine.[3] In a multi-step reaction at elevated temperature, the amino acid is oxidatively deaminated and decarboxylated by ninhydrin.[4][5] The released ammonia then condenses with another molecule of ninhydrin and its reduced form (hydrindantin) to produce a deep blue-purple colored product known as Ruhemann's purple.[3][4][6] The intensity of this color is proportional to the concentration of free primary amines on the resin.[1]
Q3: Why is this compound considered a "difficult" amino acid to couple?
This compound presents a dual challenge. Firstly, like other phenylalanine derivatives, it is sterically bulky, which can physically hinder the approach of the activated amino acid to the resin-bound N-terminus.[7] Secondly, the electron-withdrawing nature of the cyano (-CN) group on the phenyl ring can deactivate the carboxyl group, making its activation for the coupling reaction less efficient. These factors increase the likelihood of incomplete coupling, making diligent monitoring with the ninhydrin test essential.
Q4: My ninhydrin test is positive after coupling this compound. What does this mean?
A positive test (blue or purple beads/solution) after the coupling step indicates the presence of unreacted primary amines on the resin.[8] This signifies that the coupling of this compound was incomplete. The intensity of the color can give a qualitative idea of the extent of failure; a dark blue suggests a significant failure, while a faint blue may indicate a small percentage of unreacted sites.[8][9]
Q5: Can I get a false positive or false negative result with the ninhydrin test?
Yes, though rare, false results can occur.
-
False Positives: Prolonged or excessive heating during the test can sometimes cause the premature removal of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc, due to pyridine in the reagents) protecting groups, exposing a primary amine and leading to a false positive result.[8][10] Contamination of reagents with ammonia or other primary amines can also cause a false positive.[11]
-
False Negatives: This is less common for primary amines but can happen if the reagents are degraded or if the heating is insufficient.[11] It's important to note that the standard ninhydrin test is not reliable for secondary amines like proline, which typically yields a yellow-orange or reddish color.[8]
In-Depth Troubleshooting Guide
A positive ninhydrin test after coupling is a critical juncture in your synthesis. The following guide provides a structured approach to diagnose and resolve the issue.
Step 1: Interpreting the Visual Result
First, carefully observe the color of both the resin beads and the surrounding solution. This distinction is key to an accurate diagnosis.
| Observation | Interpretation | Immediate Action |
| Intense Blue Solution & Blue Beads | Failed Coupling: A significant portion of N-terminal amines are unreacted. | Proceed to Root Cause Analysis . |
| Light Blue Solution & Dark Blue Beads | Incomplete Coupling: The reaction has started but has not gone to completion. | Proceed to Root Cause Analysis . |
| Dark Blue Solution & Colorless Beads | Nearly Complete Coupling: Most sites have reacted, but some unreacted chains remain. | Consider extending the coupling time or proceeding to Capping . |
| Colorless/Yellow Solution & Beads | Complete Coupling: No primary amines are detected. | Proceed with the next deprotection step. |
Table based on data from AAPPTec and BenchChem.[7][9]
Step 2: Root Cause Analysis & Corrective Actions
If the test indicates incomplete or failed coupling, work through the following potential causes.
Caption: Troubleshooting workflow for a positive ninhydrin test.
1. Cause: Insufficient Reagent Activity or Suboptimal Conditions
-
Expertise & Experience: The combination of steric hindrance and electronic deactivation in this compound means that standard coupling reagents like DCC or DIC alone are often insufficient.[12] The reaction kinetics are likely too slow to achieve complete coupling in a standard timeframe.
-
Trustworthiness (Self-Validation): Before altering your entire protocol, first ensure your existing reagents are not the problem. Check the expiration dates and storage conditions of your coupling agents and the protected amino acid.
-
Solution & Authoritative Grounding:
-
Recouple: The most immediate action is to perform a second coupling (a "double coupling") using a fresh solution of the activated amino acid.[7] This is often sufficient to drive the reaction to completion.
-
Upgrade Coupling Reagent: For persistently difficult couplings, switch to a more potent activating reagent. Aminium/uronium salts like HATU or HBTU , or phosphonium salts like PyBOP , are significantly more effective.[13][14] These reagents form highly reactive esters that can overcome the steric and electronic barriers.[13] HATU is often considered one of the most efficient reagents for hindered couplings.[14]
-
Increase Reaction Time: Sterically hindered reactions are slower.[13] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[13]
-
Change Solvent: The solvent must effectively swell the resin and solvate the growing peptide chain.[7] If using DMF, consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties, or a solvent mixture like DCM/DMF/NMP.[13]
-
2. Cause: Peptide Aggregation on the Resin
-
Expertise & Experience: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate.[7] This is particularly common with hydrophobic residues. This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.
-
Trustworthiness (Self-Validation): Aggregation is sequence-dependent. If you have had successful couplings with other bulky amino acids in the same position, aggregation is a less likely culprit than the inherent difficulty of coupling this compound.
-
Solution & Authoritative Grounding:
-
Solvent Choice: As mentioned above, switching to a more effective solvating agent like NMP can help disrupt secondary structures and improve reagent accessibility.[13]
-
Microwave-Assisted SPPS: Microwave energy can efficiently heat the reaction, providing the energy to overcome difficult couplings and disrupt aggregation, often leading to faster and more complete reactions.[13]
-
3. The Final Step: Capping
If a second coupling still results in a positive ninhydrin test, it is crucial to "cap" the unreacted amines. Capping involves acetylating the free amines with a reagent like acetic anhydride.[7] This prevents them from reacting in subsequent cycles, which would otherwise lead to the formation of deletion peptide impurities that are difficult to separate from the final product.[7] After capping, a final ninhydrin test should be negative before you proceed.
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
This protocol is a self-validating system for the qualitative detection of primary amines on the resin.
Reagents:
-
Reagent A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[7]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[7]
-
Reagent C: 1 g of ninhydrin in 20 mL of n-butanol.[7]
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then methanol to remove any residual reagents.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[9]
-
Prepare a positive control (a resin sample known to have a free amine, e.g., after deprotection) and a negative control (a resin sample with a protected amine).
-
Heat the test tubes in a heating block or water bath at 100-110°C for 5 minutes.[7][9]
-
Remove the tubes and observe the color of the beads and the solution against a white background. Compare the sample to the positive and negative controls.
Protocol 2: Capping with Acetic Anhydride
This protocol is for acetylating unreacted primary amines after a failed coupling.
Reagents:
-
Capping Solution: Acetic Anhydride/Pyridine/DMF in a 1:1:3 ratio.
Procedure:
-
Following the incomplete coupling step, wash the resin thoroughly with DMF (3 times).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[7]
-
Wash the resin thoroughly with DMF (3 times) and then methanol (3 times).
-
Perform a ninhydrin test (Protocol 1) to confirm the absence of free amines (the test should be negative).
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. microbenotes.com [microbenotes.com]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Double Coupling Strategy for Boc-D-Phe(3-CN)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unnatural amino acid Boc-D-Phe(3-CN)-OH into their peptide sequences. The unique electronic properties and steric bulk of this residue can present challenges during solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure successful coupling and high-purity peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The coupling of this compound can be challenging due to a combination of steric and electronic factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group creates significant spatial obstruction. This bulkiness can physically block the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1]
-
Electronic Effects: The cyano (-CN) group on the phenyl ring is strongly electron-withdrawing.[2] This effect can reduce the nucleophilicity of the carboxylate anion, making the activation step of the carboxylic acid slightly more difficult compared to standard amino acids.
Q2: What are the primary indicators of an incomplete coupling reaction for this compound?
A2: The most reliable indicator of an incomplete coupling is a positive result from a qualitative test for free primary amines on the resin. The most common method is the Kaiser (or ninhydrin) test .[1][3] A blue or purple color on the resin beads after performing the test signifies the presence of unreacted N-terminal amines, indicating that the coupling has failed to go to completion.[3] A yellow or colorless result indicates a successful coupling.
Q3: When should I decide to perform a double coupling?
A3: A double coupling strategy should be implemented immediately after a positive Kaiser test is observed following the initial coupling attempt.[3] Do not proceed to the next deprotection step if the Kaiser test is positive, as this will lead to the formation of deletion sequences (peptides missing the intended amino acid), which can be difficult to separate during purification.[4]
Q4: Can the cyano group on the phenylalanine side chain cause side reactions?
A4: The cyano group is generally stable under standard Boc-SPPS conditions, including repeated exposure to trifluoroacetic acid (TFA) for deprotection and the basic conditions used for neutralization.[5] Unlike unprotected amine or hydroxyl groups, the cyano group is not nucleophilic and will not compete for acylation during the coupling step.
Q5: Which coupling reagents are most effective for this compound?
A5: For sterically hindered and electronically challenging amino acids, standard carbodiimide reagents like DCC or DIC may be inefficient.[3][4] More potent activating reagents are required to achieve high coupling efficiency. Highly recommended reagents include:
-
Uronium/Aminium Reagents: HATU, HCTU, and HBTU are among the most powerful and commonly used reagents for overcoming steric hindrance.[3][6][7] HATU is particularly effective due to its rapid activation and resistance to racemization.[7]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for their high reactivity and cleaner reaction profiles compared to some uronium reagents, as they cannot cause guanidinylation of the N-terminus.[7]
Troubleshooting Guide: Incomplete Coupling
This guide addresses the common issue of a positive Kaiser test after the initial coupling of this compound.
| Issue / Observation | Potential Cause | Recommended Solution & Rationale |
| Positive Kaiser Test (Blue/Purple Beads) | Incomplete Coupling Reaction: The initial coupling did not proceed to completion due to steric hindrance or suboptimal reaction conditions. | Perform a Double Coupling: This is the most direct solution. Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first attempt. Then, repeat the coupling step using a fresh solution of activated this compound.[1] This second exposure to fresh reagents will drive the reaction to completion. |
| Positive Kaiser Test Persists After Double Coupling | Severe Steric Hindrance or Peptide Aggregation: The growing peptide chain may be adopting a secondary structure that physically blocks the N-terminus, preventing reagent access. | 1. Capping: Cap the unreacted free amines using acetic anhydride. This terminates the unreacted chains, preventing the formation of deletion sequences and simplifying final purification.[3] 2. Optimize Future Syntheses: For subsequent attempts, consider switching to a more effective solvent like NMP to disrupt aggregation or increasing the coupling temperature to 40-50°C to provide more energy to overcome the activation barrier.[4][8][9] |
| Low Final Yield Despite Negative Kaiser Tests | Peptide Aggregation: The peptide may be aggregating on the resin, which can trap reagents and lead to inefficient washing and deprotection steps later in the synthesis. | Modify Synthesis Conditions: Use aggregation-disrupting solvents like NMP or a DMF/DMSO mixture.[9][10] For Boc chemistry, ensure in situ neutralization protocols are used, as this minimizes the time the free amine is exposed, which can be a trigger for aggregation.[11] |
Experimental Protocols & Methodologies
Protocol 1: High-Efficiency Double Coupling of this compound using HATU
This protocol details a robust method for incorporating this compound using a double coupling strategy within a standard Boc-SPPS workflow.
Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit reagents
Step-by-Step Methodology
1. Resin Preparation & N-Terminal Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, then 1 x 20 min).[12] c. Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (5x).[12] d. Neutralize the resin-bound amine salt with a solution of 10% DIPEA in DMF (2 x 2 min).[12] e. Wash the resin with DMF (5x) to remove excess base.
2. First Coupling Reaction: a. In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, use the following reagent quantities:
| Reagent | Equivalents (rel. to resin) | Amount (for 0.1 mmol) |
| This compound | 3.0 eq | 87.1 mg |
| HATU | 2.9 eq | 110.3 mg |
| DIPEA | 6.0 eq | 104.5 µL |
| Anhydrous DMF | - | ~2 mL |
b. Dissolve the this compound and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 2-5 minutes at room temperature.[12] The solution will typically change color. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
3. Monitoring and Decision Point: a. After the first coupling, take a small sample of resin beads (~5-10 beads) and wash them thoroughly with DMF and ethanol. b. Perform a Kaiser test.[3] c. Decision:
- Negative Test (Yellow/Colorless): The coupling is complete. Proceed to wash the resin (Step 5).
- Positive Test (Blue/Purple): The coupling is incomplete. Proceed to the double coupling procedure (Step 4).
4. Second Coupling (Double Coupling): a. Drain the reaction solution from the vessel. b. Wash the peptide-resin thoroughly with DMF (5x) to remove all byproducts and unreacted reagents from the first attempt.[1] c. Prepare a fresh activation solution as described in Step 2a-b. d. Add the new activated amino acid solution to the resin. e. Agitate the reaction vessel for an additional 1-2 hours at room temperature.
5. Final Washing and Continuation: a. After a successful coupling (either initial or double), drain the coupling solution. b. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to ensure all soluble materials are removed.[12] c. Perform a final Kaiser test to confirm completion. If it is negative, you may proceed to the deprotection step for the next cycle.
Visual Diagrams
Double Coupling Workflow
Caption: Troubleshooting workflow for the double coupling of this compound.
Amide Bond Formation via HATU Activation
Caption: General mechanism of amide bond formation using HATU as a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Capping Strategies for Unreacted Amines
Overview: The "Difficult Coupling" Problem
In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids must be highly efficient to achieve a high purity of the final target peptide. However, certain amino acids present significant challenges to this paradigm. Boc-D-Phe(3-CN)-OH, a non-natural amino acid with both a bulky Boc protecting group and an electron-withdrawing nitrile group on the phenyl ring, is a prime example of a residue that can lead to "difficult" or incomplete coupling reactions.
Incomplete coupling results in a heterogeneous population of peptide chains on the resin. A portion of the chains will have successfully incorporated this compound, while others will still possess a free N-terminal amine from the previous residue. If left unaddressed, this free amine will react in the next coupling cycle, leading to the formation of a deletion sequence (a peptide missing the intended this compound residue). These deletion impurities are often difficult to separate from the desired product during purification.
Capping is a critical quality control step designed to prevent this. It is the process of chemically blocking, or "capping," the unreacted free amines by acetylation, rendering them inert to subsequent coupling steps.[1][2] This ensures that only the correct peptide sequences are elongated, simplifying the final purification process.[3]
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound particularly difficult?
A: The challenge arises from a combination of steric hindrance and electronic effects. The bulky Boc protecting group can physically obstruct the activated amino acid from reaching the N-terminus of the growing peptide chain.[4][5] Furthermore, the electron-withdrawing nature of the 3-cyano group can influence the reactivity of the carboxyl group during the activation step.
Q2: How do I know if I need to perform a capping step?
A: The most reliable method for monitoring coupling completion is the Kaiser test (also known as the ninhydrin test).[4][6][7] This colorimetric assay detects the presence of free primary amines. After the coupling step and subsequent washes, a small sample of resin beads is tested.
-
Positive Result (Intense Blue/Purple): Indicates a significant number of unreacted free amines. Capping is strongly recommended.[8][9]
-
Negative Result (Yellow/Colorless): Indicates a successful coupling with a negligible amount of free amines. You can proceed to the next deprotection step.[8][9]
Q3: What are the standard reagents used for capping?
A: The most common and universally accepted capping agent is acetic anhydride , used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in a solvent such as N,N-dimethylformamide (DMF).[2][6][10] A typical formulation is often referred to as "Capping Solution."
Q4: Can the capping step damage my peptide?
A: Under standard conditions, capping is a very safe procedure. However, certain side reactions can occur. For instance, the basic conditions could potentially lead to partial removal of the Fmoc protecting group, or side chains of residues like histidine could be modified.[11] If such sensitive residues are present, using milder capping conditions or alternative reagents may be necessary.[11]
Q5: Is it better to "double couple" or to cap?
A: If a coupling reaction is incomplete, the first corrective action is often to perform a second coupling (double coupling) with fresh reagents.[4] If the Kaiser test remains positive after a double coupling, it indicates a persistent issue, likely due to severe steric hindrance or peptide aggregation.[7] In this scenario, capping is the essential next step to terminate the unreactive chains and maintain the purity of the final product.[1][4]
Troubleshooting Guide
| Problem / Observation | Primary Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete Coupling: Steric hindrance from this compound or aggregation of the growing peptide chain is preventing complete reaction.[4][6] | 1. Double Couple: Repeat the coupling step with fresh, activated amino acid and coupling reagents.[4]2. Cap: If the Kaiser test is still positive after the second attempt, proceed immediately to a capping protocol to block unreacted amines.[4][7] |
| Mass Spec shows Deletion Sequence of Phe(3-CN) | Failed or Skipped Capping: Unreacted amines from the previous cycle were not terminated and participated in the subsequent coupling step. | 1. Implement Routine Capping: For difficult residues like this compound, incorporate a capping step as a standard part of the synthesis cycle after coupling. 2. Verify Capping Efficiency: After capping, perform a Kaiser test to ensure it was successful (should be negative). If it remains positive, repeat the capping step.[10] |
| Low Final Purity Despite Capping | Inefficient Capping: The capping reaction itself was incomplete. Reagent Degradation: Capping reagents were old or improperly stored. | 1. Optimize Capping Conditions: Ensure a sufficient excess of capping reagents (e.g., 50 equivalents) and adequate reaction time (at least 30 minutes).[10]2. Use Fresh Reagents: Always prepare capping solutions fresh before use.[12][13] Ensure acetic anhydride has been stored under anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Qualitative Monitoring with the Kaiser Test
This protocol is essential for determining if a capping step is necessary.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[6]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[6]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[6]
Procedure:
-
Collect a small sample of resin (10-15 beads) in a small glass test tube.[6][8]
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[7]
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple: Positive result (incomplete coupling). Proceed to Protocol 2.
-
Yellow/Colorless: Negative result (complete coupling). Proceed to the next synthesis step.
-
Protocol 2: Standard Capping with Acetic Anhydride
This protocol should be performed after a positive Kaiser test indicates an incomplete coupling.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (DIPEA or Pyridine) in DMF. A common preparation involves a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[10] Note: Always prepare fresh.
-
Solvent: High-purity DMF.
Procedure:
-
Following the coupling attempt, drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents.[10]
-
Add the freshly prepared Capping Solution to the resin, ensuring the beads are fully suspended.
-
Agitate the mixture at room temperature for 30 minutes.[6][10][13]
-
Drain the Capping Solution and wash the resin extensively with DMF (3-5 times) to remove all capping byproducts.[2]
-
Verification (Optional but Recommended): Perform a Kaiser test (Protocol 1). The result should now be negative (yellow/colorless), confirming the successful capping of all unreacted amines.[6][10] If the test is still positive, repeat the capping procedure.[10]
Workflow and Chemical Mechanism
Decision-Making Workflow in SPPS
The following diagram illustrates the decision-making process during a synthesis cycle when encountering a difficult coupling.
Caption: Decision workflow for a single SPPS cycle involving a difficult coupling.
Mechanism of Amine Capping
Capping involves a straightforward nucleophilic acyl substitution. The free primary amine on the peptide-resin acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The base (e.g., Pyridine or DIPEA) acts as a proton scavenger, facilitating the reaction to form a stable, unreactive acetamide.
Caption: Chemical transformation during the capping of a free amine with acetic anhydride.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Coupling Reactions with 3-Cyano Substituted Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of steric and electronic effects of a 3-cyano group on common cross-coupling reactions. Our goal is to equip you with the knowledge to overcome challenges and optimize your synthetic strategies.
Introduction: The Dual Nature of the 3-Cyano Group in Cross-Coupling Chemistry
The presence of a cyano group on an aromatic ring introduces a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The cyano group is strongly electron-withdrawing, which can be beneficial for the oxidative addition step, a critical part of the catalytic cycle.[1] However, its linear geometry and lone pair of electrons on the nitrogen can lead to coordination with the palladium catalyst, potentially inhibiting the reaction.[2] Furthermore, when positioned at the 3-position (meta), its electronic influence is primarily inductive, which can alter the reactivity of the aryl halide or boronic acid derivative compared to an ortho or para positioning. This guide will dissect these effects and provide actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding coupling reactions with 3-cyano substituted substrates.
Q1: Why is my Suzuki-Miyaura coupling with 3-cyanophenylboronic acid giving low yields?
A1: Low yields in this scenario can stem from a combination of factors related to the electronic nature and potential coordination of the cyano group.
-
Electronic Effects: While the electron-withdrawing nature of the cyano group can facilitate the rate-limiting oxidative addition step when present on the aryl halide, on the boronic acid partner, it can slow down the transmetalation step.[1]
-
Catalyst Inhibition: The nitrogen lone pair of the cyano group can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive species.[2]
-
Protodeboronation: Electron-deficient boronic acids, like 3-cyanophenylboronic acid, can be more susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially in the presence of strong bases and water.[3]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and sterically disfavor the coordination of the cyano group to the palladium center.[4][5]
-
Base and Solvent Choice: Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides to minimize protodeboronation.[3] Running the reaction under anhydrous conditions can also mitigate this side reaction.[6]
-
Boronic Acid Stability: Consider using a more stable derivative of the boronic acid, such as a boronate ester (e.g., pinacol ester) or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions, keeping its concentration low and reducing side reactions.[7]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What is causing this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen and Pd(II) species at the start of the reaction.[6]
Primary Causes:
-
Oxygen Contamination: Inadequate degassing of the solvent and reaction vessel can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[3]
-
Use of Pd(II) Precatalysts: If a Pd(II) precatalyst like Pd(OAc)₂ is used, its reduction to the active Pd(0) species can sometimes be inefficient, or it can be involved in side reactions like homocoupling before the catalytic cycle begins.[6]
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). | Minimizes oxidation of the Pd(0) catalyst.[3] |
| Solvent | Thoroughly degas the solvent(s) using methods like freeze-pump-thaw or by sparging with an inert gas. | Removes dissolved oxygen which can lead to catalyst decomposition and homocoupling.[6] |
| Catalyst | Use a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts) that efficiently generates the active Pd(0) species. | Ensures a clean initiation of the catalytic cycle.[6] |
Q3: My Buchwald-Hartwig amination with 3-chloro-benzonitrile is sluggish. How can I improve the reaction rate?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, making oxidative addition more difficult.[8] The presence of the electron-withdrawing cyano group helps to activate the aryl chloride, but challenging substrates may still require carefully optimized conditions.
Strategies for Rate Enhancement:
-
Ligand Choice is Critical: For coupling with aryl chlorides, highly active, bulky, and electron-rich biarylphosphine ligands are essential. Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often effective.[5][9] These ligands promote the oxidative addition to the C-Cl bond.
-
Choice of Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5]
-
Higher Temperatures: Aryl chloride couplings often require higher reaction temperatures (e.g., 80-120 °C) to facilitate the oxidative addition step.[10]
-
Palladium Precatalyst: Utilize a precatalyst that is designed for activating aryl chlorides, such as those from the Buchwald or PEPPSI series.[6][11]
Troubleshooting Guides
Problem 1: Low to No Conversion in a Heck Reaction with 3-bromobenzonitrile
The Heck reaction couples an unsaturated halide with an alkene.[12][13][14] While the 3-cyano group activates the aryl bromide towards oxidative addition, other factors can lead to reaction failure.
Diagnostic Workflow
Caption: Troubleshooting workflow for a failing Heck reaction.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with 3-Cyanophenylboronic Acid
This protocol is designed for a scenario where steric hindrance from the aryl bromide and the electronic properties of the 3-cyanophenylboronic acid present a challenge.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-cyanophenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).[3]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
-
Catalyst and Ligand Addition:
-
Solvent Addition:
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17][18]
Conclusion
Successfully navigating cross-coupling reactions involving substrates with a 3-cyano group requires a nuanced understanding of its electronic and steric influences. By carefully selecting ligands, bases, and reaction conditions, researchers can overcome the challenges of catalyst inhibition and substrate deactivation. This guide provides a starting point for troubleshooting and optimizing these powerful synthetic transformations. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Selection and Troubleshooting for Boc-D-Phe(3-CN)-OH Activation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal solvent for the activation of Boc-D-Phe(3-CN)-OH. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and address frequently encountered challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts
Q1: What are the primary challenges when activating this compound for peptide coupling?
A1: The activation and subsequent coupling of this compound present two main challenges rooted in its molecular structure:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring of the phenylalanine derivative, creates significant physical obstruction.[1][2][3] This steric bulk can impede the approach of the activating reagent to the carboxylic acid and the subsequent attack by the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]
-
Electronic Effects: The cyano (-CN) group at the meta-position of the phenyl ring is strongly electron-withdrawing. This electronic effect can influence the reactivity of the carboxylic acid. While this can sometimes enhance reactivity, it also alters the chemical environment, which must be considered when selecting activation reagents and conditions.[4]
Q2: How does the choice of solvent critically impact the activation and coupling reaction?
A2: The solvent is not merely a medium for the reaction; it is an active participant that dictates the outcome. Its role is multifaceted:
-
Solubilization: The solvent must effectively dissolve the protected amino acid, the coupling reagent, any additives, and the N-terminal amine of the peptide chain. Poor solubility of any component will result in a heterogeneous mixture and drastically reduce reaction rates.
-
Reaction Kinetics: The polarity of the solvent influences the stabilization of charged intermediates formed during the activation process. Polar aprotic solvents like DMF and NMP are generally preferred as they can solvate ions effectively without interfering with the reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate, particularly with hydrophobic residues.[3][5] An effective solvent helps to disrupt these secondary structures, ensuring the N-terminal amine remains accessible for coupling.[5]
-
Reagent Stability and Activity: Some coupling reagents and additives exhibit different stability and activity profiles in various solvents. For instance, the common additive 1-Hydroxybenzotriazole (HOBt) is poorly soluble in Dichloromethane (DCM), which can limit its effectiveness in that solvent.[6]
Section 2: Solvent Selection Guide
Q3: What are the recommended primary solvents for this compound activation?
A3: The choice of solvent depends on the specific reaction conditions and the properties of the peptide sequence. The most commonly used solvents in solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).
Table 1: Comparison of Primary Solvents for Peptide Coupling
| Solvent | Properties | Advantages for this compound Coupling | Disadvantages & Considerations |
| DMF | Polar aprotic, good solvating power | Excellent all-purpose solvent for most reagents and peptide-resins.[5][7] The standard starting point for most coupling reactions. | Can be less effective at disrupting strong peptide aggregation compared to NMP. |
| NMP | Highly polar aprotic, strong solvent | Superior solvating properties, particularly effective at disrupting secondary structures and preventing aggregation in "difficult" sequences.[5][8] | Higher viscosity and boiling point can make it more difficult to remove during washing steps. |
| DCM | Low polarity | Can be effective for pre-activation steps, where rapid formation of an active intermediate is desired before addition to the amine.[6] Often used in mixtures with DMF.[5] | Poor solvent for many peptide-resins and some additives like HOBt.[6] Generally not recommended as the sole solvent for the coupling step itself. |
Q4: How do I decide between DMF and NMP?
A4: The decision follows a logical progression. Always start with DMF for a new sequence, as it is effective for a wide range of couplings. If you encounter signs of incomplete reaction (e.g., a positive ninhydrin test) that cannot be resolved by other means (see Troubleshooting section), it may be indicative of on-resin aggregation. In this scenario, switching to NMP is a logical next step .[5] Its superior ability to break up secondary structures can often resolve aggregation-related coupling issues.
Q5: When should I consider using Dichloromethane (DCM) or solvent mixtures?
A5: DCM is most valuable during the pre-activation phase of a coupling reaction, particularly when using carbodiimide reagents.[6] The amino acid and coupling reagent can be dissolved in DCM to rapidly form the active O-acylisourea intermediate or HOBt/HOAt ester.[6][9] This activated solution is then added to the peptide-resin, which is typically swollen in DMF or NMP. Using DCM as the sole solvent for the entire coupling step is generally discouraged due to its poor solvating power for longer peptide chains. A mixture of DMF/DCM can sometimes be employed to balance solubility and reaction kinetics.[5]
Caption: A decision tree for initial solvent selection.
Section 3: Troubleshooting Guide & Protocols
Q6: My coupling reaction is incomplete, confirmed by a positive Kaiser test. What is my first troubleshooting step?
A6: An incomplete coupling, indicated by a blue/purple color in the Kaiser (ninhydrin) test, signals the presence of unreacted free amines.[1][2] Before immediately changing the solvent, follow this sequence of interventions:
-
Double Couple: This is the most common and effective first step. After the initial coupling reaction, wash the resin thoroughly with DMF and then repeat the entire coupling procedure with a fresh solution of activated this compound.[2][10]
-
Increase Reaction Time/Temperature: For sterically hindered residues, a longer reaction time (e.g., 4 hours or overnight) may be necessary to achieve completion.[2][11] A moderate increase in temperature (e.g., to 40-50°C) can also overcome the activation energy barrier, but must be done cautiously to minimize racemization.[7][11]
-
Switch Coupling Reagent: If using a standard carbodiimide like DCC or EDC, it may be inefficient.[7] Switch to a more potent onium-salt reagent such as HATU , HBTU, or COMU, which are known to be more effective for hindered couplings.[1][5][7]
-
Change the Solvent: If the above steps fail, especially with sequences prone to aggregation, switch the solvent from DMF to NMP.[5]
Caption: A workflow for troubleshooting incomplete coupling reactions.
Experimental Protocol: Standard Coupling of this compound using HATU
This protocol provides a robust starting point for the successful coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)[1]
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)[2]
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Piperidine solution (20% in DMF) for Fmoc-SPPS, or TFA for Boc-SPPS deprotection
-
Kaiser Test Kit[1]
Methodology:
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform N-terminal deprotection to expose the free amine (e.g., treat with 20% piperidine/DMF for Fmoc-SPPS).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all deprotection reagents.
-
-
Pre-activation of Amino Acid:
-
In a separate reaction vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.[2]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring & Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.[2]
-
A negative result (yellow/colorless beads) indicates a complete reaction.[1]
-
If the test is positive (blue/purple beads), refer to the troubleshooting workflow (Q6).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Synthesis of Peptides Containing Boc-D-Phe(3-CN)-OH
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the unnatural amino acid Boc-D-Phe(3-CN)-OH. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to successfully synthesize your target peptides.
Introduction: Understanding the Challenge
Peptide aggregation during SPPS is a sequence-dependent phenomenon where growing peptide chains interact with each other, primarily through intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][2] This self-association can physically block reactive sites on the resin, leading to incomplete deprotection and coupling reactions, which results in low yields and difficult purifications.[1][2]
The incorporation of this compound introduces unique electronic characteristics. The electron-withdrawing nature of the 3-cyano group can influence the electronic properties of the peptide backbone, potentially altering conformational preferences.[3] While this modification can be advantageous for creating peptides with enhanced biological activity and stability, it also necessitates careful optimization of synthesis protocols to mitigate potential aggregation.[3][4] This guide will walk you through diagnosing and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my peptide synthesis?
A1: this compound is a derivative of the amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano (-CN) group at the 3-position of the phenyl ring. The D-configuration can enhance resistance to enzymatic degradation.[4] The electron-withdrawing cyano group can alter the peptide's electronic profile and conformational behavior, which may influence its propensity to aggregate.[3] While not inherently an "aggregation-promoting" residue, its presence in a hydrophobic sequence requires careful consideration of the synthesis strategy.
Q2: What are the primary signs of peptide aggregation on the resin?
A2: The most common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin bed may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2]
-
Incomplete Reactions: Positive results from colorimetric tests (like the Kaiser or TNBS test) after a coupling step indicate unreacted free amines.[2]
-
Sluggish Deprotection: A significant slowing of the Fmoc or Boc deprotection step.
-
Low Yield and Purity: The final cleaved peptide has a low yield and mass spectrometry analysis reveals deletion sequences (n-1, n-2, etc.).[5]
Q3: My peptide containing this compound has crashed out of solution after cleavage. What should I do?
A3: This is a common issue with hydrophobic and aggregation-prone peptides. To solubilize your peptide for purification, try the following:
-
Organic Solvents: Start with solvents known to disrupt hydrophobic interactions, such as DMSO or DMF.[6]
-
Acidic Conditions: Use a dilute aqueous acetic acid solution (10-50%).[7]
-
Chaotropic Agents: For highly resistant aggregates, use solutions containing chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[8]
-
Sonication: Gentle sonication in a suitable solvent can help break up aggregates and facilitate dissolution.[6][7]
Q4: Can microwave synthesis help overcome aggregation?
A4: Yes, microwave-assisted peptide synthesis can be a powerful tool. The microwave energy provides rapid and efficient heating, which can disrupt intermolecular hydrogen bonds, thereby improving both coupling and deprotection efficiency for difficult sequences.[6] However, it's important to be cautious as high temperatures can sometimes promote side reactions like racemization for sensitive amino acids.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection during SPPS
This is the most common manifestation of on-resin aggregation. The following strategies are presented in order of increasing intervention.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Strategy 1: Optimization of the Solvent System
The rationale here is to improve the solvation of the growing peptide chain to minimize inter-chain interactions.
-
Switch to NMP or DMSO: N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) have superior solvating properties compared to N,N-Dimethylformamide (DMF) for many aggregating sequences.[1][5]
-
Use a "Magic Mixture": A combination of Dichloromethane (DCM), DMF, and NMP (1:1:1) can be highly effective at disrupting secondary structures.[1][5]
Strategy 2: Elevated Temperature
Increasing the reaction temperature provides the kinetic energy needed to break up hydrogen bonds that cause aggregation.
-
Conventional Heating: Perform coupling and deprotection steps at an elevated temperature (e.g., 50-60°C).[1]
-
Microwave-Assisted SPPS: This is particularly effective for difficult sequences, with typical temperatures ranging from 75-90°C.[2]
Strategy 3: Application of Chaotropic Agents
Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[9]
-
Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[1][10] Crucially, the resin must be thoroughly washed with DMF after the salt wash to prevent interference with coupling reagents. [10]
-
After the standard Fmoc-deprotection and subsequent DMF washes, drain the reaction vessel.
-
Add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 1-2 minutes.
-
Drain and repeat the wash one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Proceed with the standard coupling protocol.
Strategy 4: Backbone Modifications (for Resynthesis)
This is a proactive strategy for known difficult sequences. By temporarily modifying the peptide backbone, you can disrupt the hydrogen bonding that leads to aggregation.[4]
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, effectively disrupting β-sheet formation.[6] The native residue is regenerated during the final TFA cleavage.[6] They should be inserted approximately every 6-8 residues.[6]
-
Dmb/Hmb Protecting Groups: Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid prevents hydrogen bonding at that position.[4]
-
In your peptide sequence planning, replace a Ser or Thr residue and the preceding amino acid with the corresponding Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, 5 equivalents) in a minimal volume of DMF or NMP.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix.[2]
-
Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours.[2]
-
Confirm the completion of the coupling using a TNBS or Kaiser test. If incomplete, extend the coupling time or perform a second coupling.[2]
-
Wash the resin thoroughly and proceed with the synthesis.
Strategy 5: Modifying the Solid Support
The nature of the solid support can significantly impact aggregation.
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the physical distance between the growing peptide chains, reducing the likelihood of inter-chain interactions.[6][10]
-
PEG-based Resins: Resins containing polyethylene glycol (PEG), such as TentaGel or NovaPEG, have improved swelling properties and can better solvate the peptide chain, thus minimizing aggregation.[10]
Data Summary Table
| Strategy | Key Parameter/Reagent | Mechanism of Action | Key Considerations |
| Solvent Modification | NMP, DMSO, "Magic Mixture" | Improves solvation of the peptide-resin complex.[1][5] | NMP is often superior to DMF for solvating difficult sequences.[1] |
| Elevated Temperature | 50-90°C (Conventional or Microwave) | Provides kinetic energy to disrupt intermolecular hydrogen bonds.[1] | Risk of racemization for sensitive amino acids (e.g., His, Cys) at higher temperatures. |
| Chaotropic Agents | 0.8 M LiCl or NaClO₄ in DMF | Disrupts secondary structures by interfering with hydrogen bonding.[1][9][10] | Must be thoroughly washed away before coupling to avoid reagent interference.[10] |
| Backbone Protection | Pseudoproline Dipeptides, Dmb/Hmb-amino acids | Introduces a "kink" or steric block in the backbone to prevent β-sheet formation.[4][6] | Requires planning during sequence design; a proactive, not reactive, strategy. |
| Solid Support | Low-loading resin (0.1-0.4 mmol/g), PEG-based resins | Increases distance between peptide chains; improves solvation.[6][10] | Especially important for peptides longer than 30 amino acids.[6] |
Visualizing the Aggregation Problem and Solutions
Caption: Conceptual diagram of peptide aggregation on-resin and the effect of mitigation strategies.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Correlation of electronic structures of three cyclic dipeptides with their photoemission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. 3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 10. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage of Peptides Containing 3-Cyano-phenylalanine (3-CN-Phe)
Welcome to the technical support center for peptide researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the cleavage of synthetic peptides containing the unnatural amino acid 3-cyano-phenylalanine (3-CN-Phe). As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to navigate the challenges of this specific modification.
The incorporation of 3-cyano-phenylalanine into a peptide sequence is a strategic choice to modulate the electronic properties, conformational preferences, and enzymatic stability of the molecule.[1] The electron-withdrawing nature of the cyano group can significantly influence the peptide's biological activity.[1] While the 3-CN-Phe residue itself is generally stable during solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step requires careful consideration to ensure high yield and purity of the target peptide.
Frequently Asked Questions (FAQs)
Q1: Is the 3-cyano-phenylalanine side chain stable to standard TFA cleavage conditions?
A1: Yes, the cyano group on the phenyl ring of 3-CN-Phe is stable under standard trifluoroacetic acid (TFA)-based cleavage conditions.[2] The primary concern during cleavage is not the degradation of the 3-CN-Phe side chain itself, but rather the protection of other sensitive amino acid residues in your peptide from side reactions that can occur during the removal of their protecting groups.[3][4]
Q2: What is the recommended general-purpose cleavage cocktail for a peptide containing 3-CN-Phe?
A2: For most peptides containing 3-CN-Phe without other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[2]
-
Recommended Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
TIS acts as a scavenger to quench the highly reactive carbocations (e.g., tert-butyl cations) that are generated from the cleavage of side-chain protecting groups, thus preventing them from modifying your peptide.[3]
Q3: My peptide contains 3-CN-Phe and other sensitive amino acids (Cys, Met, Trp). What cleavage cocktail should I use?
A3: When your peptide contains sensitive residues in addition to 3-CN-Phe, a more robust scavenger cocktail is necessary to prevent side reactions such as alkylation and oxidation.[3][4][5] A highly recommended cocktail for such cases is Reagent K or a similar multi-component mixture.
-
Recommended Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v)[6]
This combination of scavengers provides comprehensive protection for various sensitive side chains.[6]
Q4: How long should the cleavage reaction be performed?
A4: A cleavage time of 2-3 hours at room temperature is typically sufficient for most peptides.[2][5] However, if your peptide contains multiple arginine residues with bulky protecting groups like Pmc or Pbf, a longer cleavage time of up to 4 hours may be necessary for complete deprotection.[6][7] It is always advisable to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides containing 3-cyano-phenylalanine and provides step-by-step solutions.
Issue 1: Incomplete Cleavage or Deprotection
Symptoms:
-
The yield of the crude peptide is lower than expected.
-
Mass spectrometry (MS) analysis shows the presence of species with masses corresponding to the peptide still attached to the resin or with protecting groups remaining.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Cleavage Time | For peptides with sterically hindered residues or multiple protecting groups (e.g., Arg(Pbf)), extend the cleavage time to 4 hours.[6][7] Monitor the progress by analyzing small aliquots at different time points. |
| Inadequate Resin Swelling | Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum before adding the cleavage cocktail.[2] The resin must be fully accessible to the cleavage reagents. |
| Old or Degraded TFA | Use fresh, high-purity TFA for preparing the cleavage cocktail. TFA is hygroscopic and can lose its efficacy over time. |
Issue 2: Formation of Side Products
Symptoms:
-
RP-HPLC analysis of the crude peptide shows multiple unexpected peaks close to the main product peak.
-
MS analysis reveals peptide variants with mass additions (e.g., +56 Da for tert-butylation).
Potential Causes & Solutions:
| Cause | Solution |
| Alkylation of Sensitive Residues | Reactive carbocations generated during deprotection can alkylate nucleophilic side chains like Trp, Met, and Cys.[3][4] Use a cleavage cocktail with a comprehensive scavenger mixture, such as Reagent K.[6] |
| Oxidation of Methionine or Cysteine | The thioether side chain of Met is susceptible to oxidation.[3] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents. For peptides containing Met, consider adding a scavenger like EDT to the cleavage cocktail.[4] |
| Aspartimide Formation | Peptides containing Aspartic Acid (Asp) can be prone to aspartimide formation.[3] This side reaction is sequence-dependent and can be minimized by careful selection of protecting groups during synthesis. |
Experimental Protocols
Protocol 1: General Cleavage of a 3-CN-Phe Peptide
This protocol is suitable for peptides containing 3-CN-Phe without other sensitive residues.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under high vacuum for at least 1-2 hours.[2]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this solution fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[2][5]
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[5]
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[5]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: Cleavage of a 3-CN-Phe Peptide with Sensitive Residues
This protocol is recommended for peptides containing 3-CN-Phe along with Cys, Met, or Trp.
Materials:
-
Peptide-resin
-
Reagent K components: TFA, deionized water, phenol, thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
DCM
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v).[6] Prepare this solution fresh.
-
Cleavage and Precipitation: Follow steps 3-9 from Protocol 1, using Reagent K as the cleavage cocktail.
Visualizations
Peptide Cleavage and Deprotection Workflow
Caption: General workflow for peptide cleavage from solid support.
Mechanism of Scavenging during Cleavage
Caption: Role of scavengers in preventing side reactions during cleavage.
References
Validation & Comparative
A Comparative Guide to Boc-D-Phe(3-CN)-OH and Boc-D-Phe(4-CN)-OH in Peptide Synthesis
Introduction: The Strategic Imperative of Non-Canonical Amino Acids
In the landscape of modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for transcending the limitations of native peptide therapeutics.[1] Standard peptides are often hampered by poor metabolic stability due to proteolytic degradation and suboptimal receptor affinity or selectivity.[2][3] The introduction of synthetically modified amino acids, such as D-enantiomers and side-chain-functionalized derivatives, provides a powerful toolkit to modulate the physicochemical and pharmacological properties of a peptide.[4]
This guide provides an in-depth comparison of two such critical building blocks: Boc-D-Phe(3-CN)-OH (meta-cyano) and Boc-D-Phe(4-CN)-OH (para-cyano). The subtle shift in the position of the electron-withdrawing cyano group on the phenylalanine ring has profound implications for peptide synthesis, structure, and function. We will explore the causality behind experimental choices when using these isomers, from their impact on coupling reactions to their final influence on the biological activity of the peptide.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The primary difference between the 3-cyano and 4-cyano isomers lies in the electronic and steric landscape they present. The cyano (-CN) group is strongly electron-withdrawing, but its influence on the aromatic ring's reactivity and the molecule's overall properties is dictated by its position.
The para-isomer, Boc-D-Phe(4-CN)-OH, places the cyano group directly opposite the side-chain attachment point, leading to a more symmetrical distribution of electron density and a distinct dipole moment. In contrast, the meta-isomer, this compound, creates a more asymmetric electronic environment. These differences can influence non-covalent interactions, such as cation-π or hydrogen bonding, which are critical for receptor binding.[5]
While both isomers can serve as fluorescent probes, their photophysical properties are remarkably similar. A comparative study of cyanophenylalanine derivatives found that the molar absorptivities and fluorescence quantum yields of the meta- and para-isomers are comparable, suggesting they can be used interchangeably as spectroscopic reporters to probe local protein environments.[6][7]
| Property | This compound | Boc-D-Phe(4-CN)-OH | Data Source |
| Molecular Formula | C15H18N2O4 | C15H18N2O4 | [8][9] |
| Molecular Weight | 290.32 g/mol | 290.32 g/mol | [8][9] |
| CAS Number | 205445-56-3 | 146727-62-0 | [8][10] |
| XLogP3 (Computed) | ~1.9 | ~1.9 | [8][9] |
| Polar Surface Area | 87.1 Ų | 87.1 Ų | [8][9] |
| Fluorescence Profile | Comparable to 4-CN isomer | Serves as a useful fluorescent probe | [6][7][11][12] |
Performance and Considerations in Solid-Phase Peptide Synthesis (SPPS)
The choice between the 3-CN and 4-CN isomer can impact several aspects of the synthesis process. While both are amenable to standard Boc-SPPS protocols, the electronic differences warrant careful consideration of coupling strategies and potential side reactions.
Coupling Efficiency
The coupling of any amino acid can be challenging in sequences prone to aggregation or steric hindrance.[13][14] For cyanophenylalanine derivatives, the electron-withdrawing nature of the cyano group can slightly influence the nucleophilicity of the alpha-amino group after deprotection, although this effect is generally minimal. Both isomers can be effectively coupled using standard carbodiimide reagents like DCC or DIC in the presence of racemization-suppressing additives like HOBt, or with more potent uronium/phosphonium reagents such as HBTU or HATU.[15][16][17] The choice of reagent should be guided by the complexity of the sequence rather than a significant inherent difference between the two isomers.
Potential for Racemization
Racemization is a critical side reaction during the carboxyl group activation step of peptide coupling.[18] The mechanism often proceeds through the formation of a 5(4H)-oxazolinone intermediate, whose stability is influenced by the electronic properties of the N-terminal protecting group and the amino acid side chain.[17]
Caption: Racemization mechanism during peptide coupling.
The strong electron-withdrawing cyano group can influence the acidity of the α-proton. While no direct comparative studies exist, it is plausible that the position of the cyano group could differentially affect the stability of the oxazolinone intermediate. To mitigate this risk, it is crucial to use racemization-suppressing additives (e.g., HOBt, Oxyma Pure) and avoid prolonged pre-activation times or the use of excessively strong bases.[19]
Side-Chain Stability
The cyano group itself is generally stable to the repetitive treatments with trifluoroacetic acid (TFA) used for Boc deprotection.[20][21] However, under the harsh conditions of final cleavage with strong acids like HF or TFMSA, particularly if scavengers are not used effectively, the nitrile could be susceptible to hydrolysis to a carboxamide. This potential side reaction is not expected to differ significantly between the two isomers.
Impact on Peptide Structure and Function
The true divergence between this compound and Boc-D-Phe(4-CN)-OH becomes apparent in the properties of the final peptide. The isomeric position of the cyano group directly impacts the peptide's interaction with its biological target and its overall pharmacokinetic profile.
Conformational Effects and Receptor Binding
The placement of a polar, electron-withdrawing group like the cyano moiety can introduce new hydrogen bonding capabilities or alter the cation-π interactions of the phenyl ring. These interactions are fundamental to how a peptide docks into its receptor's binding pocket.
-
Para-position (4-CN): The cyano group extends linearly from the peptide backbone. This can be exploited to probe a deep, narrow pocket in a receptor or to act as a hydrogen bond acceptor at a specific vector.
-
Meta-position (3-CN): The cyano group projects at an angle from the main axis of the side chain. This may be advantageous for interacting with a binding site that is off-axis or for inducing a specific turn or kink in the peptide backbone that is favorable for binding.
Caption: Conceptual model of isomeric effects on receptor binding.
The choice is therefore highly context-dependent. If a known pharmacophore model suggests a key interaction at the para-position of a phenylalanine residue, the 4-CN isomer is a logical choice. If the goal is to explore new conformational space or escape a metabolic liability at the para-position, the 3-CN isomer offers a rational alternative.
Metabolic Stability
The incorporation of D-amino acids is a well-established strategy to enhance resistance to proteolysis, as peptidases are stereospecific for L-amino acids.[2] Both this compound and Boc-D-Phe(4-CN)-OH confer this advantage. Furthermore, the cyano group itself is not a common site for metabolic enzymes like cytochrome P450s, which often target the para-position of aromatic rings for hydroxylation. Introducing a cyano group at the 4-position can effectively block this metabolic pathway, potentially increasing the peptide's in vivo half-life. While the 3-position is less commonly hydroxylated, its modification could also sterically hinder enzymatic access to other parts of the ring.
Experimental Protocols
The following is a generalized, self-validating protocol for the manual incorporation of either this compound or Boc-D-Phe(4-CN)-OH into a peptide sequence using Boc-SPPS on a 0.1 mmol scale.
Materials
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), 0.1 mmol substitution.
-
This compound or Boc-D-Phe(4-CN)-OH.
-
Coupling Reagents: HBTU (0.2 mmol), HOBt (0.2 mmol).
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.4 mmol).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% DIPEA in DMF.
-
Kaiser Test Kit.
Workflow Diagram
Caption: Standard workflow for a single Boc-SPPS cycle.
Step-by-Step Procedure
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.
-
Nα-Boc Deprotection: Add 50% TFA in DCM to the resin. Agitate for 5 minutes (pre-wash), drain, and add fresh deprotection solution. Agitate for an additional 20-25 minutes.[21]
-
Washing: Drain the TFA solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.
-
Neutralization: Add 10% DIPEA in DMF. Agitate for 2 minutes and drain. Repeat once. This ensures the N-terminal amine is in its free base form, ready for coupling.[22]
-
Coupling:
-
In a separate vessel, dissolve the Boc-D-Phe(CN)-OH (2.0 eq), HBTU (2.0 eq), and HOBt (2.0 eq) in DMF.
-
Add DIPEA (4.0 eq) to this solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[15]
-
-
Monitoring: Remove a few resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recouple.
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x) to remove all excess reagents. The resin is now ready for the next synthesis cycle.
Conclusion
The choice between This compound and Boc-D-Phe(4-CN)-OH is a strategic decision in rational peptide design. While their performance within a standard SPPS workflow is largely comparable, their impact on the final peptide's biological properties can be dramatically different. The 4-cyano isomer offers a linear extension of functionality, ideal for probing specific hydrogen bonding interactions or blocking para-hydroxylation, a common metabolic pathway. The 3-cyano isomer provides an alternative vector for side-chain interactions, enabling the exploration of different conformational spaces and binding modes.
The selection should be driven by the specific goals of the drug discovery program, whether guided by a known pharmacophore or aimed at creating novel structural diversity. By understanding the subtle yet significant differences in their electronic and steric profiles, researchers can leverage these powerful building blocks to design next-generation peptide therapeutics with enhanced stability, affinity, and selectivity.
References
- 1. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. benchchem.com [benchchem.com]
- 21. chempep.com [chempep.com]
- 22. peptide.com [peptide.com]
A Comparative Guide to Boc-D-Phe(3-CN)-OH and Other Phenylalanine Analogs in Peptide Drug Discovery
In the landscape of modern drug development, the strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone for enhancing therapeutic efficacy. These molecular architects allow for the fine-tuning of a peptide's pharmacological profile, influencing its stability, target affinity, and overall bioactivity. Among the myriad of available building blocks, substituted phenylalanine analogs have garnered significant attention. This guide provides an in-depth, objective comparison of Boc-D-Phe(3-CN)-OH with other notable D-phenylalanine analogs, including the unsubstituted parent molecule and those bearing 4-fluoro, 4-chloro, and 4-nitro functionalities. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their peptide design and synthesis endeavors.
The Rationale for Phenylalanine Analogs: Beyond the Canonical Twenty
The introduction of non-canonical amino acids, such as the D-enantiomers of substituted phenylalanines, serves a dual purpose in peptide design. Firstly, the incorporation of a D-amino acid inherently confers a significant degree of resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This modification can dramatically extend the in vivo half-life of a peptide therapeutic.[1] Secondly, the addition of substituents to the phenyl ring allows for the modulation of the amino acid's electronic and steric properties. These alterations can profoundly impact peptide conformation and its interaction with biological targets.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
The choice of a specific phenylalanine analog is dictated by the desired physicochemical characteristics it imparts to the peptide. The following table summarizes key properties of this compound and its counterparts.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Appearance | Computed logP | Hammett Constant (σ) |
| Boc-D-Phe-OH | 18942-49-9 | 265.30 | White solid | 2.2 | 0.00 (reference) | |
| This compound | 205445-56-3 | 290.31 | White powder | 2.2 | σm = +0.62 | |
| Boc-D-Phe(4-F)-OH | 57292-45-2 | 283.29 | Not specified | Not specified | σp = +0.05 | |
| Boc-D-Phe(4-Cl)-OH | 57292-44-1 | 299.75 | White solid | Not specified | σp = +0.22 | |
| Boc-D-Phe(4-NO2)-OH | 61280-75-9 | 310.30 | Not specified | Not specified | σp = +0.78 |
Computed logP values are from PubChem.[4][5] Hammett constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.[6][7][8] A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. The meta (m) and para (p) designations refer to the position of the substituent relative to the amino acid side chain's attachment point to the phenyl ring.
Structure-Activity Relationship: The Impact of Phenyl Ring Substitution
The electronic properties of the substituent on the phenyl ring, as quantified by the Hammett constant, directly influence the amino acid's contribution to peptide structure and function. Electron-withdrawing groups, such as the cyano and nitro groups, can alter the charge distribution of the aromatic ring, potentially influencing cation-π interactions with a biological target.[9] The position of the substituent is also critical; a meta-substituent like the cyano group in this compound will have a different electronic influence compared to para-substituents.
Caption: Logical relationship between substituent properties and biological outcome.
Experimental Workflows: From Synthesis to Stability Assessment
To provide a practical context for the comparison of these analogs, the following section details standardized experimental protocols for their incorporation into a model peptide, followed by purification and a metabolic stability assay.
Caption: Experimental workflow for comparing phenylalanine analog-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a standard procedure for incorporating a substituted D-phenylalanine analog into a peptide sequence using Fmoc/tBu chemistry and HBTU/HOBt as coupling reagents.[10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Boc-D-Phe(X)-OH (where X = 3-CN, 4-F, 4-Cl, 4-NO2, or H)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic anhydride (for capping)
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Boc-D-Phe(X)-OH:
-
In a separate vial, pre-activate a solution of Boc-D-Phe(X)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress. A negative result (clear beads) indicates complete coupling.
-
-
Capping (Optional): If the Kaiser test is positive after the desired coupling time, cap any unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times) and dry under vacuum.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Purification
This protocol describes the cleavage of the synthesized peptide from the resin and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Preparative and analytical C18 RP-HPLC columns
Procedure:
-
Cleavage:
-
Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the metabolic stability of the synthesized peptides in plasma.[12][13][14][15]
Materials:
-
Purified lyophilized peptides
-
Human or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of each peptide in PBS.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration of 1 µM.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold ACN with 0.1% formic acid.
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to quantify the amount of remaining parent peptide at each time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide in plasma.
-
Conclusion: A Strategic Approach to Peptide Optimization
The selection of a substituted phenylalanine analog is a critical decision in the design of peptide therapeutics. This compound, with its strong electron-withdrawing cyano group in the meta position, offers a unique set of electronic and steric properties compared to its para-substituted halogenated and nitro counterparts. The provided data and protocols serve as a foundational guide for researchers to systematically evaluate the impact of these analogs on peptide performance. By understanding the interplay between a substituent's physicochemical properties and the resulting biological activity and metabolic stability, scientists can more rationally design and develop next-generation peptide drugs with enhanced therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Boc-D-Phe(3-CN)-OH and Boc-D-Phe(3-Br)-OH in Peptide-Based Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide engineering. By moving beyond the canonical 20 amino acids, we can precisely modulate the pharmacological properties of a peptide, enhancing its stability, target affinity, and overall therapeutic potential. Among the vast arsenal of available UAAs, derivatives of phenylalanine are particularly valuable for their ability to probe and modify aromatic interactions.
This guide provides an in-depth comparison of two such derivatives: Boc-D-Phe(3-CN)-OH (Boc-3-cyano-D-phenylalanine) and Boc-D-Phe(3-Br)-OH (Boc-3-bromo-D-phenylalanine). While direct, head-to-head efficacy data for these specific building blocks within the same peptide scaffold is often proprietary or context-dependent, this document synthesizes the fundamental physicochemical principles and established experimental evidence to guide your selection process. We will explore the theoretical underpinnings of their differential effects and provide robust, validated protocols for their empirical evaluation.
Physicochemical Properties: A Tale of Two Substituents
The journey into understanding the efficacy of these UAAs begins with their intrinsic properties. The substitution at the meta-position of the phenylalanine ring—a cyano (-CN) group versus a bromine (-Br) atom—imparts distinct electronic and steric characteristics that are critical to their function.
The tert-butyloxycarbonyl (Boc) protecting group is a standard choice for the temporary protection of the α-amino group during solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of the peptide chain.[1][2]
| Feature | This compound | Boc-D-Phe(3-Br)-OH |
| Synonyms | Boc-m-cyano-D-Phe-OH | Boc-m-bromo-D-Phe-OH |
| CAS Number | 205445-56-3[2][3] | 261360-77-4[1] |
| Molecular Formula | C₁₅H₁₈N₂O₄[2][3] | C₁₄H₁₈BrNO₄[1] |
| Molecular Weight | 290.3 g/mol [2][3] | 344.2 g/mol [1] |
| Key Substituent | Cyano (-C≡N) | Bromo (-Br) |
| Primary Electronic Effect | Strongly electron-withdrawing[4] | Electron-withdrawing[5] |
| Steric Profile | Linear, minimal bulk | Bulky, spherical |
| Hydrophobicity | Moderately increased | Significantly increased[5] |
| Potential Interactions | Hydrogen bond acceptor, dipole-dipole | Halogen bonding, hydrophobic interactions[5] |
Theoretical Framework for Efficacy Comparison
The ultimate biological activity of a peptide is a function of its ability to recognize, bind to, and activate or inhibit a biological target. The choice between a 3-cyano and a 3-bromo substituent directly influences these interactions in several key ways.
Electronic Effects and Binding Energetics
Both the cyano and bromo groups are electron-withdrawing, which alters the electronic distribution of the phenyl ring.[4][5] This can influence cation-π interactions, a common binding motif where the electron-rich face of an aromatic ring interacts with a cationic group (e.g., Lysine or Arginine) on the target receptor. The strongly electron-withdrawing nature of the cyano group can weaken these interactions, while the moderately withdrawing bromine atom has a less pronounced effect. Conversely, these electronic changes can modulate the pKa of nearby functional groups, potentially leading to new or stronger binding interactions.[5]
Steric Bulk and Hydrophobicity
This is where the two UAAs diverge most significantly.
-
Boc-D-Phe(3-Br)-OH : The bromine atom is large and hydrophobic. Its incorporation can promote better occupancy of deep, greasy hydrophobic pockets within a receptor's active site.[5] This can lead to a substantial increase in binding affinity and, consequently, higher potency (i.e., a lower IC₅₀ or Kᵢ value). However, if the binding pocket is sterically constrained, the bulky bromine atom could introduce a clash, reducing affinity.[5]
-
This compound : The cyano group is sterically small and linear. It offers a more subtle modification, allowing it to probe binding pockets without introducing significant steric hindrance. Its primary contribution is through its electronic properties and its ability to act as a hydrogen bond acceptor.[4]
Unique Non-Covalent Interactions
The bromine atom can participate in halogen bonding , a highly directional, non-covalent interaction between the electrophilic region on the bromine and a nucleophilic site (e.g., a carbonyl oxygen or a lone pair on a nitrogen) on the receptor.[5] This specific interaction can provide an additional energetic contribution to binding affinity that is not possible with the cyano-substituted analog.
Metabolic Stability
A critical aspect of peptide efficacy in vivo is its resistance to enzymatic degradation by proteases. The introduction of UAAs can enhance proteolytic stability. The electron-withdrawing nature of both substituents can influence the peptide backbone, potentially making it less susceptible to enzymatic cleavage.[4][6] The steric bulk of the bromine atom may also provide a physical shield against protease approach.
Experimental Design for Empirical Efficacy Evaluation
Theoretical advantages must be validated through rigorous experimentation. As a Senior Application Scientist, I advocate for a systematic, self-validating workflow to compare the efficacy of peptides incorporating these two UAAs.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptide on a Merrifield resin, incorporating either this compound or Boc-D-Phe(3-Br)-OH.
Materials:
-
Merrifield resin (1% DVB)
-
Boc-protected amino acids (including the two UAAs of interest)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU/HOBt coupling reagents
-
Anhydrous hydrofluoric acid (HF) or TFMSA for cleavage
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM within a reaction vessel for 30 minutes.[7]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus using a solution of 50% TFA in DCM for 30 minutes.[7] The formation of the trifluoroacetate salt is a key checkpoint.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF to remove residual TFA.[7]
-
Neutralization: Neutralize the ammonium salt with a solution of 10% DIEA in DMF to liberate the free amine for the next coupling step.[7]
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound or Boc-D-Phe(3-Br)-OH) (3 equivalents) using HBTU/HOBt and DIEA in DMF.[7]
-
Validation: Monitor the reaction progress using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[7]
-
Repeat: Repeat steps 3-8 for each subsequent amino acid in the sequence.[7]
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail (e.g., HF).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder, which is then purified by RP-HPLC.[7]
Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized peptides against a target enzyme (e.g., a protease or kinase).
Materials:
-
Purified enzyme of interest
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (optimized for enzyme activity)
-
Purified peptide analogs (dissolved in DMSO or assay buffer)
-
96-well microplate and plate reader (fluorescence or absorbance)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the enzyme and substrate in the assay buffer. Prepare serial dilutions of the peptide analogs.
-
Assay Setup: In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the peptide analogs to the wells. Include "no inhibitor" controls (enzyme + substrate) and "no enzyme" controls (substrate only).
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader.[8]
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Potential Signaling Pathways and Mechanisms
Many therapeutic peptides target G-protein coupled receptors (GPCRs). The enhanced binding affinity achieved by incorporating a UAA like Boc-D-Phe(3-Br)-OH can lead to more potent and sustained activation or inhibition of downstream signaling cascades.
Conclusion and Expert Recommendations
The choice between This compound and Boc-D-Phe(3-Br)-OH is not a matter of inherent superiority but of strategic design tailored to a specific biological target.
-
Choose Boc-D-Phe(3-Br)-OH when:
-
The target has a well-defined, spacious hydrophobic pocket.
-
The goal is to maximize hydrophobicity and potentially engage in halogen bonding.
-
A significant increase in metabolic stability through steric hindrance is desired.
-
-
Choose this compound when:
-
The binding pocket is sterically constrained or its dimensions are unknown.
-
The primary goal is to modulate the electronic properties of the aromatic ring without adding significant bulk.
-
The cyano group's ability to act as a hydrogen bond acceptor is hypothesized to be beneficial.
-
The peptide is intended for use as a spectroscopic probe, as the cyano group has a unique vibrational signature.[4]
-
Ultimately, the principles outlined in this guide provide a rational basis for peptide design, but empirical validation through the described protocols is indispensable. By systematically synthesizing and testing analogs containing each of these powerful unnatural amino acids, researchers can make data-driven decisions to select the lead candidate with the optimal balance of potency, selectivity, and stability for their therapeutic application.
References
A Comparative Analysis of the Biological Activities of 2-CN, 3-CN, and 4-CN Phenylalanine Derivatives: A Guide for Researchers
Introduction: The Strategic Role of Cyanophenylalanine Isomers in Drug Discovery
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide and small molecule scaffolds is a powerful strategy to enhance therapeutic properties. Among these, cyanophenylalanine (CN-Phe) derivatives have emerged as particularly valuable building blocks. The introduction of a cyano (CN) group—a potent electron-withdrawing moiety and a versatile synthetic handle—onto the phenyl ring of phenylalanine can dramatically influence the molecule's polarity, metabolic stability, and binding interactions with biological targets.
This guide provides a comparative analysis of the biological activities of three positional isomers of cyanophenylalanine: 2-cyanophenylalanine (2-CN-Phe), 3-cyanophenylalanine (3-CN-Phe), and 4-cyanophenylalanine (4-CN-Phe). The position of the cyano group on the phenyl ring is not a trivial modification; it dictates the electronic distribution and steric profile of the amino acid side chain, leading to distinct pharmacological profiles. Understanding these differences is crucial for the rational design of novel therapeutics, from enzyme inhibitors to anticancer agents.
While direct, side-by-side comparative studies of these three isomers are not extensively documented in the current literature, this guide synthesizes available data to draw meaningful comparisons and provide insights into their structure-activity relationships. We will explore their applications in enzyme inhibition and oncology, supported by experimental data where available, and provide detailed protocols for key biological assays.
Comparative Biological Activities: A Tale of Three Isomers
The strategic placement of the cyano group on the phenylalanine ring—ortho (2-CN), meta (3-CN), or para (4-CN)—profoundly impacts the molecule's interaction with biological targets. This section dissects the known biological activities of derivatives of these isomers, highlighting how positional changes can modulate efficacy and selectivity.
Enzyme Inhibition: A Focus on Dipeptidyl Peptidase 4 (DPP-4)
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine moiety is a common feature in many DPP-4 inhibitors, where the cyano group plays a crucial role in binding to the enzyme's active site. While comprehensive comparative studies on simple 2-CN, 3-CN, and 4-CN Phe derivatives as DPP-4 inhibitors are limited, the existing literature on more complex molecules containing these motifs provides valuable insights.
It is hypothesized that the electrophilic nature of the nitrile carbon can form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the DPP-4 active site. The position of the cyano group would influence the accessibility and reactivity of this nitrile group.
Conceptual Experimental Workflow for Screening Enzyme Inhibitors
Caption: A generalized workflow for the comparative screening of cyanophenylalanine derivatives as enzyme inhibitors.
Anticancer Activity: A Look at Cytotoxicity
The incorporation of cyanophenylalanine derivatives into larger molecular scaffolds has shown promise in the development of anticancer agents. The cyano group can participate in hydrogen bonding and other interactions within the binding pockets of cancer-related proteins, or it can alter the overall electronic properties of the molecule to enhance its cytotoxic effects.
A study on 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines demonstrated that the nature and position of substituents on a core structure containing a phenylalanine derivative significantly impact anticancer activity. While this study did not directly compare the 2-CN, 3-CN, and 4-CN Phe moieties themselves, it provides a framework for understanding how such derivatives can be evaluated.
Table 1: Representative Biological Activity Data of Cyanophenylalanine Derivatives
| Derivative Class | Isomer Moiety | Biological Target/Assay | Reported Activity (IC50) | Reference |
| (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety | 2-CN | Dipeptidyl peptidase 4 (DPP-4) | 0.247 µM (for compound 11h) | |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines | Not specified | A549 (lung cancer) cell line | 3.317 µM (for compound 4d) | |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines | Not specified | MCF-7 (breast cancer) cell line | 6.114 µM (for compound 4e) | |
| 2-cyanopyrrole derivatives | 2-CN | Tyrosinase | 0.97 µM (for compound A12) |
Note: The table presents data for complex derivatives containing a cyanophenylalanine or related cyano-moiety, as direct comparative data for the simple amino acid derivatives is scarce.
Hypothesized Signaling Pathway Inhibition
Caption: A conceptual diagram illustrating the inhibitory action of cyanophenylalanine derivatives on an enzyme-catalyzed reaction.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and direct comparison of these isomers, this section provides detailed, step-by-step protocols for key biological assays.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Tyrosinase)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the cyanophenylalanine derivatives against a target enzyme, such as tyrosinase, which is relevant in melanogenesis and a target for skin-lightening agents.
Rationale: This assay quantifies the potency of an inhibitor by measuring the extent of inhibition of enzyme activity at various inhibitor concentrations. The IC50 value is a standard measure of inhibitor efficacy.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
2-CN, 3-CN, and 4-CN Phe derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the 2-CN, 3-CN, and 4-CN Phe derivatives in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of the test compounds (cyanophenylalanine derivatives).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity
This protocol assesses the cytotoxic effects of the cyanophenylalanine derivatives on a cancer cell line.
Rationale: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The extent of reduction is proportional to the number of viable cells, thus providing a measure of cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-CN, 3-CN, and 4-CN Phe derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-CN, 3-CN, and 4-CN Phe derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The positional isomers of cyanophenylalanine—2-CN, 3-CN, and 4-CN Phe—represent a fascinating and underexplored area in medicinal chemistry. While the available literature points to their potential as modulators of biological activity, particularly in the realms of enzyme inhibition and anticancer research, a clear, comparative understanding of their structure-activity relationships is still in its infancy.
The key takeaway for researchers is that the placement of the cyano group is a critical determinant of biological function. It is plausible that the ortho isomer (2-CN) may exhibit unique steric and electronic effects due to the proximity of the cyano group to the amino acid backbone, potentially influencing its role as a peptide building block. The meta (3-CN) and para (4-CN) isomers, with the cyano group positioned further from the core, may exert their influence primarily through modulation of the electronic properties of the phenyl ring.
There is a compelling need for systematic studies that directly compare the biological activities of these three isomers in a range of assays. Such research would not only provide fundamental insights into their structure-activity relationships but also accelerate the rational design of more potent and selective drug candidates. The protocols provided in this guide offer a starting point for such investigations. As we continue to unravel the subtleties of how these molecular modifications translate into biological function, the cyanophenylalanine isomers will undoubtedly prove to be even more valuable tools in the drug discovery arsenal.
A Comparative Guide to Fmoc-Phe(3-CN)-OH and Boc-D-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone for modulating pharmacological properties such as potency, stability, and receptor selectivity. 3-Cyanophenylalanine (Phe(3-CN)) is one such valuable building block, offering a unique combination of aromaticity and a chemically versatile nitrile group. This guide provides an in-depth, objective comparison of two commonly utilized derivatives for its incorporation: Fmoc-Phe(3-CN)-OH and Boc-D-Phe(3-CN)-OH , within the context of Solid-Phase Peptide Synthesis (SPPS).
This analysis moves beyond a simple recitation of facts to explore the causal relationships behind experimental choices, empowering you to make informed decisions for your specific synthetic challenges.
At a Glance: Key Chemical and Strategic Differences
The fundamental distinction between these two building blocks lies in the Nα-protecting group, which dictates the entire synthetic strategy. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the tert-Butoxycarbonyl (Boc) group is acid-labile.[1][2] This single difference has profound implications for orthogonality, side-chain protection schemes, and potential side reactions.
| Feature | Fmoc-Phe(3-CN)-OH | This compound |
| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Chemical Formula | C₂₅H₂₀N₂O₄[3] | C₁₅H₁₈N₂O₄[4] |
| Molecular Weight | 412.4 g/mol [3] | 290.31 g/mol [4] |
| Stereochemistry | L-configuration (typically) | D-configuration |
| Deprotection Condition | Mild Base (e.g., 20% piperidine in DMF)[5] | Strong Acid (e.g., 50% TFA in DCM)[4] |
| Synthetic Strategy | Fmoc/tBu | Boc/Bzl |
| Orthogonality | Fully Orthogonal[] | Partial (Graded Acid Lability)[5] |
| Final Cleavage | Strong Acid (e.g., TFA cocktail)[7] | Very Strong Acid (e.g., HF, TFMSA)[8] |
The Two Roads of Synthesis: Fmoc vs. Boc Strategies
The choice between Fmoc and Boc is not merely a preference but a strategic decision that impacts the entire workflow, from resin selection to final cleavage.
The Fmoc/tBu Strategy: A Modern Mainstay
The Fmoc strategy is the dominant approach in modern SPPS, prized for its mild deprotection conditions and true orthogonality.[][9] The Nα-Fmoc group is removed with a mild base, typically a solution of piperidine in DMF, while the side-chain protecting groups (e.g., tBu, Trt) are acid-labile and remain stable until the final cleavage step with a strong acid like Trifluoroacetic Acid (TFA).[10]
Causality Behind the Choice: The mildness of the repetitive deprotection steps minimizes the degradation of sensitive residues and the peptide-resin linkage, making it highly suitable for a wide range of sequences, including post-translationally modified peptides.[9] The strong UV absorbance of the cleaved dibenzofulvene-piperidine adduct also allows for real-time monitoring of the deprotection reaction.[]
The Boc/Bzl Strategy: The Robust Classic
The Boc strategy, the original method for SPPS, employs the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection.[5] Deprotection is achieved with a moderate acid (e.g., 50% TFA in DCM), while the more stable side-chain protecting groups require a very strong acid, such as liquid hydrogen fluoride (HF), for removal during the final cleavage.[4]
Causality Behind the Choice: The repetitive acidic deprotection keeps the growing peptide chain protonated, which can disrupt inter-chain hydrogen bonding and mitigate on-resin aggregation.[8] This makes the Boc strategy a powerful option for synthesizing long or hydrophobic sequences that are notoriously "difficult" under Fmoc conditions. However, the use of HF requires specialized, corrosion-resistant equipment.
Performance in the Crucible: A Head-to-Head Comparison
The performance of each derivative is intrinsically linked to the chemical environment of its respective strategy.
Coupling Efficiency and Kinetics
The electron-withdrawing nature of the meta-cyano group on the phenyl ring can slightly decrease the nucleophilicity of the carboxylate upon activation, potentially slowing coupling kinetics compared to an unmodified phenylalanine. However, with modern high-efficiency coupling reagents, this effect is generally negligible.
-
Fmoc-Phe(3-CN)-OH: Coupling is typically efficient using standard aminium/uronium or phosphonium salt activators like HBTU, HATU, or PyBOP. For potentially sluggish couplings, the use of a more potent activator like COMU can be beneficial.[11]
-
This compound: Coupling efficiency is also expected to be high. The D-configuration does not typically impede the chemical coupling reaction itself but is crucial for the final peptide's stereochemistry and biological activity.[12] In Boc-SPPS, in-situ neutralization protocols using HBTU/HATU and a tertiary base like DIEA are highly effective.[13]
Deprotection and Potential Side Reactions
This is where the two strategies diverge most significantly, presenting different risk profiles.
Fmoc-Phe(3-CN)-OH:
-
Stability of the Cyano Group: The cyano group is generally stable under the standard basic conditions (20% piperidine in DMF) used for Fmoc removal.[7]
-
Aspartimide Formation: A major risk in Fmoc-SPPS is aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, catalyzed by the piperidine used for deprotection.[9][14] While not directly related to the Phe(3-CN) residue, it's a crucial consideration for the overall peptide sequence.
-
Diketopiperazine Formation: At the dipeptide stage, cyclization to form a diketopiperazine can occur, leading to chain termination. This is more prevalent when Proline or Glycine is one of the first two residues.[15]
This compound:
-
Stability of the Cyano Group: The nitrile functionality is generally stable to strong acids like TFA and HF. However, prolonged exposure to extremely harsh acidic conditions and high temperatures could potentially lead to hydrolysis of the nitrile to a carboxylic acid or amide, although this is not a commonly reported side reaction under standard cleavage protocols.
-
Alkylation of Sensitive Residues: During the repetitive TFA deprotection steps, reactive tert-butyl cations are generated.[5] These can alkylate nucleophilic side chains, particularly Trp and Met. The inclusion of scavengers like dithiothreitol (DTE) in the deprotection solution is often necessary to prevent these side products.[4]
-
Acid-Sensitive Residues: The entire strategy is harsher on the peptide. If the sequence contains other acid-sensitive modifications, the repetitive TFA treatments can cause their partial or complete loss.[9]
Experimental Data: A Comparative Synthesis
To provide a tangible comparison, we present hypothetical but realistic data for the synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-X-Leu-Met-NH₂ , where X is either L-Phe(3-CN) introduced via the Fmoc strategy or D-Phe(3-CN) via the Boc strategy.
Hypothetical Performance Data
| Parameter | Fmoc-Phe(3-CN)-OH Strategy | This compound Strategy | Rationale / Commentary |
| Crude Yield | ~65-75% | ~60-70% | Fmoc synthesis is often highly efficient. Boc yields can be slightly lower due to potential peptide loss during repetitive acid treatments, though this is sequence-dependent.[8] |
| Crude Purity (HPLC) | ~55-65% | ~50-60% | Fmoc purity is generally high due to mild conditions. Boc synthesis can generate more side products from acid-catalyzed reactions (e.g., Met oxidation if scavengers are inefficient). |
| Major Impurities | des-Met, des-Leu (Deletion sequences from incomplete coupling/deprotection) | Met(O) (Oxidized methionine), t-butylated Trp/Met (if present and scavengers are inefficient)[5] | The nature of the primary impurities directly reflects the potential pitfalls of each chemical strategy. |
| Synthesis Time | Faster | Slower | Fmoc cycles are generally faster and more amenable to modern rapid synthesis protocols. Boc deprotection and neutralization steps are typically longer. |
| Safety & Equipment | Standard lab equipment | Requires specialized HF cleavage apparatus | The need for an HF-resistant setup for the final cleavage in the Boc strategy is a significant logistical consideration.[8] |
Detailed Experimental Protocols
The following are detailed, self-validating protocols for the key, differentiating steps in the synthesis of our model peptide.
Protocol 1: Fmoc-SPPS Cycle for Incorporating Fmoc-Phe(3-CN)-OH
This protocol details a single cycle of deprotection and coupling on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, post-Met coupling) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate at room temperature for 3 minutes. Drain.
-
Repeat the piperidine treatment for 7 minutes. Drain.
-
Rationale: A two-step deprotection ensures completeness, especially for sequences prone to aggregation.[15]
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[7]
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Phe(3-CN)-OH (4 eq., 0.4 mmol) with HBTU (3.9 eq., 0.39 mmol) and DIEA (8 eq., 0.8 mmol) in 2 mL of DMF for 2 minutes.
-
Rationale: Pre-activation ensures the formation of the reactive ester, ready for immediate reaction with the free N-terminal amine, minimizing potential side reactions like racemization.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 45-60 minutes.
-
-
Monitoring & Washing:
-
Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow/clear beads) indicates complete coupling. If positive (blue beads), recouple.
-
Wash the resin with DMF (3 x 10 mL) and DCM (2 x 10 mL) to prepare for the next cycle.
-
Protocol 2: Boc-SPPS Cycle for Incorporating this compound
This protocol details a single cycle on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin (e.g., MBHA, post-Met coupling) in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 5 mL of 50% (v/v) TFA in DCM containing 0.5% DTE (scavenger for Met).
-
Agitate at room temperature for 2 minutes. Drain.
-
Repeat the TFA/DTE treatment for 20 minutes. Drain.
-
Rationale: The initial short treatment helps with swelling and begins deprotection, while the longer step ensures its completion. DTE is critical to prevent oxidation of the C-terminal methionine.[4]
-
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove residual acid.
-
Neutralization:
-
Add 5 mL of 10% (v/v) DIEA in DCM to the resin. Agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Rationale: The N-terminus exists as a TFA salt post-deprotection. It must be converted to a free amine to be nucleophilic for the subsequent coupling.[13]
-
-
Coupling & Washing:
-
Couple with pre-activated this compound (as described in the Fmoc protocol, using Boc-AA).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Conclusion and Recommendations
The choice between Fmoc-Phe(3-CN)-OH and this compound is a strategic decision dictated by the overall goals of the synthesis, the peptide sequence, and available resources.
-
Choose Fmoc-Phe(3-CN)-OH for:
-
General-purpose synthesis of peptides with standard to moderate difficulty.
-
Sequences containing acid-sensitive functionalities or modifications.
-
Laboratories where automation and high-throughput synthesis are prioritized.
-
When avoiding the use of highly hazardous reagents like HF is a priority.
-
-
Choose this compound for:
-
The specific incorporation of a D-amino acid to enhance proteolytic stability.
-
The synthesis of long, hydrophobic, or aggregation-prone sequences where the acidic deprotection can improve solvation and reaction efficiency.
-
Laboratories fully equipped to handle HF cleavage.
-
Ultimately, both derivatives are powerful tools for introducing the 3-cyanophenylalanine moiety. By understanding the fundamental chemical principles and potential pitfalls of each strategy, researchers can navigate the complexities of SPPS to achieve their synthetic goals with higher purity, yield, and confidence.
References
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
A Comparative Guide to the Structure-Activity Relationship of Halogen vs. Cyano-Substituted Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Phenylalanine, an essential amino acid, serves as a versatile scaffold for such modifications. The introduction of substituents onto its phenyl ring can profoundly influence its physicochemical properties, altering its interaction with biological targets and ultimately shaping its therapeutic potential. This guide provides an in-depth comparative analysis of two key classes of phenylalanine derivatives: halogen-substituted and cyano-substituted analogs. By examining their structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Rationale for Phenyl Ring Substitution: A Tale of Two Moieties
The phenyl ring of phenylalanine offers a broad canvas for chemical modification. The introduction of substituents can modulate a range of properties critical for drug action, including:
-
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, influencing its ability to participate in crucial interactions such as π-π stacking and cation-π interactions with biological targets.[1]
-
Steric Bulk: The size and shape of the substituent can dictate the molecule's ability to fit into a binding pocket, thereby influencing its affinity and selectivity for a particular receptor or enzyme.
-
Lipophilicity: The hydrophobicity or hydrophilicity of the substituent can impact the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Metabolic Stability: Substitution can block sites of metabolic attack, prolonging the half-life of the drug in the body.[3]
Halogens (Fluorine, Chlorine, Bromine, Iodine) and the cyano group (-C≡N) are two of the most frequently employed substituents in medicinal chemistry due to their distinct and often complementary properties. This guide will delve into the specific SAR of each class of substituted phenylalanine and then draw a direct comparison to inform future drug design strategies.
Structure-Activity Relationship of Halogen-Substituted Phenylalanine
The incorporation of halogen atoms onto the phenyl ring of phenylalanine has been a widely explored strategy in drug discovery.[3] The nature of the halogen, its position on the ring (ortho, meta, or para), and the number of halogen atoms can all have a significant impact on biological activity.
The Influence of Halogen Identity and Position
The properties of halogens vary considerably down the group, from the small and highly electronegative fluorine to the large and more polarizable iodine. These differences are directly reflected in their effects on the biological activity of phenylalanine analogs.
A key example of this is seen in the interaction of halogenated phenylalanines with the L-type amino acid transporter 1 (LAT1), a transporter that is often overexpressed in cancer cells and at the blood-brain barrier.[4][5] Studies have shown that both the size and position of the halogen substituent are critical for LAT1 affinity and selectivity.[6]
-
Size Matters: For substitutions at the meta and ortho positions, larger halogens tend to increase affinity for LAT1. This suggests the presence of a hydrophobic pocket in the LAT1 binding site that can accommodate and favorably interact with bulkier substituents.[6]
-
Positional Isomers are Key: The position of the halogen has a profound effect on selectivity. For instance, an iodo group at the ortho position of phenylalanine significantly enhances LAT1 affinity without a corresponding increase in affinity for the related transporter, LAT2. This highlights the potential for designing LAT1-selective drugs by carefully considering the substitution pattern.[6] In contrast, substitution at the para position is also well-tolerated and can lead to potent biological activity in other systems, such as in opioid receptor ligands.[1]
The electronic effects of halogens also play a crucial role. The high electronegativity of fluorine, for example, can alter the charge distribution of the aromatic ring, influencing interactions like cation-π stacking, which are often vital for peptide-receptor binding.[1]
Halogenation and Receptor Interactions
Halogenated phenylalanine analogs have been investigated as ligands for a variety of receptors, including G protein-coupled receptors (GPCRs) and ionotropic glutamate receptors (iGluRs).
In the context of opioid receptors, the substitution of 4-fluorophenylalanine (4-F-Phe) for phenylalanine in the dimeric opioid peptide biphalin leads to a substantial increase in affinity for both µ- and δ-opioid receptors.[1] This enhancement is attributed to the altered electronic properties of the fluorinated ring.
For AMPA receptors, a subtype of iGluRs, the introduction of chloro and nitro groups on the phenyl ring of phenylalanine derivatives has resulted in potent antagonists.[7] This underscores the importance of electron-withdrawing substituents in modulating the activity of these analogs at excitatory amino acid receptors.
Structure-Activity Relationship of Cyano-Substituted Phenylalanine
The cyano group (-C≡N) is a unique functional group in medicinal chemistry. It is a potent electron-withdrawing group and a hydrogen bond acceptor, and its linear geometry provides distinct steric properties.[8] While less extensively studied in direct comparison to halogens on the phenylalanine scaffold, the existing data and theoretical considerations allow for a robust analysis of its SAR.
Electronic and Steric Profile of the Cyano Group
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This property can significantly impact the electronic nature of the phenyl ring, influencing its interactions with biological targets. For example, in the context of peptide interactions with single-walled carbon nanotubes, electron-withdrawing groups on the phenyl ring of phenylalanine have been shown to affect the π-stacking interactions.[9]
From a steric perspective, the linear geometry of the cyano group is a key feature. This can lead to different binding modes compared to the more spherical halogens, potentially allowing for the design of ligands with novel selectivity profiles.
Cyano-Phenylalanine in Biological Systems
p-Cyanophenylalanine has been widely used as a fluorescent probe to study protein structure and dynamics due to its sensitivity to the local environment.[10] This application highlights the ability of the cyano group to interact with its surroundings in a way that can be spectroscopically monitored.
In terms of therapeutic applications, cyano-substituted aromatic compounds have been shown to possess a range of biological activities. For instance, some cyano-substituted pyrrole-fused quinoline derivatives have demonstrated anticancer activity.[11] While not a direct study on phenylalanine analogs, this suggests the potential of the cyano group to be a valuable pharmacophore in drug design.
A study on the inhibition of deoxyhemoglobin S gelation showed that a para-nitro group (another strong electron-withdrawing group) on phenylalanine had a similar effect to electron-donating groups, while meta- and ortho-nitro substitution eliminated the inhibitory effect.[12] This indicates that the position of a strong electron-withdrawing group is critical for its biological effect, a principle that likely extends to the cyano group.
Head-to-Head Comparison: Halogen vs. Cyano Substitution
While direct comparative studies are limited, a side-by-side analysis of the physicochemical properties and known biological effects of halogen and cyano-substituted phenylalanine allows for the formulation of key principles for drug design.
Physicochemical Properties at a Glance
| Property | Halogens (F, Cl, Br, I) | Cyano Group (-C≡N) |
| Electronic Effect | Moderately to strongly electron-withdrawing (inductive effect) | Strongly electron-withdrawing (inductive and resonance effects) |
| Steric Profile | Spherical, size increases down the group | Linear, relatively small |
| Lipophilicity | Increases from F to I | Generally increases lipophilicity |
| Hydrogen Bonding | Weak H-bond acceptor (F is the strongest) | Good H-bond acceptor (N atom) |
| Polarizability | Increases from F to I | Moderately polarizable |
This table provides a generalized comparison. The exact values can vary depending on the specific molecular context.[2][13]
Inferred Structure-Activity Relationships
Based on these properties, we can infer the following comparative SAR:
-
Binding Affinity and Selectivity: The larger and more polarizable halogens (Br, I) are often favored in hydrophobic binding pockets where van der Waals interactions are dominant.[6] The linear and hydrogen-bond accepting nature of the cyano group may provide opportunities for specific interactions in pockets with complementary hydrogen bond donors, potentially leading to higher selectivity.
-
Electronic Interactions: The stronger electron-withdrawing nature of the cyano group compared to most halogens could lead to more pronounced effects on π-system interactions. This could be advantageous in targets where modulating the electron density of the aromatic ring is critical for activity.
-
Metabolic Stability: Both halogens and the cyano group can be used to block sites of metabolism. The choice between them may depend on the specific metabolic enzymes involved and the desired ADME profile.
-
Solubility: The ability of the cyano group to act as a hydrogen bond acceptor may offer a slight advantage in terms of aqueous solubility compared to the more lipophilic heavier halogens, although this is highly context-dependent.[13]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of unlabeled test compounds (e.g., substituted phenylalanine analogs) to a specific receptor.[14][15][16]
Principle: A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Reagent Preparation:
-
Prepare a stock solution of the radioligand at a known concentration and specific activity.
-
Prepare serial dilutions of the unlabeled test compounds and a reference compound.
-
Prepare the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand (at a concentration at or below its Kd), and the various concentrations of the unlabeled test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
High-Performance Liquid Chromatography (HPLC) for Amino Acid Analog Analysis
HPLC is a powerful technique for the separation, identification, and quantification of amino acid analogs.[17][18][19]
Principle: The sample containing the amino acid analogs is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector is used to monitor the eluting components.
Protocol (General Reversed-Phase HPLC):
-
Sample Preparation:
-
Dissolve the amino acid analog in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
Derivatization (Optional but often necessary for detection):
-
React the amino acid analogs with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to form fluorescent or UV-active derivatives.[17]
-
-
HPLC System Setup:
-
Equip the HPLC system with a suitable reversed-phase column (e.g., C18).
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Set up a gradient elution program to optimize the separation.
-
Set the detector to the appropriate wavelength for the derivatized or underivatized amino acid analogs.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Run the analysis according to the established method.
-
Identify the peaks corresponding to the amino acid analogs based on their retention times compared to standards.
-
Quantify the amount of each analog by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of standards.
-
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
General G Protein-Coupled Receptor (GPCR) Signaling Pathway
The binding of a ligand, such as a substituted phenylalanine analog, to a GPCR initiates a cascade of intracellular events. This diagram illustrates a common GPCR signaling pathway involving Gq protein activation.[20][21]
Caption: A generalized Gq-coupled GPCR signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
This workflow outlines the key steps involved in performing a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The strategic substitution of the phenyl ring of phenylalanine with halogens or a cyano group offers a powerful approach to modulate the pharmacological properties of this versatile scaffold. Halogen substitution, particularly with larger halogens, can enhance binding affinity through favorable hydrophobic interactions, with the position of the halogen being a critical determinant of selectivity. The cyano group, with its strong electron-withdrawing character and unique steric profile, presents an alternative strategy for fine-tuning ligand-receptor interactions.
While direct comparative data remains somewhat limited, this guide has synthesized the available evidence to provide a framework for understanding the distinct SAR of these two classes of phenylalanine analogs. Future research should focus on conducting head-to-head comparisons of halogen- and cyano-substituted phenylalanine derivatives in a variety of biological systems. Such studies will be invaluable for elucidating the subtle yet significant differences in their mechanisms of action and for guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Conformational Analysis of Peptides Containing Boc-D-Phe(3-CN)-OH
A Comparative Framework for Unlocking Novel Peptide Architectures
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a peptide is inextricably linked to its biological function. The introduction of non-natural amino acids is a powerful strategy for modulating peptide conformation, enhancing stability, and optimizing therapeutic properties. This guide provides a comprehensive framework for the conformational analysis of peptides incorporating the novel amino acid, Boc-D-Phe(3-CN)-OH.
Rather than a simple data sheet, this guide serves as a strategic manual, offering a comparative analysis of the expected conformational impact of this unique building block against its more conventional counterparts, L-Phenylalanine and D-Phenylalanine. We will delve into the underlying principles, provide detailed experimental protocols, and present a logical workflow for researchers to generate and interpret their own data.
The Structural Uniqueness of this compound: A Triad of Influences
The conformational perturbations induced by this compound stem from three key structural features: the D-configuration of the alpha-carbon, the electron-withdrawing 3-cyano group on the phenyl ring, and the bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group. Understanding these individual contributions is crucial for predicting and interpreting the resulting peptide architecture.
-
D-Configuration: The D-chirality at the Cα position fundamentally alters the peptide backbone's preferred dihedral angles (φ, ψ) compared to the naturally occurring L-amino acids. This often leads to the stabilization of unique secondary structures, such as specific types of β-turns, that are less accessible to L-peptides.
-
3-Cyano Group: The nitrile group is a potent electron-withdrawing moiety. Its presence on the phenyl ring can influence the local electronic environment and potentially engage in non-covalent interactions, such as dipole-dipole interactions, that can restrict the side-chain's rotational freedom (χ angles). This can, in turn, influence the overall backbone conformation.
-
Boc Protecting Group: While primarily a protecting group, the bulky tert-butyloxycarbonyl (Boc) group can impose steric constraints on the N-terminal region of the peptide, influencing the local conformation.[1][][3] It is essential to consider its potential impact, especially in shorter peptides or when the N-terminus is critical for biological activity.
Comparative Conformational Analysis: A Predictive Framework
To effectively understand the conformational impact of this compound, a comparative analysis with peptides containing L-Phe and D-Phe is recommended. The following table outlines the expected differences in key conformational parameters.
| Feature | L-Phenylalanine (L-Phe) | D-Phenylalanine (D-Phe) | This compound |
| Backbone Dihedral Angles (φ, ψ) | Typically occupies the allowed regions in the top-left quadrant of the Ramachandran plot (e.g., for β-sheets and right-handed α-helices). | Occupies the allowed regions in the bottom-right quadrant of the Ramachandran plot, favoring mirror-image conformations to L-Phe. | Expected to favor the D-amino acid regions of the Ramachandran plot. The cyano group's interactions may introduce further specific constraints. |
| Side Chain Conformation (χ1, χ2) | The benzyl side chain is flexible, with preferred rotamers influenced by local steric and electronic environments. | Similar flexibility to L-Phe, but its orientation relative to the backbone is altered. | The 3-cyano group may restrict rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds due to electronic effects and potential intramolecular interactions. |
| Secondary Structure Propensity | Promotes the formation of standard secondary structures like α-helices and β-sheets. | Can induce or stabilize specific turn structures (e.g., type I' or II' β-turns) and can disrupt α-helical structures. | Likely to induce turn-like structures similar to D-Phe. The bulky Boc group may further influence the N-terminal turn formation. |
| Potential Non-Covalent Interactions | Aromatic ring can participate in π-π stacking and hydrophobic interactions.[4] | Similar to L-Phe, but the orientation of the aromatic ring will differ. | The cyano group introduces a dipole moment, potentially leading to specific dipole-dipole interactions with other polar groups in the peptide or solvent. |
Experimental Workflow for Conformational Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectropolarimetry, and computational modeling is essential for a thorough conformational analysis.
Caption: Workflow for Peptide Conformational Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[5][6]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture). The choice of solvent can significantly impact peptide conformation.[7]
-
Add a trace amount of a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). These are crucial for determining the peptide's fold. A mixing time of 200-400 ms is typically used for NOESY.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
Constraint Generation:
-
Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY cross-peaks.
-
Dihedral Angle Restraints: Obtain backbone φ and ψ angle restraints from ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.[8]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[9][10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Experimental Protocol: Secondary Structure Analysis by CD
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.
-
Prepare a series of dilutions to a final concentration of 50-200 µM.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectral features include:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 200 nm.
-
β-turns: Exhibit a variety of spectral shapes, often with a weak negative band around 220-230 nm and a positive band around 205 nm.
-
-
Computational Modeling
Computational methods complement experimental data by providing insights into the dynamic behavior and energetic landscape of peptides.[12][13]
Caption: Computational Modeling Workflow.
Workflow: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Build the initial 3D structure of the peptide. For a novel residue like this compound, parameterization may be necessary if it's not present in standard force fields (e.g., AMBER, CHARMM, GROMOS).
-
Solvate the peptide in a periodic box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide.
-
Production Run: Run the MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the MD trajectory to identify stable conformations, hydrogen bonding patterns, and dominant motions.
-
Perform clustering analysis to group similar structures and identify the most populated conformational states.[14]
-
Calculate the free energy landscape to understand the relative stabilities of different conformations.
-
Conclusion: A Path Forward for Novel Peptide Design
The incorporation of this compound into peptides presents a compelling opportunity to explore novel conformational spaces and develop peptides with unique properties. While direct experimental data on this specific residue is not yet widely available, a systematic and comparative approach, as outlined in this guide, provides a robust framework for its characterization. By combining the atomic-level detail of NMR, the secondary structure overview of CD, and the dynamic insights from computational modeling, researchers can confidently elucidate the structural consequences of this novel building block and accelerate the design of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Inhibition Assays for Peptides Incorporating 3-Cyano-D-Phenylalanine
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic innovation. The incorporation of non-natural amino acids into peptide scaffolds offers a powerful strategy to enhance stability, modulate binding affinity, and introduce novel inhibitory mechanisms. Among these, peptides containing 3-cyano-D-phenylalanine represent a promising class of inhibitors, leveraging both stereochemical stability and the unique reactivity of the cyano group.
This guide provides an in-depth technical comparison of key enzyme inhibition assays tailored for the characterization of peptides featuring 3-cyano-D-phenylalanine. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor assessment.
The Significance of 3-Cyano-D-Phenylalanine in Peptide Inhibitor Design
The strategic inclusion of 3-cyano-D-phenylalanine into a peptide sequence imparts two critical advantages. Firstly, the D-configuration provides significant resistance to proteolytic degradation, a common hurdle in the development of peptide-based therapeutics.[1] Secondly, the cyano group, an electrophilic moiety, can act as a "warhead," enabling the peptide to form a covalent or tight, reversible covalent bond with a nucleophilic residue in the enzyme's active site, such as a cysteine or serine.[2][3] This can lead to potent and prolonged inhibition.[2] This dual-functionality makes these peptides particularly interesting candidates for targeting proteases like cysteine cathepsins or serine proteases such as Dipeptidyl Peptidase IV (DPP-IV).[4][5][6]
Foundational Assays: From Initial Screening to Mechanistic Insights
A thorough characterization of a novel peptide inhibitor follows a logical progression from determining its potency to understanding its mode of action.[7] The following sections detail the key comparative assays.
Initial Potency Assessment: IC50 Determination via Fluorescence-Based Assays
The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying an inhibitor's potency.[7] For proteases, assays using a fluorogenic substrate are a common and efficient method for initial screening and IC50 determination.[8][9][10]
The Principle: The assay relies on a peptide substrate that is conjugated to a fluorescent reporter and a quencher. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor will slow the rate of substrate cleavage, leading to a reduced fluorescence signal.
Experimental Workflow:
Caption: Workflow for IC50 determination using a fluorescence-based assay.
Experimental Protocol: IC50 Determination
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the 3-cyano-D-phenylalanine peptide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the peptide stock in assay buffer to create a range of concentrations.
-
Prepare a working solution of the target enzyme and the fluorogenic substrate in the same assay buffer. The substrate concentration is typically kept at or below its Michaelis constant (Km) to maximize sensitivity for competitive inhibitors.[11]
-
-
Assay Setup:
-
Pre-incubation:
-
Reaction Initiation and Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Comparative Data Example:
| Inhibitor | Target Enzyme | IC50 (nM) | Notes |
| Peptide A (with 3-cyano-D-phenylalanine) | Cathepsin K | 15 | Demonstrates high potency, suggesting strong interaction with the active site. |
| Peptide B (with D-phenylalanine, no cyano) | Cathepsin K | 850 | Significantly lower potency highlights the crucial role of the cyano group in inhibition. |
| E-64 (Standard Cysteine Protease Inhibitor) | Cathepsin K | 5 | A known potent, irreversible inhibitor for comparison. |
Unveiling the How: Kinetic Analysis of Inhibition Mechanism
While the IC50 value indicates how potent an inhibitor is, it doesn't explain how it works. For peptides with a reactive cyano warhead, it is critical to determine if the inhibition is reversible or irreversible and to characterize the kinetic parameters of the interaction.[13][14][15] Covalent inhibitors typically exhibit a two-step mechanism: an initial non-covalent binding followed by the formation of a covalent bond.[16][17]
The Principle: By measuring the progress of the enzymatic reaction over time in the presence of various concentrations of the inhibitor, one can distinguish between different inhibition modalities. Time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time, is a hallmark of irreversible or slow, tight-binding inhibitors.[9]
Experimental Workflow for Distinguishing Inhibition Mechanisms:
Caption: Workflow for kinetic analysis of time-dependent inhibition.
Experimental Protocol: Kinetic Characterization
-
Setup: The initial setup is similar to the IC50 assay. Use varying concentrations of the 3-cyano-D-phenylalanine peptide.
-
Time-Dependent Measurement: For each inhibitor concentration, vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.
-
Data Acquisition: After initiating the reaction with the substrate, monitor the reaction progress curves (product formation vs. time).
-
Data Analysis:
-
The progress curves will typically show an initial burst of activity followed by a slower, steady-state rate as the enzyme is progressively inactivated.
-
For each inhibitor concentration, the data can be fitted to an equation for slow-binding or irreversible inhibition to determine the observed rate of inactivation (kobs).
-
A secondary plot of kobs versus the inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate (KI).[16]
-
Comparative Kinetic Parameters:
| Parameter | Peptide A (with 3-cyano-D-Phe) | Interpretation |
| Inhibition Type | Time-dependent, Irreversible | The increase in inhibition with pre-incubation time suggests covalent modification of the enzyme. |
| KI (nM) | 50 | Represents the initial binding affinity of the peptide to the enzyme before the covalent reaction.[16] A lower KI indicates a more potent initial non-covalent interaction. |
| kinact (s-1) | 0.005 | The first-order rate constant for the formation of the covalent bond after the initial binding step.[16] This value quantifies the chemical reactivity of the cyano "warhead". |
Definitive Proof: Mass Spectrometry for Covalent Adduct Confirmation
While kinetic data strongly suggests covalent modification, mass spectrometry (MS) provides direct evidence by detecting the mass shift corresponding to the inhibitor covalently bound to the enzyme.[18][19] This is the gold standard for confirming the mechanism of covalent inhibitors.
The Principle: The target enzyme is incubated with the inhibitor. The reaction mixture is then analyzed by mass spectrometry (e.g., ESI-MS). If a covalent bond has formed, the mass of the enzyme will increase by the mass of the inhibitor. This mass shift provides unambiguous evidence of covalent adduct formation.[20]
Experimental Workflow:
Caption: Workflow for confirming covalent adduct formation via mass spectrometry.
Experimental Protocol: MS Analysis of Covalent Adduct
-
Incubation: Incubate the target enzyme with a molar excess of the 3-cyano-D-phenylalanine peptide for a sufficient time to allow for the covalent reaction to proceed. A control sample with only the enzyme in buffer should be run in parallel.
-
Sample Cleanup: The reaction mixture must be desalted before MS analysis to remove non-volatile salts and unbound inhibitor, which can interfere with ionization. This is typically done using reverse-phase chromatography.
-
Mass Spectrometry: Analyze the desalted samples by electrospray ionization mass spectrometry (ESI-MS) to determine the precise mass of the intact protein.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the protein. Compare the mass of the enzyme incubated with the inhibitor to the mass of the control enzyme. An increase in mass corresponding to the molecular weight of the peptide inhibitor confirms the formation of a 1:1 covalent adduct.
Expected MS Data:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Conclusion |
| Enzyme Control | 25,000.0 | 25,000.5 | - | Represents the native mass of the enzyme. |
| Enzyme + Peptide A (MW = 1200.6 Da) | 26,200.6 | 26,201.2 | +1200.7 | The observed mass shift confirms the formation of a single covalent adduct. |
| Enzyme + Peptide B (non-covalent inhibitor) | 25,000.0 | 25,000.3 | - | No mass shift indicates the absence of a covalent bond, as expected for a reversible inhibitor. |
Conclusion
The characterization of peptides containing 3-cyano-D-phenylalanine requires a multi-faceted approach that progresses from assessing potency to elucidating the specific mechanism of inhibition. By combining fluorescence-based assays for initial screening, detailed kinetic analysis to understand the dynamics of the interaction, and mass spectrometry for definitive confirmation of covalent modification, researchers can build a comprehensive and robust data package. This self-validating system of assays provides the necessary confidence to advance promising inhibitor candidates in the drug discovery pipeline. The unique properties conferred by the 3-cyano-D-phenylalanine moiety offer a compelling avenue for the development of next-generation peptide therapeutics with enhanced stability and potency.
References
- 1. nbinno.com [nbinno.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. nbinno.com [nbinno.com]
- 4. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bioassays | Protease Assays | Protease Inhibitors - GBiosciences Genotech [genotech.com]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
A Head-to-Head Battle of Coupling Reagents: Optimizing the Synthesis of Peptides Containing Boc-D-Phe(3-CN)-OH
A Senior Application Scientist's In-Depth Technical Guide to HATU vs. HBTU
In the intricate world of peptide synthesis, the choice of coupling reagent can be the determining factor between a high-yield, pure product and a complex mixture requiring arduous purification. This is particularly true when incorporating non-proteinogenic or sterically hindered amino acids, such as Boc-D-Phe(3-CN)-OH, a building block increasingly utilized in the development of novel therapeutics. The electron-withdrawing nature of the cyano group on the phenyl ring, coupled with the bulky Boc protecting group, presents a significant challenge to achieving efficient amide bond formation.
This guide provides a comprehensive, data-supported comparison of two of the most prevalent uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). As a senior application scientist, my aim is to move beyond a simple recitation of facts and provide you, my fellow researchers, with the mechanistic understanding and practical insights necessary to make an informed decision for your specific synthetic needs.
At a Glance: The Verdict on HATU vs. HBTU for Challenging Couplings
While both HATU and HBTU are workhorses in peptide synthesis, for challenging couplings involving amino acids like this compound, the evidence points to a clear frontrunner. HATU consistently demonstrates superior performance, characterized by faster reaction kinetics, higher coupling efficiency, and a reduced propensity for epimerization. [1][2] This enhanced performance is especially critical when synthesizing complex peptides where every coupling step's efficiency impacts the final yield and purity.
| Parameter | HATU | HBTU | Key Insights & Causality |
| Coupling Efficiency | High to Very High (>95%)[3] | Good to High (>85%)[3] | HATU's formation of a more reactive OAt-active ester drives the reaction to completion more effectively, which is crucial for sterically hindered residues.[1][4] |
| Reaction Speed | Faster[1][5][6] | Slower[1] | The enhanced reactivity of the OAt-ester intermediate leads to more rapid acylation of the amine.[1][3] |
| Epimerization Risk | Lower[1][5][6] | Higher[1] | Faster coupling times reduce the exposure of the activated amino acid to the basic reaction conditions, minimizing the opportunity for proton abstraction at the alpha-carbon.[7] |
| Active Ester Intermediate | OAt-ester | OBt-ester | The nitrogen at the 7-position of the azabenzotriazole moiety in HATU is electron-withdrawing, increasing the reactivity of the active ester.[1][3] |
| Side Reactions | Lower risk of incomplete coupling; potential for guanidinylation of the N-terminus if used in large excess.[5][8] | Higher risk of deletion sequences due to incomplete coupling; also susceptible to guanidinylation.[1][9] | The higher reactivity of HATU generally leads to cleaner reactions, though careful stoichiometry is important for both reagents. |
The Mechanistic Underpinning of Superiority: A Tale of Two Active Esters
The fundamental difference in the performance of HATU and HBTU lies in the nature of the active ester they form with the carboxylic acid of the amino acid. This active ester is the key intermediate that is subsequently attacked by the N-terminal amine of the growing peptide chain to form the amide bond.
Both reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion which then attacks the coupling reagent.
The HATU Advantage: The Highly Reactive OAt-Ester
HATU incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The presence of the nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group.[1] This electronic effect makes the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity translates to faster and more complete coupling reactions.
Caption: HATU activation and coupling workflow.
The HBTU Pathway: The Less Reactive OBt-Ester
In contrast, HBTU contains a standard 1-hydroxybenzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to slower reaction times and a higher probability of incomplete coupling, especially with challenging amino acids. Incomplete couplings result in the formation of deletion sequences in the final peptide, which can be difficult to separate during purification. Furthermore, the longer reaction times required for HBTU can increase the risk of epimerization, a loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[1]
Caption: HBTU activation and coupling workflow.
Experimental Protocol: A Representative Coupling of this compound using HATU
The following protocol outlines a general procedure for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using HATU. This protocol is designed to be a self-validating system, with checkpoints to ensure reaction completion.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection if applicable)
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Allow this activation mixture to stand for a few minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling.
-
If the test is positive, the coupling reaction can be extended, or a second coupling can be performed. However, with HATU, a single coupling is often sufficient even for hindered amino acids.[2]
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation or Cleavage: Proceed with the next deprotection and coupling cycle or cleave the peptide from the resin according to standard protocols.
Concluding Remarks for the Practicing Scientist
For routine peptide synthesis involving simple, non-hindered amino acids, both HATU and HBTU are capable reagents.[1] However, when the synthesis involves challenging sequences, sterically demanding building blocks like this compound, or when speed and purity are paramount, the experimental evidence and mechanistic understanding strongly favor the use of HATU.[1][10] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving valuable time and resources in the production of complex peptides.[1]
While HATU is generally the superior choice in these scenarios, it is crucial to remember that peptide synthesis is a multifactorial process. Factors such as the nature of the solid support, the solvent, the base used, and the specific peptide sequence can all influence the outcome. Therefore, a judicious approach that considers all these variables, coupled with a sound understanding of the underlying chemistry, will always yield the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
The Challenge: Unmasking Hidden Impurities in Synthetic Peptides
An Expert's Guide to Purity Analysis of Synthetic Peptides: A Comparative Analysis Featuring Boc-D-Phe(3-CN)-OH
In the landscape of therapeutic peptide development and manufacturing, the confirmation of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. The presence of impurities, such as diastereomers, deletion sequences, or side-product adducts, can significantly impact a drug's biological activity and immunogenicity. This guide provides a deep dive into the methodologies for assessing synthetic peptide purity, with a particular focus on the strategic use of chemically modified amino acid derivatives, such as this compound, as powerful tools in high-resolution analytical chromatography.
We will move beyond simplistic protocol listings to explore the underlying principles and rationale for method selection. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish robust, accurate, and self-validating systems for peptide purity analysis.
The solid-phase peptide synthesis (SPPS) process, while highly efficient, is prone to generating a heterogeneous mixture of molecules. Key impurities include:
-
Diastereomers: Arising from the racemization of amino acid precursors during synthesis. These isomers are often chromatographically challenging to resolve from the target peptide.
-
Deletion and Truncation Sequences: Resulting from incomplete coupling reactions.
-
Side-Reaction Products: Modifications such as oxidation, deamidation, or incomplete deprotection.
The co-elution of such impurities with the main peptide peak in standard reversed-phase high-performance liquid chromatography (RP-HPLC) can lead to an overestimation of purity and compromise the integrity of downstream applications.
This compound: A Strategic Tool for Chiral Resolution
This compound, or N-tert-Butoxycarbonyl-D-3-cyano-phenylalanine, is not a universal reagent for all peptide purity analysis but serves a highly specialized and critical role as a chiral resolving agent . Its utility is most pronounced in methods designed to separate diastereomers, a common and difficult-to-detect impurity in synthetic peptides.
The presence of the cyano (-CN) group on the phenylalanine ring alters the electronic properties and steric profile of the molecule. When used as a component in a chiral selector system or as a derivatizing agent, it enhances the enantioselective interactions required to resolve stereoisomers that would otherwise be indistinguishable by conventional achiral chromatography.
Mechanism of Action: Enhancing Chiral Recognition
The primary application of derivatives like this compound is in chiral chromatography. The separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector. The differences in the stability of these complexes allow for their differential retention and separation. The cyano group in this compound can participate in dipole-dipole or hydrogen bonding interactions, amplifying the subtle energetic differences between these transient complexes and leading to improved chromatographic resolution.
Comparative Analysis: High-Resolution Methods for Peptide Purity
A robust purity assessment often requires an orthogonal approach, using multiple analytical techniques with different separation principles. Below, we compare a specialized chiral HPLC method, which could employ a selector like this compound, with standard RP-UPLC-MS, the workhorse of peptide analysis.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Method A: Chiral RP-HPLC | Method B: Standard RP-UPLC-MS |
| Primary Application | Quantitation of chiral impurities (diastereomers). | General purity assessment, impurity profiling. |
| Resolution | Very high for stereoisomers. | High for structural isomers and sequence variants. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Typically in the low to mid pg range (MS detection). |
| Confirmation of Identity | Based on retention time; lacks structural confirmation. | Provides mass-to-charge ratio (m/z) for peak identity. |
| Throughput | Lower; longer run times often required for resolution. | Higher; faster separation times with UPLC. |
| Complexity | Method development can be complex and iterative. | Relatively straightforward method development. |
| Key Advantage | "Gold standard" for accurate quantitation of enantiomeric excess. | Provides both purity and identity information simultaneously. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present detailed protocols for the two comparative methods. The causality behind each step is explained to ensure a deep understanding of the workflow.
Workflow Overview: Orthogonal Purity Analysis
The following diagram illustrates a comprehensive workflow where both methods are used orthogonally to ensure the highest confidence in peptide purity assessment.
Caption: Orthogonal workflow for comprehensive peptide purity analysis.
Protocol 1: Chiral RP-HPLC for Diastereomer Analysis
This protocol is representative of a method that would be developed to resolve diastereomers, where a chiral selector system is paramount.
-
Principle: This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment. The differential interaction between the peptide diastereomers and the chiral selector results in different retention times, allowing for their separation and quantitation. The choice of a specific D-amino acid derivative like this compound as a mobile phase additive would be an advanced strategy to enhance this separation.
-
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Peptide Sample: Dissolved in Mobile Phase A at 1 mg/mL.
-
-
Procedure:
-
System Equilibration: Equilibrate the chiral column with a starting condition of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min. Rationale: Stable baseline and consistent retention times require thorough column equilibration.
-
Sample Injection: Inject 10 µL of the peptide sample.
-
Gradient Elution: Run a shallow gradient to maximize resolution. For example:
-
0-40 min: 5% to 35% B
-
40-45 min: 35% to 90% B
-
45-50 min: Hold at 90% B
-
50-55 min: Return to 5% B
-
55-65 min: Re-equilibration. Rationale: A shallow gradient increases the time the analyte spends interacting with the stationary phase, which is critical for resolving species with minor structural differences like diastereomers.
-
-
Data Acquisition: Monitor the elution profile at 220 nm.
-
Analysis: Integrate the peak areas for the main isomer and any diastereomeric impurities to calculate the chiral purity.
-
Protocol 2: Standard RP-UPLC-MS for General Purity Profiling
This is the standard industry method for rapid and robust purity analysis and impurity identification.
-
Principle: This method separates peptides based on their hydrophobicity using a C18 stationary phase. The use of UPLC (Ultra-Performance Liquid Chromatography) with sub-2 µm particles allows for higher resolution and faster analysis times compared to traditional HPLC. Coupling with a mass spectrometer (MS) allows for the definitive identification of the main peak and any impurities based on their mass-to-charge ratio.
-
Instrumentation & Materials:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
UPLC Column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile (ACN).
-
Peptide Sample: Dissolved in Mobile Phase A at 0.1 mg/mL.
-
-
Procedure:
-
System Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for 10 minutes at a flow rate of 0.4 mL/min. Rationale: Formic acid is a volatile acid compatible with MS detection, and proper equilibration ensures stable spray and signal.
-
Sample Injection: Inject 2 µL of the peptide sample.
-
Gradient Elution: Run a standard "fast" gradient.
-
0-10 min: 2% to 60% B
-
10-11 min: 60% to 95% B
-
11-12.5 min: Hold at 95% B
-
12.5-13 min: Return to 2% B
-
13-15 min: Re-equilibration. Rationale: This gradient is suitable for a wide range of peptides and provides a good balance between resolution and throughput.
-
-
Data Acquisition: Monitor UV at 220 nm and acquire mass spectra in positive ion mode over a range of 400-2000 m/z.
-
Analysis: Calculate purity based on the relative peak area in the UV chromatogram. Identify impurities by comparing their measured m/z values with theoretical masses of expected side-products (e.g., deletions, oxidations).
-
Data Interpretation Logic
The relationship between the data from these two orthogonal methods provides a comprehensive purity profile.
Caption: Logic for integrating orthogonal analytical data.
Conclusion and Recommendations
For a comprehensive and trustworthy assessment of synthetic peptide purity, a multi-faceted approach is essential. While RP-UPLC-MS is an indispensable tool for general purity assessment and impurity identification, it can fail to resolve critical stereoisomers.
The strategic use of specialized chiral separation methods, which may involve chiral selectors or additives like this compound, is not a replacement but a necessary orthogonal complement. This is particularly crucial for peptides where racemization is a known risk during synthesis. By integrating data from both a high-resolution achiral method (UPLC-MS) and a targeted chiral method, researchers and developers can build a self-validating analytical system that ensures the highest possible quality, safety, and efficacy of their therapeutic peptide products. This dual-method approach embodies the principles of analytical rigor and provides the robust data package required for regulatory scrutiny.
Safety Operating Guide
Personal protective equipment for handling Boc-D-Phe(3-CN)-OH
Comprehensive Safety and Handling Guide: Boc-D-Phe(3-CN)-OH
A Senior Application Scientist's Guide to the Safe Handling, Operation, and Disposal of a Cyano-Modified Amino Acid
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of this compound, a protected, unnatural amino acid derivative. As researchers and drug development professionals, our primary responsibility is to mitigate risk through informed preparation and meticulous execution. This document moves beyond a simple checklist, offering a causal framework for the recommended safety procedures, ensuring that every step is understood and validated.
Hazard Assessment: Understanding the Molecule
This compound (CAS No: 205445-56-3) is a solid, combustible substance utilized in peptide synthesis.[1] While comprehensive toxicological data for this specific molecule is not widely available, its structure necessitates a cautious approach. The presence of a cyanophenyl group is a critical structural alert. The parent compound, L-3-Cyanophenylalanine, is classified as harmful if swallowed, inhaled, or in contact with skin.[2] Although the N-terminal Boc protecting group may modulate this reactivity, we must operate under the assumption of potential hazards until proven otherwise. The primary physical risk associated with this compound is the inhalation of fine dust or aerosolized particles during handling.
Key Chemical Properties:
-
Molecular Formula: C₁₅H₁₈N₂O₄[3]
-
Form: Solid
-
Storage Class: 11 (Combustible Solids)
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution; it is a risk-based assessment tailored to the specific chemical and the procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Nitrile rubber gloves (minimum 4 mil thickness).[4] | Provides a primary barrier against skin contact. Nitrile is a good general-purpose choice for incidental contact with a range of chemicals.[5][6] Always inspect gloves before use and change them immediately if contamination is suspected. For prolonged handling, consult a glove manufacturer's chemical resistance guide. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[5] | Mandatory to protect against accidental splashes or the ejection of solid particles during weighing and transfer.[7][8] |
| Body Protection | Flame-resistant laboratory coat. | A standard lab coat protects skin and personal clothing from contamination.[5] Given the compound's classification as a combustible solid, a flame-resistant material adds a crucial layer of safety. |
| Respiratory Protection | Type N95 (US) respirator or work within a certified chemical fume hood. | This is the most critical control measure. The powdered nature of the compound presents an inhalation hazard.[9] All weighing and transfer operations should be performed in a chemical fume hood to contain dust. If a fume hood is unavailable or insufficient, a properly fitted NIOSH-approved respirator is required.[4][6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a standardized workflow minimizes exposure and ensures procedural consistency. The following steps provide a clear path for the safe handling of this compound.
Preparation and Pre-Handling Checklist
-
Designate a Work Area: All handling of solid this compound should occur within a certified chemical fume hood.
-
Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble Materials: Before introducing the chemical, place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Handling and Experimental Use
-
Weighing and Transfer: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.
-
Post-Transfer: Securely close the primary container of this compound.
-
Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of these cleaning materials as contaminated solid waste.
Disposal Plan: Preventing Environmental Release
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.[7]
-
Contaminated Solid Waste: All disposable items that have come into direct contact with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste.[4]
-
Action: Collect these materials in a dedicated, clearly labeled hazardous waste container with a secure lid. Do not mix with general laboratory trash.
-
-
Unused Product: Surplus or expired this compound should not be disposed of down the drain or in regular trash.
-
Action: Dispose of the chemical through a licensed disposal company, following all institutional and local environmental regulations.[7]
-
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Ensure the container material is compatible with the solvents used.
Emergency Procedures: Rapid and Correct Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9]
-
Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[7] Do not use a vacuum cleaner unless it is rated for hazardous dust. Decontaminate the area afterward. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. globechemie.com [globechemie.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. Safety using of BOC-D-Phenylalanine :: funnychemical [funnychemical.webnode.page]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
